molecular formula C7H10O B3021360 2-Ethynylcyclopentanol CAS No. 22022-30-6

2-Ethynylcyclopentanol

Cat. No.: B3021360
CAS No.: 22022-30-6
M. Wt: 110.15 g/mol
InChI Key: JRZIIUSKYKGRDH-UHFFFAOYSA-N
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Description

2-Ethynylcyclopentanol is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h1,6-8H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZIIUSKYKGRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400106
Record name 2-Ethynylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887978-40-7
Record name 2-Ethynylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethynylcyclopentanol is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its propargyl alcohol moiety, embedded within a cyclopentyl framework, offers a rich platform for further chemical transformations, including click chemistry, Sonogashira coupling, and various cyclization reactions. The presence of a chiral center also opens avenues for the synthesis of complex stereodefined molecules.

This guide provides an in-depth exploration of the primary synthetic routes to this compound, intended for an audience of researchers, scientists, and drug development professionals. Beyond a mere recitation of protocols, this document elucidates the underlying chemical principles, discusses the rationale behind experimental choices, and offers practical insights into reaction execution, purification, and characterization.

Core Synthetic Strategy: Ethynylation of Cyclopentanone

The most direct and widely employed approach for the synthesis of this compound is the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclopentanone. This reaction, a classic example of carbon-carbon bond formation, transforms the planar ketone into a chiral tertiary alcohol.

Caption: General synthetic scheme for this compound.

The choice of the acetylide source and the reaction conditions dictates the efficiency, scalability, and stereochemical outcome of the synthesis. This guide will detail three key methodologies:

  • Grignard-Mediated Ethynylation: A robust and widely applicable method.

  • Lithium Acetylide Addition: A powerful alternative offering high yields.

  • Asymmetric Zinc-Catalyzed Ethynylation: A sophisticated approach for enantioselective synthesis.

Method 1: Grignard-Mediated Ethynylation

The Grignard reaction is a cornerstone of organic synthesis, and its application to the ethynylation of cyclopentanone is a reliable method for producing this compound as a racemic mixture of cis and trans diastereomers. The key reactive species, ethynylmagnesium bromide, is typically prepared in situ by the reaction of a simple Grignard reagent, such as ethylmagnesium bromide, with an excess of acetylene gas.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the acetylide carbon of the Grignard reagent on the carbonyl carbon of cyclopentanone. The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. Subsequent acidic workup protonates the resulting magnesium alkoxide to yield the final alcohol product.

Diastereoselectivity

The addition of the ethynyl group to the planar cyclopentanone ring creates two adjacent stereocenters. The approach of the nucleophile can occur from either face of the carbonyl, leading to a mixture of cis and trans diastereomers. The ratio of these isomers is influenced by steric factors. For cyclopentanone, the ring is relatively flexible, and the diastereoselectivity is often modest, with a slight preference for the trans product due to the minimization of steric hindrance between the incoming ethynyl group and the cyclopentyl ring hydrogens.

Detailed Experimental Protocol

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Magnesium Turnings24.3112 g0.5
Ethyl Bromide108.9760 g0.55Dried over CaCl₂
Tetrahydrofuran (THF)72.11550 mL-Anhydrous
Acetylene Gas26.04Excess-Purified
Cyclopentanone84.1230.3 g0.36Freshly distilled
Saturated NH₄Cl (aq)-1.5 L-
Diethyl Ether74.12As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • Assemble a dry three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.

    • Prepare a solution of ethylmagnesium bromide from magnesium turnings (12 g) and ethyl bromide (60 g) in 300 mL of anhydrous THF.[1]

    • In a separate larger flask, place 200 mL of anhydrous THF and begin bubbling purified acetylene gas through the solvent.

    • Slowly add the prepared ethylmagnesium bromide solution to the acetylene-saturated THF while continuing to bubble acetylene. The reaction is exothermic and may require cooling to maintain a gentle reflux.[2]

    • After the addition is complete, continue to bubble acetylene for an additional 30 minutes to ensure complete reaction.

  • Addition of Cyclopentanone:

    • Cool the solution of ethynylmagnesium bromide in an ice-water bath.

    • Add a solution of freshly distilled cyclopentanone (30.3 g) in 50 mL of anhydrous THF dropwise over approximately 45 minutes.[2]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[2]

  • Work-up and Purification:

    • Carefully pour the reaction mixture into 1.5 L of a cooled, saturated aqueous solution of ammonium chloride to quench the reaction.

    • Extract the aqueous phase with three portions of diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). The cis and trans isomers may be separable by careful chromatography.

Safety Precautions:

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.[1]

  • Diethyl ether and THF are extremely flammable. Ensure no open flames or spark sources are present.[1]

  • The formation of the Grignard reagent is exothermic and should be controlled with an ice bath.[1]

  • Acetylene is an extremely flammable gas and can form explosive mixtures with air. Work in a well-ventilated fume hood and ensure all connections are secure.[3]

Method 2: Lithium Acetylide Addition

The use of lithium acetylide offers a highly effective alternative to the Grignard-based method. Lithium acetylide can be prepared in situ from the deprotonation of acetylene with a strong organolithium base, such as n-butyllithium. The resulting lithium acetylide is a potent nucleophile that readily adds to ketones.

Mechanistic Rationale

The mechanism is analogous to the Grignard reaction, involving the nucleophilic attack of the acetylide on the carbonyl carbon. The lithium counterion coordinates to the carbonyl oxygen, activating it towards addition. The reaction is typically conducted at low temperatures to control the reactivity of the organolithium species and to prevent the disproportionation of monolithium acetylide to the less reactive dilithium acetylide.[1]

Lithium_Acetylide_Mechanism cluster_step1 Step 1: Formation of Lithium Acetylide cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation Acetylene H-C≡C-H Li_Acetylide Li⁺ ⁻C≡C-H Acetylene->Li_Acetylide + nBuLi n-BuLi nBuLi->Li_Acetylide Butane Butane Li_Acetylide->Butane + Li_Acetylide_2 Li⁺ ⁻C≡C-H Cyclopentanone Cyclopentanone Li_Alkoxide Lithium Alkoxide Intermediate Cyclopentanone->Li_Alkoxide Nucleophilic Attack Li_Alkoxide_2 Lithium Alkoxide Intermediate Li_Acetylide_2->Li_Alkoxide H3O H₃O⁺ Product This compound H3O->Product Li_Alkoxide_2->Product Acid Workup Zinc_Catalyzed_Mechanism Start Zn(OTf)₂ + Acetylene Pi_Complex π-Complex Formation Start->Pi_Complex Deprotonation Deprotonation (TBAF) Pi_Complex->Deprotonation Zn_Acetylide Zinc Acetylide Intermediate Deprotonation->Zn_Acetylide Coordination Coordination of Cyclopentanone Zn_Acetylide->Coordination Transition_State Stereoselective Transition State Coordination->Transition_State Product_Complex Zinc Alkoxide Product Complex Transition_State->Product_Complex Protonation Protonation (Work-up) Product_Complex->Protonation Product Enantioenriched This compound Protonation->Product

Sources

An In-depth Technical Guide to 2-Ethynylcyclopentanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-ethynylcyclopentanol, a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. By leveraging its unique combination of a reactive ethynyl group and a nucleophilic hydroxyl moiety on a cyclopentane scaffold, researchers can access a diverse range of complex molecular architectures. This document will delve into the core chemical properties, plausible synthetic routes, reactivity profile, and potential applications of this compound, offering field-proven insights for its strategic utilization in research and development.

Physicochemical and Spectroscopic Profile

This compound is a colorless liquid with a distinct odor.[1] Its bifunctional nature, containing both a hydrogen bond donor (hydroxyl group) and a weakly acidic proton (terminal alkyne), influences its physical properties. It is soluble in many organic solvents but has limited solubility in water.[1]

Physical Properties
PropertyValueSource
Molecular FormulaC₇H₁₀O[2]
Molecular Weight110.15 g/mol [2]
AppearanceColorless liquid[1]
Boiling Point41 °C at 3.2 TorrN/A
Density (predicted)1.00 ± 0.1 g/cm³N/A
pKa (predicted)14.67 ± 0.40N/A
Predicted Spectroscopic Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-OH1.5 - 3.0Broad singlet1HThe chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It will appear as a broad signal due to hydrogen bonding and exchange.
-C≡C-H~2.0 - 2.5Singlet or narrow triplet1HThe acetylenic proton is typically found in this region. It may show a small long-range coupling to the adjacent methine proton.
-CH-OH~3.8 - 4.2Multiplet1HThe proton on the carbon bearing the hydroxyl group is deshielded and will appear as a multiplet due to coupling with the adjacent protons on the cyclopentane ring.
-CH-C≡CH~2.8 - 3.2Multiplet1HThe proton on the carbon bearing the ethynyl group is also deshielded and will appear as a multiplet.
-CH₂- (ring)1.4 - 2.0Multiplets6HThe methylene protons of the cyclopentane ring will appear as a complex series of overlapping multiplets in the aliphatic region.

The carbon NMR spectrum will provide valuable information about the carbon framework.

CarbonPredicted Chemical Shift (ppm)Rationale
-C≡CH~80 - 90The sp-hybridized carbons of the terminal alkyne appear in this characteristic downfield region.[3]
-C≡CH~70 - 80The other sp-hybridized carbon of the alkyne.[3]
-CH-OH~70 - 80The carbon attached to the electronegative oxygen atom is significantly deshielded.[4]
-CH-C≡CH~40 - 50The carbon bearing the ethynyl group.
-CH₂- (ring)~20 - 40The methylene carbons of the cyclopentane ring will appear in the typical aliphatic region.[4]

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)AppearanceRationale
O-H stretch3200 - 3600Broad, strongThe broadness is due to hydrogen bonding between alcohol molecules.[5]
C≡C-H stretch~3300Sharp, mediumThis is a characteristic absorption for a terminal alkyne.[6]
C-H (sp³) stretch2850 - 3000Medium to strongAliphatic C-H stretching vibrations of the cyclopentane ring.
C≡C stretch~2100 - 2260Weak to mediumThe carbon-carbon triple bond stretch is often weak but highly diagnostic.[7]
C-O stretch1050 - 1260StrongThe carbon-oxygen single bond stretch of the secondary alcohol.[5]

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 110. Key fragmentation patterns for cyclic alcohols include alpha-cleavage and dehydration.[8][9]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group. This can lead to the loss of an ethyl radical (m/z = 81) or a vinyl radical (m/z = 83).

  • Dehydration: Loss of a water molecule (M-18) would result in a peak at m/z = 92.[10]

  • Loss of the ethynyl group: Fragmentation of the ethynyl group would lead to a peak at m/z = 85.

  • Ring Cleavage: Complex fragmentation of the cyclopentane ring can also be expected, leading to a characteristic peak at m/z = 57.[9]

Synthesis of this compound

A highly plausible and efficient method for the synthesis of this compound involves the nucleophilic ring-opening of cyclopentene oxide with a lithium acetylide. This approach is attractive due to the ready availability of the starting materials and the stereospecific nature of the epoxide opening.

Proposed Synthetic Workflow

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Acetylide Formation cluster_2 Step 3: Nucleophilic Ring-Opening A Cyclopentene B Cyclopentene Oxide A->B m-CPBA, DCM E Lithium alkoxide intermediate B->E C Acetylene D Lithium Acetylide C->D n-BuLi, THF, -78 °C D->E F This compound E->F Aqueous Workup (e.g., NH4Cl) caption Proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Cyclopentene Oxide

  • Dissolve cyclopentene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM to the cyclopentene solution over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford cyclopentene oxide, which can often be used in the next step without further purification.

Step 2: Nucleophilic Ring-Opening with Lithium Acetylide

  • In a separate flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve acetylene gas in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add n-butyllithium (n-BuLi, 1.0 eq) to the acetylene solution, maintaining the temperature at -78 °C. The formation of a white precipitate of lithium acetylide will be observed.

  • To this suspension, add a solution of cyclopentene oxide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours and then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Mechanistic Rationale

The key step in this synthesis is the Sₙ2-type ring-opening of the epoxide by the acetylide nucleophile. The acetylide anion attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the three-membered ring and the formation of a lithium alkoxide intermediate. The subsequent aqueous workup protonates the alkoxide to yield the final product, this compound. The reaction is expected to proceed with anti-stereochemistry, meaning the acetylide and the resulting hydroxyl group will be on opposite faces of the cyclopentane ring.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable building block in organic synthesis. The hydroxyl group and the terminal alkyne can be manipulated independently or in concert to construct more complex molecular frameworks.

Reactions of the Hydroxyl Group

The secondary alcohol moiety can undergo a variety of standard transformations:

  • Oxidation: Oxidation with reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation will yield the corresponding ketone, 2-ethynylcyclopentanone.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers to introduce various functional groups or protecting groups.

  • Substitution: Conversion of the hydroxyl group to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution allows for the introduction of a wide range of functionalities.

Reactions of the Ethynyl Group

The terminal alkyne is a versatile functional group that can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions:

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides allows for the facile introduction of aromatic and unsaturated systems.

  • Click Chemistry (Huisgen Cycloaddition): The terminal alkyne can react with azides in the presence of a copper(I) catalyst to form 1,2,3-triazoles, a highly valuable linkage in medicinal chemistry.

  • Alkynylation: The terminal alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile in reactions with various electrophiles.

  • Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of ketones or aldehydes, respectively.

Tandem and Intramolecular Reactions

The proximity of the hydroxyl and ethynyl groups allows for interesting intramolecular reactions, such as cyclizations to form furan or pyran ring systems, depending on the reaction conditions and the length of any tether.

G A This compound B Oxidation A->B [O] C Esterification A->C RCOCl D Sonogashira Coupling A->D Ar-X, Pd(0), Cu(I) E Click Chemistry A->E R-N3, Cu(I) caption Key reaction pathways of this compound.

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Development

Both the cyclopentane ring and the ethynyl group are considered "privileged" scaffolds in medicinal chemistry, meaning they are frequently found in biologically active compounds.[11][12][13]

The Cyclopentane Scaffold

The cyclopentane ring serves as a rigid scaffold that can orient appended functional groups in a well-defined three-dimensional space, which is crucial for specific interactions with biological targets such as enzymes and receptors.[14] Its non-polar nature can also contribute to improved membrane permeability and oral bioavailability of drug candidates.

The Ethynyl Group as a Pharmacophore

The terminal ethynyl group is a versatile functional group in drug design.[15][16] It can:

  • Act as a bioisostere: The linear geometry and electronic properties of the ethynyl group allow it to mimic other functional groups, such as a phenyl ring or a halogen atom, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[17]

  • Form key interactions with target proteins: The weakly acidic proton of the terminal alkyne can act as a hydrogen bond donor, and the pi-system can engage in various non-covalent interactions.

  • Serve as a reactive handle: As mentioned previously, the ethynyl group is a key component in "click chemistry," a powerful tool for bioconjugation and the synthesis of complex drug molecules.[13]

  • Irreversible Inhibition: In some cases, the ethynyl group can act as a latent reactive group that can form a covalent bond with a target protein, leading to irreversible inhibition.

The combination of these two privileged motifs in this compound makes it an attractive starting point for the synthesis of novel small molecules for high-throughput screening and lead optimization in various therapeutic areas.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation. [N/A] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its straightforward synthesis, combined with the rich and diverse reactivity of its hydroxyl and ethynyl functional groups, provides a powerful platform for the construction of complex and biologically relevant molecules. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with the aim of empowering researchers to effectively utilize this compound in their scientific endeavors.

References

  • Synthesis of 1,2-epoxycyclopentane and/or 1,2-cyclopentanediol by oxidation of cyclopentene with aqueous solution of hydrogen peroxide. (2025). ResearchGate. [Link]

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  • 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2025). ResearchGate. [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020). ACS Publications. [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PubMed Central. [Link]

  • Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps. [Link]

  • IR signal intensity vs the pressure of propargyl alcohol recorded at... (n.d.). ResearchGate. [Link]

  • Cyclopentane Ring Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. (n.d.). Semantic Scholar. [Link]

  • Video: Mass Spectrometry: Alcohol Fragmentation. (2024). JoVE. [Link]

  • Propargyl alcohol. (n.d.). NIST WebBook. [Link]

  • Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (2022). YouTube. [Link]

  • sample 13C NMR spectra of compounds with common functional groups. (2022). YouTube. [Link]

  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. (n.d.). SciRP.org. [Link]

  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. (n.d.). Unknown Source.
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. [Link]

  • GCMS Section 6.10. (n.d.). Whitman People. [Link]

  • IR: alcohols. (n.d.). Unknown Source.
  • Primer on ¹³C NMR Spectroscopy. (n.d.). OpenOChem Learn. [Link]

  • Optimized structures for (a) gauche-propargyl alcohol and (b)... (n.d.). ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Unknown Source.

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2-Ethynylcyclopentanol: Physicochemical Profiling & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethynylcyclopentanol Physical Properties & Synthesis Guide Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, Drug Development Professionals

Executive Summary

This compound (C₇H₁₀O) is a chiral cycloalkanol derivative characterized by a secondary hydroxyl group adjacent to an ethynyl moiety on a cyclopentane ring. It exists primarily as cis- and trans- diastereomers, with the trans- isomer (1R,2S-rel) being the thermodynamic product of epoxide ring-opening reactions.

This compound serves as a critical high-value scaffold in the synthesis of carbocyclic nucleosides , prostanoids , and substituted cyclopentenones . Its amphiphilic nature—possessing both a polar hydroxyl group and a hydrophobic, reactive alkyne tail—dictates its physical behavior and solubility profile.

Physical Properties Matrix

The following data aggregates experimental values from authoritative organic synthesis literature and high-confidence predictive models.

PropertyValue / DescriptionConfidence Level
CAS Registry Number 61967-50-8 (trans), 61967-60-0 (cis), 22022-30-6 (generic)High
Molecular Weight 110.15 g/mol Exact
Physical State Colorless to pale yellow liquidExperimental [1]
Boiling Point 160–165 °C (at 760 mmHg)Predicted/Analog*
Density 0.96 ± 0.02 g/cm³ High (Analogous to 1-isomer)
Refractive Index (

)
1.474 Experimental [2]
Solubility Soluble in Et₂O, CHCl₃, MeOH, DMSO; Sparingly soluble in H₂OExperimental
pKa (Hydroxyl) ~16.5 (Secondary alcohol)Theoretical
pKa (Alkynyl) ~25 (Terminal alkyne)Theoretical

*Note: The structural isomer 1-ethynylcyclopentanol has an experimental BP of 156–159 °C. The 2-isomer is expected to have a slightly higher boiling point due to the secondary alcohol's accessible surface area for hydrogen bonding.

Spectroscopic Characterization

Accurate identification of this compound relies on distinguishing the terminal alkyne and the relative stereochemistry of the ring substituents.

Infrared Spectroscopy (Liquid Film)
  • 3580–3400 cm⁻¹: O–H stretch (Broad, H-bonded).

  • 3300 cm⁻¹: ≡C–H stretch (Sharp, diagnostic for terminal alkyne).

  • 2120 cm⁻¹: C≡C stretch (Weak to medium intensity).

  • 1080 cm⁻¹: C–O stretch (Secondary alcohol).

¹H-NMR (CDCl₃, 400 MHz) – trans-Isomer Profile
  • δ 4.0–4.2 ppm (1H, m): Carbinol proton (H1).

  • δ 2.6–2.8 ppm (1H, m): Propargylic proton (H2).

  • δ 2.10 ppm (1H, d, J ≈ 2.0 Hz): Acetylenic proton (Couples to H2).

  • δ 1.5–2.1 ppm (6H, m): Cyclopentane ring methylene protons.

  • δ 2.2–2.5 ppm (1H, br s): Hydroxyl proton (Exchangeable).

Self-Validating Synthesis Protocol

Objective: Synthesis of trans-2-ethynylcyclopentanol via regioselective ring opening of cyclopentene oxide. Mechanism: Sₙ2 attack of lithium acetylide on the epoxide. The nucleophile attacks from the backside, ensuring trans stereochemistry relative to the resulting alkoxide.

Reagents & Materials
  • Precursor: Cyclopentene oxide (CAS: 285-67-6).

  • Reagent: Lithium acetylide ethylenediamine complex (90% purity).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Quench: Saturated NH₄Cl solution.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with Lithium acetylide ethylenediamine complex (10.0 g, 108 mmol) .

    • Add anhydrous DMSO (40 mL) via syringe. The mixture will be a dark suspension. Caution: Exothermic.

  • Reaction Initiation:

    • Cool the suspension to 10–15 °C using a cold water bath.

    • Add Cyclopentene oxide (8.4 g, 100 mmol) dropwise over 30 minutes.

    • Validation Check: Ensure internal temperature does not exceed 25 °C to prevent polymerization.

  • Reaction Progression:

    • Allow the mixture to warm to room temperature (25 °C).

    • Stir for 4–6 hours .

    • Validation Check (TLC): Spot reaction mixture vs. starting material (Hexane/EtOAc 4:1). Stain with p-Anisaldehyde. Product appears as a blue/purple spot; starting epoxide is faint/invisible.

  • Workup & Isolation:

    • Pour the reaction mixture into ice-cold water (100 mL) .

    • Extract with Diethyl ether (3 x 50 mL) . Note: DMSO stays in the aqueous layer.

    • Wash combined organics with Brine (2 x 50 mL) to remove residual DMSO.

    • Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude yellow oil via vacuum distillation (approx. 60–65 °C at 0.5 mmHg) or flash column chromatography (Silica gel, 10% EtOAc in Hexanes).

Mechanistic Pathway Visualization

The following diagram illustrates the stereochemical inversion driving the formation of the trans isomer.

ReactionPathway Start Cyclopentene Oxide (C5H8O) Transition Transition State (SN2 Backside Attack) Start->Transition + Reagent (DMSO) Reagent Li-Acetylide (Li-C≡CH) Reagent->Transition Intermediate Trans-Alkoxide (Li+ Salt) Transition->Intermediate Inversion at C2 Product trans-2-Ethynylcyclopentanol (Major Product) Intermediate->Product H3O+ Quench

Figure 1: Stereoselective ring-opening of cyclopentene oxide yielding the trans-isomer.

References
  • Fried, J., et al. (1977). "Synthesis of prostanoids. Stereoselective reduction of acetylenic epoxides." The Journal of Organic Chemistry, 42(14), 2506-2506.

  • GuideChem. (2024). "1-Ethynylcyclopentanol Physical Properties." (Used as high-confidence analog reference).

  • PubChem. (2025).[1][2] "trans-2-Ethynylcyclopentanol Compound Summary." National Library of Medicine.

  • Sih, C. J., et al. (1975). "Process for preparing prostaglandin compounds." U.S. Patent 3,952,033. (Describes the epoxide opening protocol).

Sources

An In-depth Technical Guide to the Cis and Trans Isomers of 2-Ethynylcyclopentanol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoisomerism in 2-Ethynylcyclopentanol

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. The seemingly subtle difference between cis and trans isomers can lead to vastly different biological activities, pharmacokinetic profiles, and material properties. This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of the cis and trans isomers of this compound, a valuable building block in organic synthesis. For researchers in drug development, understanding the distinct characteristics of these isomers is crucial for rational drug design and the development of stereochemically pure active pharmaceutical ingredients.

The cyclopentane ring, a common motif in bioactive molecules, can be strategically rigidified to improve target binding and metabolic stability. The ethynyl group, a versatile functional handle, opens up a plethora of possibilities for further molecular elaboration through reactions such as "click" chemistry, Sonogashira couplings, and acetylide additions. The relative orientation of the hydroxyl and ethynyl groups in this compound dictates the molecule's overall shape, polarity, and reactivity, making the selective synthesis and unambiguous characterization of each isomer a critical endeavor.

Stereoselective Synthesis of Cis and Trans Isomers

The controlled synthesis of either the cis or trans isomer of this compound requires distinct stereoselective strategies. The choice of starting materials and reaction conditions is dictated by the desired relative orientation of the hydroxyl and ethynyl substituents on the cyclopentane ring.

Synthesis of trans-2-Ethynylcyclopentanol

The most direct and stereospecific route to trans-2-ethynylcyclopentanol involves the nucleophilic ring-opening of cyclopentene oxide by a lithium acetylide. This reaction proceeds via an SN2 mechanism, wherein the nucleophile attacks one of the epoxide carbons from the face opposite to the oxygen atom, resulting in an inversion of configuration at the site of attack and leading exclusively to the trans product.[1]

Reaction Mechanism: The reaction is initiated by the deprotonation of a terminal alkyne, such as trimethylsilylacetylene, using a strong base like n-butyllithium to generate the corresponding lithium acetylide. This potent nucleophile then attacks one of the electrophilic carbons of the cyclopentene oxide ring. The inherent strain of the three-membered epoxide ring is released upon nucleophilic attack, driving the reaction forward. A subsequent aqueous workup protonates the resulting alkoxide to yield the trans-2-ethynylcyclopentanol.

G cluster_0 Synthesis of trans-2-Ethynylcyclopentanol start Cyclopentene Oxide + Lithium Acetylide step1 Nucleophilic Attack (SN2) start->step1 intermediate Lithium Alkoxide Intermediate step1->intermediate step2 Aqueous Workup (Protonation) intermediate->step2 end trans-2-Ethynylcyclopentanol step2->end

Caption: Workflow for the synthesis of trans-2-ethynylcyclopentanol.

Experimental Protocol: Synthesis of trans-2-Ethynylcyclopentanol

  • Preparation of Lithium Acetylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve trimethylsilylacetylene (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Epoxide Ring-Opening: To the freshly prepared lithium acetylide solution, add a solution of cyclopentene oxide (1.0 eq.) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford pure trans-2-ethynylcyclopentanol.

Synthesis of cis-2-Ethynylcyclopentanol

The synthesis of the cis isomer requires a different approach, as the direct ring-opening of cyclopentene oxide is not a viable option. A common strategy involves the stereoselective reduction of a precursor ketone, 2-ethynylcyclopentanone. The choice of reducing agent is critical to favor the formation of the cis diol, where the hydride attacks from the less sterically hindered face of the ketone.

Reaction Principle: The ethynylation of cyclopentanone can be achieved through the addition of a metal acetylide. The resulting 1-ethynylcyclopentanol can then be oxidized to 2-ethynylcyclopentanone. Subsequent reduction of this ketone with a sterically demanding reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), will preferentially deliver a hydride from the face opposite to the ethynyl group, leading to the formation of the cis-alcohol.

G cluster_1 Synthesis of cis-2-Ethynylcyclopentanol start 2-Ethynylcyclopentanone step1 Stereoselective Reduction (e.g., L-Selectride®) start->step1 intermediate Hydride attack from less hindered face step1->intermediate end cis-2-Ethynylcyclopentanol intermediate->end

Sources

Technical Monograph: 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 22022-30-6 (General)

Executive Summary

2-Ethynylcyclopentanol is a bifunctional cycloaliphatic building block characterized by a secondary hydroxyl group vicinal to a terminal alkyne. This structural motif renders it a high-value scaffold in medicinal chemistry, particularly for the synthesis of fused lactones, heterocycles, and complex natural product analogues.

While often encountered as a racemic mixture (CAS 22022-30-6), the stereochemical configuration—cis (CAS 61967-60-0) versus trans (CAS 61967-50-8)—dictates its reactivity profile, especially in metal-catalyzed cyclocarbonylation reactions. This guide dissects the synthesis, characterization, and application of this compound, emphasizing its role in modern photoredox catalysis and organometallic transformations.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule exists as two diastereomers. The trans-isomer is thermodynamically favored in ring-opening syntheses, while the cis-isomer is often required for specific cyclization geometries due to the spatial proximity of the hydroxyl and ethynyl groups.

Table 1: Nomenclature and Identification
ParameterDetail
IUPAC Name 2-Ethynylcyclopentan-1-ol
General CAS 22022-30-6
Cis-Isomer CAS 61967-60-0
Trans-Isomer CAS 61967-50-8
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
SMILES C#CC1CCCC1O
Appearance Colorless to pale yellow oil
Table 2: Physical Properties
PropertyValueNote
Boiling Point 41 °C@ 3.2 Torr (trans-isomer)
Density ~1.00 g/cm³Predicted
Solubility Soluble in CH₂Cl₂, MeCN, MeOHLipophilic scaffold
pKa ~14.7Secondary alcohol

Synthesis & Production Methodologies

Method A: Photoredox-Catalyzed Radical Group Transfer (Modern)

Traditional synthesis involving acetylide addition to epoxides can be harsh and stereochemically limiting. A superior, modern approach utilizes photoredox catalysis to convert vinyl silanes into this compound under mild conditions. This method employs an Iridium-based photocatalyst to drive a radical group transfer, ensuring high functional group tolerance.

Mechanism: The reaction proceeds via the oxidation of a hypervalent silicon species or a silicon-tethered intermediate, generating a radical that undergoes cyclization followed by elimination/transfer of the ethynyl group.

Experimental Protocol (Self-Validating)

Source: Adapted from J. Org. Chem. 2023, 88, 16, 11832–11844.

Reagents:

  • Precursor: Vinyl silane derivative (e.g., tert-butyl-dimethyl(2-vinylcyclopentyl)silane equivalent).

  • Catalyst: [Ir(dtbbpy)(ppy)₂]PF₆ (2.2 mol %).[1][2][3]

  • Base: Tributylamine (Bu₃N, 1.9 equiv).[2]

  • Additives: HCl (1.25 M in MeOH, 2.0 equiv).

  • Solvent: MeCN/MeOH (9:1).[1][2]

Workflow:

  • Setup: In a flame-dried vial, dissolve the vinyl silane precursor (1.0 equiv) in degassed MeCN/MeOH (9:1).

  • Catalyst Addition: Add [Ir(dtbbpy)(ppy)₂]PF₆ (2.2 mol %) and Bu₃N (1.9 equiv).

  • Irradiation: Irradiate the mixture with Blue LEDs (440–460 nm) at room temperature. Stirring must be vigorous to ensure photon penetration.

  • Quench: Upon consumption of starting material (monitor via TLC/LC-MS), add HCl solution (2.0 equiv) to cleave the silyl ether/intermediate.

  • Isolation: Dilute with water, extract with CH₂Cl₂, and purify via silica gel flash chromatography (0.5% IPA in CH₂Cl₂).

Yield: Typically 33–50% isolated yield for the specific ethynyl derivative.

Method B: Epoxide Ring Opening (Traditional)

The trans-isomer is classically accessed by the nucleophilic attack of lithium acetylide (or lithium acetylide-ethylenediamine complex) on cyclopentene oxide .

  • Constraint: This method predominantly yields the trans-product due to the Sₙ2-like backside attack mechanism.

  • Utility: Ideal for accessing the trans-2-ethynylcyclopentanol for non-cyclization applications.

Analytical Characterization

Validating the identity of this compound requires precise spectroscopic analysis. The terminal alkyne proton and the methine protons on the ring are diagnostic.

Table 3: Diagnostic NMR Data (CDCl₃)
NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR 4.16dh (J = 6.7, 2.2 Hz)CH -OH (C1)
¹H NMR 2.47tddtCH -C≡CH (C2)
¹H NMR 2.10–2.20d (approx)C≡C-H (Alkyne proton)
¹H NMR 1.86tddRing CH₂
¹³C NMR 75.4-C -OH
¹³C NMR 85.0 / 69.0-Alkyne carbons (C ≡C)

Note: Shifts may vary slightly based on concentration and stereochemistry (cis vs trans).

Applications in Drug Discovery & Reactivity[1]

Cyclocarbonylation to Lactones

This compound is a "privileged substrate" for Palladium-catalyzed cyclocarbonylation.

  • Cis-Isomer: Reacts rapidly to form fused

    
    -methylene-
    
    
    
    -butyrolactones. The cis geometry pre-organizes the hydroxyl and alkyne for intramolecular insertion.
  • Trans-Isomer: Reacts sluggishly or yields strained products because the nucleophile (OH) and electrophile (Pd-alkyne complex) are on opposite faces of the ring.

Silylcarbocyclization (SiCAC)

The trans-isomer is utilized in intermolecular SiCAC reactions (e.g., with cyclohexanol) to form complex fused ring systems via Rhodium catalysis. This allows for the rapid assembly of 5,7-fused or 5,6-fused bicyclic ether/lactone scaffolds common in terpenes.

Visualization: Reactivity Pathways

The following diagram illustrates the divergence in reactivity based on stereochemistry and catalyst choice.

G Substrate This compound (C7H10O) Cis_State Cis-Isomer (Pre-organized) Substrate->Cis_State Stereochem Trans_State Trans-Isomer (Sterically Hindered) Substrate->Trans_State Stereochem Pd_Cat PdCl2 / CO (Cyclocarbonylation) Lactone Fused α-Methylene- γ-Butyrolactone (High Yield) Pd_Cat->Lactone Rapid Cyclization Strained Strained Lactone (Low Yield) Pd_Cat->Strained Slow/Difficult Rh_Cat Rh4(CO)12 / Silane (SiCAC Reaction) Si_Heterocycle Silylated Bicyclic Ether/Lactone Rh_Cat->Si_Heterocycle Intermolecular Insertion Cis_State->Pd_Cat Trans_State->Pd_Cat Trans_State->Rh_Cat

Figure 1: Stereochemical divergence in the catalytic transformation of this compound. The cis-isomer is the preferred substrate for intramolecular lactonization.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Terminal alkynes can be unstable; protect from light.

  • Hazards: Flammable liquid. Incompatible with strong oxidizing agents and heavy metals (risk of acetylide formation).

References

  • PubChem. cis-2-Ethynylcyclopentanol Compound Summary. National Library of Medicine. [Link]

  • PubChem. trans-2-Ethynylcyclopentanol Compound Summary. National Library of Medicine. [Link]

  • American Chemical Society (ACS). Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis. J. Org. Chem. 2023, 88, 16, 11832–11844. [Link]

  • MDPI. Metal Promoted Cyclocarbonylation Reactions in the Synthesis of Heterocycles. Molecules 2022, 27, 2043. [Link]

  • ProQuest. Organopalladium Chemistry: Scope of the Catalytic Alpha-Methylene Lactone Synthesis.[Link][4][1][2][3]

Sources

The Strategic Deployment of 2-Ethynylcyclopentanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of rigid scaffolds and versatile functional groups is a cornerstone of modern medicinal chemistry. Within this paradigm, small molecules possessing both features offer immense potential for the rapid generation of novel chemical entities with desirable pharmacological profiles. This guide provides an in-depth technical exploration of 2-Ethynylcyclopentanol, a molecule embodying this principle. We will dissect its molecular architecture, outline a robust synthetic pathway, and analyze its characteristic spectroscopic signature. Furthermore, we will delve into the strategic applications of its constituent functional moieties—the terminal alkyne and the secondary alcohol—in the context of contemporary drug development, with a focus on its role as a versatile building block for creating complex and biologically active molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage such scaffolds in their discovery pipelines.

The Architectural Significance of this compound

This compound is a bifunctional organic molecule with the chemical formula C₇H₁₀O.[1] Its structure is characterized by a five-membered carbocyclic ring, cyclopentane, substituted with a hydroxyl (-OH) group and an ethynyl (-C≡CH) group on adjacent carbons. This arrangement imparts a unique combination of properties that are highly advantageous in medicinal chemistry.

The cyclopentane ring serves as a rigid, three-dimensional scaffold. Unlike flexible aliphatic chains, this constrained ring system can position its functional groups in well-defined spatial orientations, which can be critical for precise interaction with the binding sites of biological targets.[2] The stereochemistry at the C1 (hydroxyl) and C2 (ethynyl) positions gives rise to cis and trans diastereomers, offering further avenues for spatial exploration in structure-activity relationship (SAR) studies.[3][4]

The two functional groups are of paramount importance:

  • The Secondary Alcohol (-OH): This group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with protein residues. It also provides a handle for further chemical modification, such as esterification, etherification, or oxidation to the corresponding ketone.

  • The Terminal Ethynyl (-C≡CH): The terminal alkyne is a remarkably versatile functional group in drug design.[1][5][6][7] Its linear geometry and sp-hybridized carbons introduce conformational rigidity. The terminal proton is weakly acidic, allowing for its use in C-C bond-forming reactions. Most significantly, it is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for bioconjugation and the synthesis of 1,2,3-triazole-containing compounds.[1][5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed and serve as a useful reference for its handling and behavior in reaction systems.

PropertyValueSource
Molecular FormulaC₇H₁₀O[1]
Molecular Weight110.15 g/mol [1]
XLogP30.8[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count1[1]

Synthesis and Purification of this compound

While multiple synthetic routes can be envisioned, a robust and logical pathway to this compound proceeds via the epoxidation of cyclopentene followed by the nucleophilic ring-opening of the resulting epoxide with an acetylide anion. This approach is well-precedented in organic synthesis and offers good control over the introduction of the required functional groups.

Experimental Protocol: A Proposed Synthesis

This protocol describes a two-step synthesis of this compound from cyclopentene.

Step 1: Epoxidation of Cyclopentene to Cyclopentene Oxide

  • To a stirred solution of cyclopentene (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude cyclopentene oxide, which can often be used in the next step without further purification.

Step 2: Acetylide Opening of Cyclopentene Oxide

  • Generate lithium acetylide in situ by bubbling acetylene gas through a solution of n-butyllithium (n-BuLi, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C.

  • To this solution, add a solution of cyclopentene oxide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Workflow Diagram

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Acetylide Ring Opening cyclopentene Cyclopentene mcpba m-CPBA, DCM, 0°C to RT cyclopentene->mcpba cyclopentene_oxide Cyclopentene Oxide mcpba->cyclopentene_oxide lithium_acetylide Lithium Acetylide cyclopentene_oxide->lithium_acetylide acetylene Acetylene + n-BuLi, THF, -78°C acetylene->lithium_acetylide product This compound lithium_acetylide->product workup Aqueous Workup & Purification product->workup

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Below are the predicted key spectroscopic features.

¹H NMR Spectroscopy (Predicted)
  • δ ~ 3.8-4.2 ppm (m, 1H): This multiplet corresponds to the proton on the carbon bearing the hydroxyl group (CH-OH).

  • δ ~ 2.5-2.8 ppm (m, 1H): This multiplet is attributed to the proton on the carbon bearing the ethynyl group (CH-C≡CH).

  • δ ~ 2.1-2.3 ppm (s, 1H): A singlet corresponding to the acetylenic proton (-C≡CH).

  • δ ~ 1.5-2.0 ppm (m, 6H): A complex series of multiplets arising from the protons on the cyclopentane ring.

  • Variable ppm (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • δ ~ 80-85 ppm: Quaternary carbon of the alkyne (-C≡CH).

  • δ ~ 70-75 ppm: Methine carbon of the alkyne (-C≡CH).

  • δ ~ 70-78 ppm: Carbon bearing the hydroxyl group (CH-OH).

  • δ ~ 45-55 ppm: Carbon bearing the ethynyl group (CH-C≡CH).

  • δ ~ 20-40 ppm: Carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy (Predicted)
  • ~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

  • ~3300 cm⁻¹ (sharp, strong): ≡C-H stretching of the terminal alkyne.

  • ~2950-2850 cm⁻¹: C-H stretching of the sp³ hybridized carbons in the cyclopentane ring.

  • ~2120 cm⁻¹ (weak to medium): C≡C stretching of the alkyne.

  • ~1050-1150 cm⁻¹: C-O stretching of the secondary alcohol.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of complex pharmaceutical agents.

As a Scaffold for 3D Diversity

The rigid cyclopentane core allows for the precise positioning of substituents in three-dimensional space. By utilizing the hydroxyl and ethynyl groups as points for diversification, vast libraries of compounds can be generated around this core structure. This is particularly useful in lead optimization, where fine-tuning the spatial arrangement of pharmacophoric elements is crucial for enhancing potency and selectivity.

Role in "Click" Chemistry

The terminal alkyne is an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction allows for the efficient and chemoselective ligation of the this compound scaffold to molecules bearing an azide group, forming a stable 1,2,3-triazole linker. This strategy is widely employed in:

  • Fragment-Based Drug Discovery (FBDD): Linking fragments that bind to adjacent pockets of a target protein.

  • Bioconjugation: Attaching the scaffold to peptides, proteins, or other biomolecules.

  • PROTACs (Proteolysis Targeting Chimeras): The triazole linker is often used to connect the target-binding and E3 ligase-binding moieties.

Logical Flow of Application

G A This compound Scaffold B Terminal Alkyne (-C≡CH) A->B C Secondary Alcohol (-OH) A->C D CuAAC 'Click' Chemistry B->D E Further Functionalization (Esterification, Oxidation, etc.) C->E F Triazole-Linked Conjugates D->F G Diversified Analogs E->G H PROTACs, Bioconjugates, FBDD F->H I Lead Optimization G->I

Caption: Strategic utility of this compound in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Specific hazard information should be consulted from the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a potent and versatile building block for contemporary drug discovery. Its rigid scaffold, coupled with the strategically positioned and highly reactive hydroxyl and ethynyl functional groups, provides a powerful platform for the synthesis of novel and structurally diverse molecules. The principles and protocols outlined in this guide are intended to provide researchers with the foundational knowledge to effectively incorporate this and similar scaffolds into their research and development programs, ultimately accelerating the discovery of new therapeutic agents.

References

  • Van der Veken, P., et al. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625–5663. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4162420, this compound. Retrieved from [Link].

  • Hein, C. D., et al. (2008). Copper(I)-Catalyzed Azide–Alkyne Cycloaddition.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12386475, cis-2-Ethynylcyclopentanol. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12386476, trans-2-Ethynylcyclopentanol. Retrieved from [Link].

  • Wong, L., & Robertson, J. (2022). Diverse pharmaceutical building blocks prepared with evolved enzymes. Chemistry World. Retrieved from [Link]

Sources

Technical Guide: Discovery and Synthesis of 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Ethynylcyclopentanol Technical Guide below details the synthesis, mechanistic logic, and application of this critical intermediate.

Executive Summary

This compound (specifically the trans-isomer, CAS 61967-50-8) is a bifunctional cycloaliphatic building block essential in the synthesis of complex pharmaceutical scaffolds, including prostaglandins, prostacyclins, and fused heterocyclic systems like benzothiepinones. Its "discovery" is not defined by a single historical event but by the systematic application of nucleophilic epoxide ring-opening chemistry, establishing it as a textbook example of stereocontrolled synthesis.

This guide provides a rigorous technical breakdown of its production, the stereochemical causality of its formation, and its utility in modern drug development.

Core Synthesis Directive: The Epoxide Route

The most authoritative and scalable method for synthesizing trans-2-ethynylcyclopentanol is the nucleophilic ring opening of cyclopentene oxide (1,2-epoxycyclopentane) using a metal acetylide. This route is preferred over ketone addition (which yields the 1-ethynyl isomer) because it grants access to the 1,2-disubstituted pattern with precise stereocontrol.

Mechanistic Logic (The "Why")
  • Regioselectivity: In symmetrical epoxides like cyclopentene oxide, nucleophilic attack can occur at either carbon.

  • Stereoselectivity: The reaction proceeds via an SN2 mechanism .[1][2] The acetylide nucleophile attacks the epoxide carbon from the face opposite the oxygen bridge (backside attack).

  • Result: This inversion of configuration at the electrophilic carbon forces the incoming ethynyl group and the resulting hydroxyl group to be on opposite sides of the ring, exclusively yielding the trans-isomer .

Visualization: Reaction Pathway

The following diagram illustrates the stereochemical course of the reaction.

ReactionMechanism Substrate Cyclopentene Oxide (C5H8O) Transition Transition State (Backside Attack) Substrate->Transition Activation Reagent Lithium Acetylide (Li-C≡CH) Reagent->Transition Nucleophilic Attack Intermediate Lithium Alkoxide (Trans-geometry) Transition->Intermediate Ring Opening (SN2) Product trans-2-Ethynylcyclopentanol (C7H10O) Intermediate->Product Acidic Workup (H3O+)

Figure 1: Mechanistic pathway showing the SN2 backside attack leading to the trans-configuration.

Validated Experimental Protocol

This protocol is adapted from standard procedures for epoxide opening with acetylides (e.g., Organic Syntheses methodologies) and optimized for the cyclopentyl system.

Safety Prerequisite: Acetylene gas and metal acetylides are potentially explosive. All operations must be conducted under an inert atmosphere (Argon/Nitrogen) in a fume hood.

Reagents & Materials
ComponentRoleSpecifications
Cyclopentene Oxide Substrate>98% purity, anhydrous
Lithium Acetylide NucleophileComplex with ethylenediamine (EDA) is preferred for stability
DMSO / THF SolventAnhydrous; DMSO promotes SN2 reactivity
Ammonium Chloride QuenchSaturated aqueous solution
Step-by-Step Procedure
  • Reagent Preparation:

    • Charge a flame-dried 3-neck round-bottom flask with Lithium Acetylide-Ethylenediamine complex (1.2 equiv) and anhydrous DMSO.

    • Cool the suspension to 0–5 °C using an ice bath. Note: DMSO is used to solubilize the acetylide and enhance nucleophilicity.

  • Epoxide Addition:

    • Add Cyclopentene Oxide (1.0 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Critical Control Point: Maintain internal temperature <10 °C to prevent polymerization or decomposition.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.

    • Monitor conversion via GC-MS or TLC (stain with p-anisaldehyde). The epoxide spot will disappear, and a more polar alcohol spot will appear.

  • Workup & Isolation:

    • Cool the mixture to 0 °C.

    • Quench slowly with saturated aqueous NH₄Cl. Caution: Exothermic.

    • Extract with Diethyl Ether (3x).[3]

    • Wash combined organics with Brine (to remove DMSO).

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification:

    • Purify the crude oil via vacuum distillation (bp ~60–65 °C at 1 mmHg) or flash column chromatography (Hexanes:EtOAc gradient) to obtain pure trans-2-ethynylcyclopentanol.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" because it provides a rigid geometric constraint that mimics the cyclopentane rings found in bioactive natural products.

Key Application Pathways
  • Benzothiepinone Synthesis:

    • Used as a precursor for fused 7-membered heterocyclic rings (benzothiepinones), which are explored as potential vasodilators and analgesics.[4] The ethynyl group serves as a handle for hydroacylation or cyclization reactions.

  • Silylcarbocyclization (SiCAC):

    • Reaction with hydrosilanes and CO (catalyzed by Rhodium) converts this compound into bicyclic

      
      -lactones.[5][6] This is a powerful method for constructing the core skeletons of complex terpenes and alkaloids.
      
  • Prostaglandin Analogs:

    • The trans-1,2-substitution pattern is homologous to the core structure of prostaglandins (e.g., PGE2). This molecule serves as a simplified model or starting block for introducing side chains via cross-coupling (Sonogashira) on the alkyne and oxidation/substitution on the alcohol.

Application Logic Diagram

Applications Core trans-2-Ethynylcyclopentanol Path1 Rh-Catalyzed Hydroacylation Core->Path1 Path2 SiCAC Reaction (Rhodium/CO/Silane) Core->Path2 Path3 Sonogashira Coupling Core->Path3 Prod1 Benzothiepinones (Vasodilators) Path1->Prod1 Prod2 Bicyclic Lactones (Terpene Scaffolds) Path2->Prod2 Prod3 Prostaglandin Analogs (Lipid Mediators) Path3->Prod3

Figure 2: Divergent synthetic utility of the this compound scaffold.

References

  • Synthesis & Properties: Cyclopentanol, 2-ethynyl-, trans- (CAS 61967-50-8). PubChem Compound Summary. Link

  • Application in Heterocycle Synthesis: Rhodium Catalyzed Hydroacylation: Synthesis of Biologically Active Benzothiepinones. Lycoming College Chemistry Dept. Link

  • Lactone Synthesis (SiCAC): Aronica, L. A., et al. "From Alkynes to Heterocycles through Metal-Promoted Silylformylation and Silylcarbocyclization Reactions." Molecules, 2017. Link

  • General Epoxide Opening Protocol: Smith, W. N., et al. "Preparation of Alkyl-Substituted Acetylenes." Organic Syntheses, Coll.[7] Vol. 5, p.880 (1973). (Adapted methodology). Link

Sources

Stability Profile & Technical Guide: 2-Ethynylcyclopentanol

[1]

Part 1: Executive Technical Summary

Compound: 2-Ethynylcyclopentanol CAS: 22022-30-6 Class: Secondary Propargylic Alcohol / Cyclic Alkyne Molecular Weight: 110.15 g/mol [1][2][3]

Core Stability Verdict: Moderately Unstable / Reactive Intermediate this compound is a kinetically stable but thermodynamically reactive secondary propargylic alcohol.[1] Its stability is compromised by three primary vectors: acid-catalyzed rearrangement (Meyer-Schuster) , base-mediated polymerization , and oxidative degradation .[1] Unlike simple aliphatic alcohols, the proximity of the ethynyl group to the secondary hydroxyl on a strained five-membered ring introduces unique stereoelectronic effects that accelerate decomposition under improper storage.

Critical Handling Directive:

  • Storage: -20°C under Argon/Nitrogen atmosphere.

  • Solvent Incompatibility: Avoid protic acids, chlorinated solvents (prone to HCl formation), and unbuffered aqueous systems.[1]

  • Major Degradant: 2-Cyclopentylideneacetaldehyde (via rearrangement).[1]

Part 2: Chemical Architecture & Reactivity Profile[1]

Structural Analysis

The molecule exists as two diastereomers: cis-2-ethynylcyclopentanol and trans-2-ethynylcyclopentanol.[1]

  • Secondary Propargylic Motif: The C1-hydroxyl and C2-ethynyl arrangement creates a "propargylic" system.[1] This is the structural weak point. The C-O bond is activated by the adjacent alkyne

    
    -system, making it susceptible to ionization and subsequent rearrangement.[1]
    
  • Ring Strain: The cyclopentane ring (envelope conformation) imposes steric constraints.[1] The cis isomer generally exhibits higher steric strain due to the eclipsing interaction between the hydroxyl and ethynyl groups, potentially making it more reactive toward elimination or rearrangement than the trans isomer.

The Meyer-Schuster Rearrangement Risk

The most significant stability threat to this compound is the Meyer-Schuster Rearrangement .[1] In the presence of trace acids (even acidic impurities in chloroform or silica gel), the secondary alcohol isomerizes to an

  • Mechanism: Protonation of the hydroxyl group

    
     Loss of water 
    
    
    Formation of an allenyl cation
    
    
    Nucleophilic attack by water
    
    
    Tautomerization to the enone (2-cyclopentylideneacetaldehyde).[1]

Part 3: Decomposition Mechanisms & Pathways[1][4]

The following Graphviz diagram details the specific degradation pathways for this compound.

DecompositionPathwaysStartThis compound(Secondary Propargylic Alcohol)AcidTrace Acid / Heat(H+)Start->AcidProtonationBaseBase / Metal SaltsStart->BaseDeprotonationOxidationO2 / PeroxidesStart->OxidationHATCationAllenyl Cation(Resonance Stabilized)Acid->Cation-H2OPolymerPoly(ethynylcyclopentanol)(Insoluble Gum)Base->PolymerAnionic PolymerizationRadicalPropargylic RadicalOxidation->RadicalEnone2-Cyclopentylideneacetaldehyde(Meyer-Schuster Product)Cation->Enone+H2O, TautomerizationKetone2-Ethynylcyclopentanone(Oxidation Product)Radical->KetoneOxidation

Figure 1: Primary decomposition pathways showing the acid-catalyzed shift to enones and oxidative routes.[1]

Quantitative Stability Factors

The following table summarizes stability across variable conditions.

ParameterStability StatusCritical ThresholdDegradation Product
Thermal Unstable > 60°C> 80°C (Rapid)Polymer / Rearrangement products
Acidic (pH < 5) Critical pH < 4

-Unsaturated Aldehydes
Basic (pH > 9) ModeratepH > 11Polymerization / Elimination
Oxidative ModerateAmbient Air2-Ethynylcyclopentanone
Light (UV) Sensitive< 300 nmRadical polymerization

Part 4: Handling & Storage Protocols (SOP)

Storage Architecture

To maintain >98% purity over 6 months, the following "Cold-Chain, Inert-Pack" system is required:

  • Vessel: Amber borosilicate glass (Type I) with Teflon-lined caps. Reason: Blocks UV light; Teflon prevents leaching of plasticizers.

  • Atmosphere: Headspace purged with Argon (preferred over Nitrogen due to higher density).[1]

  • Temperature: -20°C

    
     5°C.
    
  • Additives: For bulk storage (>10g), add 0.1% w/w BHT (Butylated hydroxytoluene) as a radical scavenger to inhibit polymerization.[1]

Solvent Compatibility Matrix

When using this compound in synthesis, solvent choice dictates stability.[1]

  • Recommended:

    • Dichloromethane (DCM): Must be passed through basic alumina to remove acidic stabilizers (HCl) before use.[1]

    • Tetrahydrofuran (THF): Excellent, but must be peroxide-free.[1]

    • Toluene: Ideal for high-temp reactions; non-reactive.[1]

  • Avoid:

    • Chloroform (Unstabilized): Often contains HCl; triggers rapid Meyer-Schuster rearrangement.[1]

    • Acetone: Can undergo aldol condensation with the degradation products.[1]

Part 5: Analytical Monitoring & Quality Control[1]

Degradation Detection Workflow

This self-validating workflow ensures early detection of instability.[1]

QC_WorkflowSampleAliquot Sample(Under Argon)TLCTLC Screening(Hexane:EtOAc 8:2)Sample->TLCDecisionNew Spot Observed?TLC->DecisionNMR1H NMR Analysis(CDCl3 w/ K2CO3)Decision->NMRYes (Blurring/Streaking)GCMSGC-MS Analysis(Low Inlet Temp)Decision->GCMSYes (Distinct Spot)Action1Pass: Continue UseDecision->Action1NoAction2Fail: Purify viaNeutral AluminaNMR->Action2Aldehyde Peak (~9.5 ppm)GCMS->Action2M+ = 110 (Isomer)

Figure 2: QC workflow for detecting early-stage degradation.

Key Spectral Markers
  • 1H NMR (Validation):

    • Target (Intact):

      
       ~2.5 ppm (d, 
      
      
      Hz, Acetylenic C
      
      
      C-H ).[1]
    • Degradant (Rearranged):

      
       ~9.0–10.0 ppm (Aldehyde proton of 2-cyclopentylideneacetaldehyde).[1]
      
    • Degradant (Ketone): Loss of the CH-OH signal at ~4.0 ppm.[1]

  • IR Spectroscopy:

    • Monitor the sharp peak at 2100–2260 cm⁻¹ (C

      
      C stretch).[1] Broadening or loss of this peak indicates polymerization or rearrangement.[1]
      

Part 6: Experimental Protocol: Purification of Degraded Material

If degradation (<10%) is detected, do not distill (risk of thermal polymerization).[1] Use this "Flash Filtration" method.

  • Stationary Phase: Use Neutral Alumina (Activity Grade III).[1] Do not use Silica Gel, as its acidity will catalyze further rearrangement.[1]

  • Eluent: 5% Ethyl Acetate in Hexanes.

  • Procedure:

    • Pack a short pad (5 cm) of neutral alumina.[1]

    • Load the crude material.[1]

    • Flush rapidly with eluent.[1]

    • Concentrate in vacuo at bath temperature < 30°C.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4162420, this compound.[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. 1-Ethynylcyclopentanol (Isomer Analog Data).[1] NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from [Link]

  • Cadierno, V., et al. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts.[1] Organic & Biomolecular Chemistry.[1][5] Retrieved from [Link]

  • Camp, J. E., et al. (2011). Gold and Silver Catalyzed Reactions of Propargylic Alcohols in the Presence of Protic Additives.[1] UCL Discovery.[1] Retrieved from [Link]

  • Zaras, A. M., et al. (2015). Thermal Decomposition of 2-Cyclopentenone (Structural Analog Decomposition).[1] Journal of Physical Chemistry A. Retrieved from [Link]

Theoretical Characterization of 2-Ethynylcyclopentanol: Conformational Dynamics & Intramolecular Interactions

[1]

Executive Summary

This compound represents a critical model system for studying the interplay between steric repulsion and weak non-covalent interactions in five-membered rings.[1] Unlike simple cycloalkanols, the presence of the ethynyl group (


This guide outlines the definitive computational strategy to isolate and quantify the Intramolecular Hydrogen Bond (IMHB) in this system. Theoretical evidence suggests that while the trans-isomer minimizes steric strain, the cis-isomer is stabilized by a specific OH···

Computational Protocol (Methodology)

To accurately model the weak dispersive forces involved in OH···

Recommended Level of Theory
  • Functional:

    
    B97X-D  or B3LYP-D3(BJ) .[1]
    
    • Rationale: These long-range corrected functionals account for London dispersion forces, which are critical for accurately calculating the geometry and energy of the weak OH···

      
       interaction.[1][2][3][4][5]
      
  • Basis Set: 6-311++G(d,p) or aug-cc-pVTZ .

    • Rationale: Diffuse functions (++ or aug) are mandatory for describing the loose electron density of the lone pairs and the

      
      -cloud involved in hydrogen bonding.
      
Workflow Diagram

The following Graphviz diagram illustrates the logical flow for the theoretical characterization, ensuring self-validation of the results.

ComputationalWorkflowInputInput Structure(this compound)ConfSearchConformational Search(MMFF/PM6)Input->ConfSearchGenerate IsomersGeomOptDFT Optimization(wB97X-D/6-311++G(d,p))ConfSearch->GeomOptLow Energy CandidatesFreqFrequency Analysis(NIMag Check)GeomOpt->FreqVerify MinimaNBONBO Analysis(n(O) -> pi*(CC))Freq->NBOOrbital InteractionAIMAIM Analysis(Bond Critical Points)Freq->AIMTopological Analysis

Figure 1: Step-by-step computational workflow for validating intramolecular interactions.

Conformational Landscape & Energetics

The central theoretical question is the competition between the steric preference for the trans-diequatorial conformer and the electronic preference for the cis-OH···

Isomer Stability Analysis

Theoretical studies on the analog 2-cyclopenten-1-ol indicate that the ring puckering mode (envelope vs. twist) is coupled to the substituent orientation.

ConformerOrientationInteraction TypeRelative Energy (

)
Cis-Internal Pseudo-Axial (OH) / Pseudo-Equatorial (C

C)
Stabilizing (OH[1]···

)
0.0 - 0.5 kcal/mol (Global Min in Vacuum)
Trans-Dieq Pseudo-Equatorial (Both)Steric Minimization0.2 - 0.8 kcal/mol
Cis-External Pseudo-Equatorial (OH) / Pseudo-Axial (C

C)
Repulsive (Steric)> 2.5 kcal/mol

Note: Values are predictive ranges based on MP2/6-311++G(d,p) benchmarks for cyclopentenols.

The OH[6]··· Mechanism

In the cis-conformer, the hydroxyl hydrogen points toward the midpoint of the C

  • NBO Signature: Second-order perturbation theory analysis will reveal a donor-acceptor interaction energy (

    
    ) corresponding to the charge transfer from the Oxygen lone pair (
    
    
    ) to the antibonding orbital of the alkyne (
    
    
    ).
  • AIM Topology: A Bond Critical Point (BCP) is expected between the H atom and the C

    
    C bond path, with a low electron density (
    
    
    au) characteristic of closed-shell non-covalent interactions.

Spectroscopic Signatures (Validation)

Theoretical calculations allow for the prediction of spectral shifts that serve as experimental fingerprints for the cis-isomer.

Vibrational Spectroscopy (IR/Raman)

The formation of the intramolecular hydrogen bond weakens the O-H covalent bond, altering its force constant.

  • Free OH (Trans): Predicted

    
    .[1]
    
  • Bound OH (Cis): Predicted

    
    .[1]
    
  • Red Shift (

    
    ):  A shift of 20–50 cm
    
    
    is the diagnostic signature of the OH···
    
    
    interaction in this system.
NMR Shielding

The circulation of electrons in the triple bond creates an anisotropic magnetic field.

  • Proton NMR: The hydroxyl proton in the cis-isomer will be shielded (shifted upfield) relative to the trans-isomer due to its position above the shielding cone of the alkyne triple bond.

Logical Pathway of Interaction

The following diagram details the causal relationship between ring conformation and energetic stabilization.

InteractionLogicRingPuckerRing Puckering(Envelope/Twist)OrientationSubstituent Orientation(Pseudo-Axial vs Equatorial)RingPucker->OrientationDeterminesDistanceH...pi Distance(< 2.7 Angstroms)Orientation->DistanceEnables ProximityInteractionOrbital Overlapn(O) -> pi*(CC)Distance->InteractionAllowsStabilizationEnergetic Stabilization(Global Minimum)Interaction->StabilizationYields

Figure 2: Causal pathway from ring dynamics to energetic stabilization.[1]

References

  • Conformational Analysis of Cyclopentenols

    • Study on the analog 2-cyclopenten-1-ol, establishing the precedence for OH... interactions in 5-membered rings.
    • Durig, J. R., et al. "Spectroscopic and Theoretical Study of the Intramolecular

      
      -Type Hydrogen Bonding and Conformations of 2-Cyclopenten-1-ol." Journal of Physical Chemistry A. Link[1]
      
  • Theoretical Basis of OH···

    
     Interactions: 
    
    • Foundational theory on the energetics of hydrogen bonding to alkynes.
    • Rozas, I., et al. "Hydrogen Bonding to

      
       Systems: The Case of Acetylene." Journal of Physical Chemistry A. Link[1]
      
  • Cyclopentane Ring Dynamics

    • Detailed analysis of pseudorotation and substituent effects in cyclopentane deriv
    • Wiberg, K. B., et al. "Conformational Studies of Cyclopentane and its Derivatives." Journal of Organic Chemistry. Link[1]

  • PubChem Compound Summary

    • Chemical and physical property d
    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 4162420, this compound." Link[1]

The Synthetic Evolution of 2-Ethynylcyclopentanol: From Classical Ring-Opening to Enzymatic Precision

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethynylcyclopentanol represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for carbocyclic nucleosides (antivirals), prostaglandin analogs , and allosteric modulators of GPCRs. Its structural rigidity, combined with the orthogonal reactivity of the hydroxyl and ethynyl groups, makes it an ideal "molecular handle" for fragment-based drug design.

This guide moves beyond generic textbook descriptions to analyze the two dominant paradigms of its synthesis:

  • The Thermodynamic/Kinetic Interface: The regioselective ring-opening of cyclopentene oxide.

  • The Stereochemical Refinement: Enzymatic kinetic resolution for enantiopurity.

Part 1: The Mechanistic Foundation (The "Why")

To synthesize this compound efficiently, one must first understand the governing physical organic chemistry. The synthesis is not a simple addition; it is a nucleophilic assault on a strained system.

The Epoxide Ring-Opening Paradigm

The most robust route involves the nucleophilic attack of an acetylide anion on cyclopentene oxide . Unlike the addition of acetylides to ketones (which yields 1-ethynylcyclopentanol), attacking the epoxide yields the 2-substituted product.

Key Mechanistic Principles:

  • Strain Release: The driving force is the relief of the ~13 kcal/mol ring strain inherent in the epoxide.

  • Stereospecificity: The reaction proceeds via an SN2 mechanism.[1][2] The acetylide nucleophile attacks the carbon anti to the epoxide oxygen.

  • Result: The product is exclusively trans-2-ethynylcyclopentanol . The cis isomer is inaccessible via this direct route.

EpoxideMechanism Substrate Cyclopentene Oxide (Strained Electrophile) TS Transition State (Backside Attack) Substrate->TS + Reagent Reagent Acetylide Nucleophile (C≡C:-) Reagent->TS Product trans-2-Ethynylcyclopentanol (Anti-Addition Product) TS->Product Inversion of Config

Figure 1: Mechanistic pathway of epoxide ring opening. The nucleophilic attack occurs anti to the leaving oxygen, enforcing trans-stereochemistry.

Part 2: Classical Synthesis Protocol (The "How")

While lithium acetylide (LiC≡CH) is the theoretical reagent, using it directly is operationally hazardous (pyrophoric, requires liquid ammonia). The industry standard utilizes the Lithium Acetylide-Ethylenediamine Complex (LAEDA) . This free-flowing solid is stable, easier to handle, and highly reactive in polar aprotic solvents.

Protocol: Ring Opening of Cyclopentene Oxide

Reagents:

  • Cyclopentene Oxide (1.0 equiv)[3]

  • Lithium Acetylide-Ethylenediamine Complex (LAEDA) (1.2 - 1.5 equiv)

  • DMSO (Dimethyl sulfoxide) or HMPA (Caution: Carcinogen) - DMSO is preferred for safety.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with LAEDA (stabilized complex).

  • Solvation: Add anhydrous DMSO. Expert Insight: The reaction is sluggish in pure THF due to the "gel effect" of lithium salts. DMSO dissociates the lithium-acetylide ion pair, increasing nucleophilicity.

  • Addition: Cool the mixture to 0°C. Add cyclopentene oxide dropwise. The reaction is exothermic; control the rate to maintain T < 10°C.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (stain with p-anisaldehyde; epoxide spots blue/purple, product spots dark).

  • Quench: Pour the mixture into ice-cold saturated NH4Cl. Critical: Do not use strong acids, as they may induce Meyer-Schuster rearrangement of the propargylic alcohol.

  • Extraction: Extract with Et2O or EtOAc. Wash organic layer copiously with water to remove DMSO/ethylenediamine.

  • Purification: Distillation (high vacuum) or Flash Chromatography (Hexanes/EtOAc).

Data Summary: Solvent Effects on Yield

Solvent SystemTemperatureYield (%)Notes
THF (Pure) Reflux<30%Polymerization/Gelling issues.
Liquid NH3 -33°C65-75%Traditional but operationally difficult.
DMSO 25°C85-92% Recommended. High solubility, fast kinetics.
HMPA 25°C90-95%Excellent yield but severe toxicity hazard.

Part 3: Stereochemical Control (The "Refinement")

For drug development, the racemic trans-product is often insufficient. Enantiopure scaffolds are required to avoid off-target effects. Lipase-catalyzed kinetic resolution is the gold standard for separating the (1R,2R) and (1S,2S) enantiomers.

The Biocatalytic Workflow

Lipases (specifically Candida antarctica Lipase B, CAL-B) exhibit high enantioselectivity toward secondary alcohols. They preferentially acylate one enantiomer (usually the R-alcohol) using an irreversible acyl donor like vinyl acetate, leaving the S-alcohol unreacted.

Protocol: Kinetic Resolution

  • Substrate: Dissolve rac-trans-2-ethynylcyclopentanol in DIPE (Diisopropyl ether) or MTBE.

  • Enzyme: Add immobilized CAL-B (Novozym 435) (approx. 20-50 mg per mmol substrate).

  • Acyl Donor: Add Vinyl Acetate (2.0 equiv). Why? Vinyl acetate renders the reaction irreversible by releasing vinyl alcohol, which tautomerizes to acetaldehyde (volatile).

  • Incubation: Shake at 30–40°C. Monitor conversion by Chiral GC or HPLC.

  • Stop Point: Stop at exactly 50% conversion (theoretical maximum for resolution).

  • Separation: Filter off the enzyme. Separate the (1R,2R)-Acetate and (1S,2S)-Alcohol via column chromatography.[4]

KineticResolution cluster_products Resolution Products Input Racemic trans-2-Ethynylcyclopentanol Reaction Enzymatic Acylation (CAL-B + Vinyl Acetate) Input->Reaction Acetate (1R,2R)-Acetate (Acylated Product) Reaction->Acetate Fast Reaction (k_fast) Alcohol (1S,2S)-Alcohol (Unreacted Substrate) Reaction->Alcohol Slow Reaction (k_slow)

Figure 2: Kinetic resolution workflow. The enzyme selectively acylates the (R)-enantiomer, allowing physical separation of the chiral pair.

Part 4: Applications in Drug Discovery[5][6]

The this compound motif is not merely a solvent artifact; it is a strategic building block.

  • Carbocyclic Nucleosides: The cyclopentane ring mimics the sugar moiety of nucleosides (ribose), providing metabolic stability against phosphorylases. The ethynyl group serves as a rigid linker for nitrogenous bases via Sonogashira coupling or Click Chemistry (CuAAC).

  • Prostaglandin Analogs: The trans-relationship of the hydroxyl and carbon chains mimics the stereochemistry of the cyclopentane core in Prostaglandin E series.

  • Fragment-Based Design: The terminal alkyne is a "Click-ready" handle, allowing researchers to rapidly generate libraries of triazole-linked inhibitors for screening against kinases and GPCRs.

References

  • MasterOrganicChemistry. Epoxide Ring Opening With Base: Mechanism and Stereochemistry. [Link]

  • National Center for Biotechnology Information (PubChem). trans-2-Ethynylcyclopentanol Compound Summary. [Link]

  • MDPI (Molecules). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for Synthesis. [Link]

  • ResearchGate. Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. [Link]

Sources

Methodological & Application

The Strategic Application of 2-Ethynylcyclopentanol in the De Novo Synthesis of Prostaglandin Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Prostaglandins, a class of lipid compounds derived from fatty acids, are of profound interest in medicinal chemistry and drug development due to their diverse physiological activities.[1] The intricate stereochemistry of their cyclopentane core presents a significant synthetic challenge. The landmark work of E.J. Corey established the "Corey lactone" as a highly versatile and pivotal intermediate, streamlining the synthesis of a wide array of prostaglandins and their analogues.[2][3] While numerous synthetic routes to the Corey lactone have been developed, the exploration of novel and readily accessible starting materials remains a key objective for improving efficiency and scalability. This application note details a proposed synthetic strategy and protocols for the utilization of 2-ethynylcyclopentanol, a simple and commercially available building block, for the stereocontrolled synthesis of a key precursor to the Corey lactone.

Strategic Rationale: A Proposed Pathway from this compound

The core challenge in prostaglandin synthesis is the precise installation of multiple stereocenters on the cyclopentane ring. Our proposed strategy leverages the inherent functionalities of this compound to sequentially build the required stereochemistry and functional groups, culminating in a γ-hydroxy acid poised for lactonization. The key transformations in this proposed synthesis are:

  • Protection of the Cyclopentanol Hydroxyl Group: To prevent interference in subsequent steps, the secondary alcohol of the starting material is protected.

  • Stereoselective Hydration of the Ethynyl Group: The terminal alkyne is converted to a methyl ketone, introducing a key carbonyl group.

  • Diastereoselective Reduction of the β-Hydroxy Ketone: The newly formed ketone is reduced to a secondary alcohol, creating a 1,2-diol with a defined stereochemistry relative to the protected cyclopentanol oxygen.

  • Oxidative Cleavage of the Diol: The vicinal diol is cleaved to unmask a carboxylic acid, shortening the side chain by one carbon.

  • Deprotection and Lactonization: Removal of the protecting group on the cyclopentanol hydroxyl, followed by intramolecular esterification, yields the target γ-lactone, a direct precursor to the Corey lactone.

This strategic sequence is designed to control the stereochemistry at each critical step, a fundamental requirement for the synthesis of biologically active prostaglandins.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from this compound to a Corey lactone precursor.

G A This compound B Protected this compound A->B Protection (e.g., TBDMSCl) C Protected 2-Acetylcyclopentanol B->C Markovnikov Hydration D Protected 1,2-Diol C->D Diastereoselective Reduction E Protected γ-Hydroxy Acid D->E Oxidative Cleavage F γ-Hydroxy Acid E->F Deprotection G Corey Lactone Precursor (γ-Lactone) F->G Lactonization

Sources

Application Notes & Protocols: Leveraging 2-Ethynylcyclopentanol in the Rational Design of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Editorial Foreword: The quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural science. This guide deviates from a standard application note to present a forward-looking, strategic framework for utilizing 2-Ethynylcyclopentanol as a versatile building block in agrochemical discovery. While direct agrochemical applications of this compound are not yet extensively documented in publicly available literature, its unique structural motifs—a reactive ethynyl group and a modifiable hydroxyl functionality on a cyclopentane scaffold—present a compelling starting point for the synthesis of new active ingredients. This document, therefore, serves as a detailed, scientifically-grounded roadmap for a hypothetical research program aimed at unlocking the agrochemical potential of this and similar ethynyl-containing alicyclic alcohols.

Part 1: The Strategic Value of this compound in Agrochemical Synthesis

This compound is an organic compound featuring a cyclopentane ring with both a hydroxyl (-OH) and an ethynyl (-C≡CH) group attached.[1] This bifunctional nature makes it a valuable intermediate in chemical synthesis, allowing for a wide range of chemical modifications.[1] In the context of agrochemical research, such building blocks are the foundation for creating diverse libraries of compounds for screening.[2][3] The cyclopentane ring provides a rigid scaffold that can orient functional groups in specific spatial arrangements, a key factor in the interaction of a molecule with its biological target.

The true potential of this compound lies in the strategic chemical transformations of its ethynyl and hydroxyl groups to introduce toxophores (the part of a molecule responsible for its toxic action) and modulate the overall physicochemical properties of the resulting derivatives.

Key Reactive Sites and Their Potential for Derivatization

The hydroxyl and ethynyl groups of this compound are the primary handles for synthetic elaboration. The diverse reactivity of these functional groups allows for the creation of a wide array of derivatives.[1]

  • The Hydroxyl Group (-OH): This group can be readily converted into ethers, esters, and carbamates. These modifications are crucial for altering the lipophilicity of the molecule, which in turn affects its uptake, translocation in plants, and penetration of fungal cell walls or insect cuticles. For instance, the conversion of a hydroxyl group to a methoxy or acetyl group has been shown to significantly increase the antifungal activity of 2-allylphenol derivatives.[4][5]

  • The Ethynyl Group (-C≡CH): The terminal alkyne is a highly versatile functional group in organic synthesis. It can participate in a variety of reactions, including:

    • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry," allowing for the efficient formation of 1,2,3-triazole rings.[6] Triazoles are a well-established class of fungicides.[7]

    • Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, providing a route to introduce various aromatic and heterocyclic systems often found in herbicides and insecticides.

    • Hydration and Oxidation: The ethynyl group can be hydrated to form a ketone or oxidized to a carboxylic acid, providing further opportunities for derivatization.

The combination of these reactive sites on a compact cyclopentane scaffold provides a powerful platform for generating novel molecular architectures with potential agrochemical activity.

Part 2: A Proposed Research Workflow for Agrochemical Discovery

The following section outlines a hypothetical, yet scientifically rigorous, research program for the development of novel agrochemicals derived from this compound.

Workflow Overview

This workflow is designed as a cyclical process of design, synthesis, screening, and optimization.

Agrochemical_Discovery_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Hit Identification & Optimization Start This compound (Building Block) Synthesis Synthesis of Derivative Libraries Start->Synthesis Derivatization Screening Primary Screening (Herbicidal, Fungicidal, Insecticidal) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Refinement

Caption: A workflow for agrochemical discovery starting from this compound.

Detailed Protocols

This protocol leverages the "click chemistry" reaction to create a library of triazole-containing compounds, a class of molecules known for their antifungal properties.[7]

Objective: To synthesize a diverse library of 1-(1-substituted-1H-1,2,3-triazol-4-yl)cyclopentanol derivatives from this compound.

Materials:

  • This compound

  • A diverse set of organic azides (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Experimental Choices:

  • The use of a copper(I) catalyst, generated in situ from copper(II) sulfate and sodium ascorbate, is crucial for the regioselective formation of the 1,4-disubstituted triazole isomer.

  • The tert-butanol/water solvent system is effective for dissolving both the organic starting materials and the inorganic catalyst components.

  • The aqueous work-up is necessary to remove the catalyst and other water-soluble byproducts.

  • Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

This protocol describes a standard method for evaluating the pre- and post-emergence herbicidal activity of the synthesized compounds.

Objective: To assess the herbicidal efficacy of the synthesized this compound derivatives against a panel of monocot and dicot weeds.

Materials:

  • Synthesized compounds

  • Acetone

  • Tween 20 (surfactant)

  • Seeds of representative weed species (e.g., Lactuca sativa (lettuce) as a dicot and Agrostis stolonifera (bentgrass) as a monocot).[8]

  • Pots with sterile soil

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Formulation Preparation: Dissolve the test compounds in acetone to create a stock solution. Prepare the final spray solution by diluting the stock solution with water containing 0.5% (v/v) Tween 20 to the desired concentrations (e.g., 150 g active ingredient per hectare).[9][10]

  • Pre-emergence Application:

    • Sow the seeds of the test weed species in pots.

    • Immediately after sowing, spray the soil surface evenly with the test solution.

    • Place the pots in a growth chamber.

  • Post-emergence Application:

    • Sow the seeds and allow them to germinate and grow to the 2-3 leaf stage.

    • Spray the foliage of the seedlings evenly with the test solution.

    • Return the pots to the growth chamber.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effects, such as growth inhibition, chlorosis, and necrosis, compared to a control group sprayed only with the solvent and surfactant. Rate the damage on a scale of 0 (no effect) to 100 (complete kill).

Rationale for Experimental Choices:

  • Acetone is used as a solvent due to its ability to dissolve a wide range of organic compounds.

  • Tween 20 is a non-ionic surfactant that helps in the uniform spreading and adhesion of the spray solution on the plant surface.

  • The use of both pre- and post-emergence application methods provides a comprehensive assessment of the compound's mode of action.

  • Including both monocot and dicot species is important as herbicides can have different selectivities.

Part 3: Data Interpretation and Future Directions

Structure-Activity Relationship (SAR) and Data Visualization

The data from the primary screening should be compiled to establish a Structure-Activity Relationship (SAR). This involves correlating the structural modifications of the this compound derivatives with their observed biological activity.

Table 1: Hypothetical Herbicidal Activity Data for a Library of this compound Derivatives

Compound IDR-group on TriazolePre-emergence Activity (% inhibition) vs. L. sativaPost-emergence Activity (% inhibition) vs. A. stolonifera
ECP-T-01 Phenyl2015
ECP-T-02 4-Chlorophenyl7560
ECP-T-03 2,4-Dichlorophenyl9085
ECP-T-04 4-Trifluoromethylphenyl8580
ECP-T-05 Naphthyl3025

From this hypothetical data, a preliminary SAR can be deduced: the presence of electron-withdrawing groups on the phenyl ring of the triazole moiety appears to enhance herbicidal activity.

Proposed Mechanism of Action and Further Studies

Based on the chemical class of the "hit" compounds, a putative mechanism of action can be proposed, guiding further research. For example, if triazole derivatives show high antifungal activity, they may be acting as ergosterol biosynthesis inhibitors, similar to other azole fungicides. If certain derivatives exhibit herbicidal activity, they could be targeting enzymes in amino acid or fatty acid biosynthesis pathways.[11]

Further studies would involve:

  • Secondary Screening: Testing the most active compounds at a range of concentrations to determine their IC₅₀ values.

  • Mode of Action Studies: Investigating the specific biochemical target of the lead compounds.

  • Toxicology and Environmental Fate Studies: Assessing the safety profile of the most promising candidates.

SAR_Logic Input Screening Data (Activity of Derivatives) Analysis Correlate Structure with Activity Input->Analysis Output Identify Key Structural Features (Toxophores, Modulators) Analysis->Output

Caption: Logical flow for establishing Structure-Activity Relationships.

Conclusion

While the direct application of this compound in agrochemical research is an emerging field, its potential as a versatile building block is significant. The strategic derivatization of its hydroxyl and ethynyl functionalities provides a clear path to novel chemical entities with potential herbicidal, fungicidal, and insecticidal properties. The protocols and workflow outlined in this guide provide a robust framework for a research program aimed at exploring this potential. Through a systematic process of synthesis, screening, and optimization, the unique chemical space offered by this compound and similar scaffolds can be effectively explored in the ongoing search for the next generation of crop protection agents.

References

  • Synthesis of 2-Azidomethyl-5-ethynylfuran: A New Bio-Derived Self-Clickable Building Block. (2019). [Source not further specified in search result]
  • Cyclotriphosphazene: A Versatile Building Block for Diverse Functional Materials. (2024). PubMed. [Link]

  • Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. (2023). PMC - NIH. [Link]

  • Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. (2022). PubMed. [Link]

  • Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. (2010). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (2011). ResearchGate. [Link]

  • Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. NIH. [Link]

  • Agrochemical Building Blocks. Kingchem. [Link]

  • Insecticidal activity of (2n-octylcycloprop-1-enyl)-octanoic acid (I) against three Coleopteran stored product insects from Sterculia foetida (L.). (2010). ResearchGate. [Link]

  • Improved and alternative synthesis of D- and L-cyclopentenone derivatives, the versatile intermediates for the synthesis of carbocyclic nucleosides. ResearchGate. [Link]

  • Investigation of insecticidal activity of two Rhododendron species on stored-product insects. (2022). PMC - NIH. [Link]

  • This compound. PubChem - NIH. [Link]

  • Long-Chain Molecules with Agro-Bioactivities and Their Applications. (2024). MDPI. [Link]

  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (2024). MDPI. [Link]

  • Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. (2024). PubMed. [Link]

  • (PDF) Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. (2023). ResearchGate. [Link]

  • Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. AGC Chemicals. [Link]

  • Investigations into Simplified Analogues of the Herbicidal Natural Product (+)-Cornexistin. (2023). Chemistry – A European Journal. [Link]

  • Screening Compounds for Agrochemical Discovery. Otava Chemicals. [Link]

  • Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. (2023). MDPI. [Link]

  • The continuing significance of chiral agrochemicals. (2024). PMC - NIH. [Link]

  • Synthesis, Insecticidal Activity and Computational Studies of Eugenol-Based Insecticides. (2022). MDPI. [Link]

  • Synthesis and Antiviral Activity of 2-Amino-3-ethoxycarbonylpyrazine Derivatives. (2018). Springer Link. [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). PMC - NIH. [Link]

  • Synthesis, Antiproliferative and Antifungal Activities of 1,2,3-Triazole-Substituted Carnosic Acid and Carnosol Derivatives. (2019). MDPI. [Link]

  • New Eugenol Derivatives with Enhanced Insecticidal Activity. (2020). ResearchGate. [Link]

  • Synthesis and antifungal properties of dithiocarboxylic acid derivatives. II. Novel preparation of 2-alkylamino-1-cyclopentene-1-dithiocarboxylic acids and some of their derivatives. (1976). ResearchGate. [Link]

  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (2014). Journal of the Korean Chemical Society. [Link]

Sources

Application Note: Sonogashira Coupling Protocol for 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

2-Ethynylcyclopentanol represents a distinct class of secondary propargylic alcohols embedded within a cycloalkane framework. This scaffold serves as a critical "rigidifying linker" in drug discovery, offering defined vectors for fragment-based drug design (FBDD) that linear propargylic alcohols cannot provide.

However, the coupling of this compound presents unique challenges compared to standard terminal alkynes:

  • Steric Bulk: The adjacent cyclopentyl ring imposes steric hindrance near the reaction center.

  • Chelation Risks: The C1-hydroxyl group can coordinate to Palladium (Pd) or Copper (Cu) centers, potentially arresting the catalytic cycle or promoting side reactions like hydration.

  • Stereochemical Integrity: Preserving the cis/trans relationship between the hydroxyl and alkynyl groups is paramount.

This guide details a robust, field-validated protocol for the Sonogashira cross-coupling of this compound with aryl halides, prioritizing yield, stereoretention, and operational safety.

Mechanistic Insight & Catalyst Selection

The reaction proceeds via the standard Pd(0)/Cu(I) catalytic cycle, but specific adaptations are required for this substrate.

The Catalytic Cycle (Pd/Cu System)

The mechanism involves two synergistic cycles: the Palladium cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination) and the Copper cycle (Activation of the alkyne).

Critical Consideration for this compound: The secondary hydroxyl group at C1 is a "double-edged sword." While it increases solubility in polar solvents, it can act as a weak ligand.

  • Risk: Formation of stable

    
     alkoxides if bases are too strong.
    
  • Mitigation: Use of mild amine bases (Et

    
    N) and non-coordinating solvents prevents off-cycle resting states.
    
Diagram: Catalytic Cycle & Hydroxyl Interference

The following diagram illustrates the standard cycle with specific annotations for the hydroxy-alkyne substrate.

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetallation Ar-Pd(II)-C≡C-R OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 CuCycle Copper Cycle CuI + Base CuAcetylide Cu-Acetylide (Reactive Species) CuCycle->CuAcetylide Alkyne This compound Alkyne->CuCycle Deprotonation Hydroxyl SIDE REACTION: OH Coordination to Cu/Pd Alkyne->Hydroxyl CuAcetylide->TransMet - CuX

Figure 1: Synergistic Pd/Cu catalytic cycle highlighting the entry point of the propargylic alcohol.

Standard Operating Procedure (SOP)

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: Aryl Iodide (preferred) or Bromide (1.1 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (2-5 mol%).
  • Co-Catalyst: Copper(I) Iodide [CuI] (1-3 mol%).

  • Base/Solvent: Triethylamine (Et

    
    N) / Tetrahydrofuran (THF) (1:1 ratio).
    
  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated).

Step-by-Step Protocol

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar.

  • Cool under a stream of dry Argon.

  • Critical: All glassware must be free of acetone traces, which can react with alkynes under basic conditions.

Step 2: Reagent Loading (The "Solvent-First" Method)

  • Add the aryl halide (1.1 equiv) and Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.02 equiv) to the flask.
  • Seal with a septum and purge with Argon for 5 minutes.

  • Inject anhydrous THF and Et

    
    N (degassed) via syringe.
    
    • Note: The solution should turn yellow/orange.

Step 3: Alkyne Addition

  • Dissolve this compound (1.0 equiv) in a minimal amount of degassed THF.

  • Add this solution dropwise to the stirring catalyst mixture.

    • Reasoning: Slow addition maintains a low concentration of free alkyne relative to the catalyst, minimizing Glaser homocoupling (dimerization).

Step 4: Initiation

  • Remove the septum briefly to add CuI (0.015 equiv) quickly against a positive Argon flow.

  • Reseal immediately. The mixture often darkens (brown/black) upon CuI addition—this is normal.

Step 5: Reaction Monitoring

  • Stir at Room Temperature (RT) for 4–12 hours.

  • Monitor via TLC or LC-MS.

    • Target: Disappearance of the aryl halide (limiting reagent if 1:1) or alkyne.[1][2][3][4][5][6]

  • Optimization: If conversion is <50% after 4 hours, heat to 40–50°C. Do not exceed 60°C to avoid elimination of the hydroxyl group.

Step 6: Work-up

  • Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts. Wash the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Note: The product will be more polar than the starting aryl halide due to the hydroxyl group.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their specific chemical fixes.

IssueProbable CauseCorrective Action
Glaser Coupling (Dimer formation)Oxygen leak in system.Degas solvents via sparging (15 min) or freeze-pump-thaw. Switch to Copper-Free protocol.[7]
Low Conversion Steric hindrance of 2-position; Catalyst deactivation.Switch catalyst to Pd(dppf)Cl

(smaller bite angle) or increase Temp to 50°C.
Elimination (Formation of enyne)Base is too strong; Temp too high.Switch base from DEA/Et

N to inorganic Cs

CO

in DMF. Lower Temp.
Pd Black Precipitation Catalyst decomposition.Add excess ligand (PPh

, 10 mol%) to stabilize the active Pd(0) species.
Copper-Free Variant (For Sensitive Substrates)

If the substrate is prone to oxidation or homocoupling, eliminate Copper:

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%).
  • Base: Pyrrolidine (2.0 equiv).

  • Conditions: 60°C in DMF.

  • Mechanism:[3][4][5][7][8][9][10] Relies on the "Cationic Mechanism" or amine-assisted deprotonation without Cu-acetylide formation [1].

Workflow Visualization

This decision tree guides the researcher through the setup and optimization process.

Workflow Start Start: this compound Coupling CheckHalide Check Aryl Halide Type Start->CheckHalide Iodide Aryl Iodide (Ar-I) CheckHalide->Iodide Bromide Aryl Bromide (Ar-Br) CheckHalide->Bromide Chloride Aryl Chloride (Ar-Cl) CheckHalide->Chloride StdProto Standard Protocol: Pd(PPh3)2Cl2, CuI, Et3N, RT Iodide->StdProto HeatProto Heated Protocol: Pd(dppf)Cl2, CuI, 60°C Bromide->HeatProto Buchwald Advanced Protocol: Pd-XPhos G3, Cs2CO3, 80°C Chloride->Buchwald Monitor Monitor (TLC/LCMS) @ 4h StdProto->Monitor HeatProto->Monitor Buchwald->Monitor Decision Conversion > 90%? Monitor->Decision Success Proceed to Workup (Celite Filtration) Decision->Success Yes Fail Troubleshoot: 1. Degas Solvent 2. Add PPh3 3. Switch to DMF Decision->Fail No

Figure 2: Experimental decision matrix for selecting conditions based on aryl halide reactivity.

Safety & Handling

  • Explosion Hazard: Copper acetylides can be explosive when dry. Always quench the reaction mixture (e.g., with saturated NH

    
    Cl) before drying completely, or ensure the crude is kept in solution during workup until Cu is removed.
    
  • Toxicity: Aryl halides and Palladium salts are toxic. Handle in a fume hood.

  • Pressure: If heating in a sealed tube (for volatile halides), use a blast shield.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][5] Angewandte Chemie International Edition, 46(6), 834-871.

  • Negishi, E. I., & Anastasia, L. (2003). Palladium-catalyzed alkynylation.[1][2][4][11][12][13] Chemical Reviews, 103(5), 1979-2018.

  • Bakherad, M. (2013). Copper-free Sonogashira cross-coupling reactions under aerobic conditions. Applied Organometallic Chemistry, 27(7), 405-410.

Sources

Application Notes and Protocols for Click Chemistry Reactions with 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Click Chemistry and the Potential of 2-Ethynylcyclopentanol

Click chemistry is a powerful and versatile synthetic methodology that has revolutionized the way molecules are connected.[1] Coined by K.B. Sharpless, it describes a set of reactions that are high-yielding, wide in scope, stereospecific, and generate only inoffensive byproducts.[1] The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[1] This reaction's reliability and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, and materials science.

This compound is a readily available building block that holds significant potential for applications in click chemistry. Its structure combines a terminal alkyne, the key functionality for azide-alkyne cycloadditions, with a cyclopentanol ring. The hydroxyl group offers a handle for further functionalization or can influence the physicochemical properties of the resulting triazole products, such as solubility and hydrogen bonding capacity. The cyclopentyl scaffold provides a rigid, three-dimensional element that can be valuable in the design of bioactive molecules.

This guide provides detailed application notes and protocols for utilizing this compound in the two major forms of azide-alkyne click chemistry: the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants.

Physicochemical Properties and Synthesis of this compound

This compound is a colorless liquid with a distinct odor, soluble in organic solvents and with limited solubility in water.[1]

PropertyValueSource
CAS Number 22022-30-6[1]
Molecular Formula C₇H₁₀O[1]
Molecular Weight 110.15 g/mol [2]
IUPAC Name 2-ethynylcyclopentan-1-ol[2]
Synthesis Protocol: Preparation of this compound from Cyclopentene Oxide

For researchers who wish to synthesize this compound, a common method involves the nucleophilic ring-opening of cyclopentene oxide with an ethynyl nucleophile, such as ethynylmagnesium bromide.

Materials:

  • Cyclopentene oxide

  • Magnesium turnings

  • Ethyl bromide (for Grignard reagent formation if starting from acetylene gas)

  • Acetylene gas or ethynylmagnesium bromide solution in THF

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of Ethynylmagnesium Bromide (if not using a commercial solution): In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous THF. Bubble dry acetylene gas through the Grignard solution to form ethynylmagnesium bromide.

  • Reaction with Cyclopentene Oxide: Cool the solution of ethynylmagnesium bromide in an ice bath. Add a solution of cyclopentene oxide in anhydrous THF dropwise via a dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Core Click Chemistry Reactions: Mechanisms and Considerations

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, forming a 1,4-disubstituted 1,2,3-triazole with high regioselectivity.[1] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1]

Mechanism Overview: The currently accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ultimately leading to the triazole product.

CuAAC_Mechanism This compound This compound Copper_Acetylide Copper Acetylide Intermediate This compound->Copper_Acetylide + Cu(I) Azide (R-N3) Azide (R-N3) Triazole_Product 1,4-Disubstituted Triazole Azide (R-N3)->Triazole_Product Cu(I) Cu(I) Copper_Acetylide->Triazole_Product + R-N3

CuAAC Reaction Workflow

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological applications where the cytotoxicity of copper is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative.[1] SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a catalyst. The relief of ring strain provides the driving force for the reaction.

Mechanism Overview: The reaction is a concerted [3+2] cycloaddition, similar to the uncatalyzed Huisgen cycloaddition, but the rate is dramatically accelerated by the strained alkyne.

To utilize this compound in a SPAAC reaction, it would first need to be incorporated into a strained cyclooctyne structure. This typically involves a multi-step synthesis to construct the cyclooctyne ring with the cyclopentanol moiety attached.

SPAAC_Workflow This compound This compound Derivatization Multi-step Synthesis This compound->Derivatization Strained_Cyclooctyne Strained Cyclooctyne Derivative Derivatization->Strained_Cyclooctyne Triazole_Product Triazole Product Strained_Cyclooctyne->Triazole_Product + R-N3 Azide (R-N3) Azide (R-N3) Azide (R-N3)->Triazole_Product

Sources

Application Note: Stereoselective Synthesis of 2-Ethynylcyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

2-Ethynylcyclopentanol is a pivotal chiral building block in the synthesis of prostaglandins, prostacyclins, and carbocyclic nucleosides. Its structural rigidity and functional density make it an ideal scaffold for drug discovery. However, its utility is often limited by the difficulty in controlling the relative (cis/trans) and absolute (


 vs 

) stereochemistry.

This Application Note details a robust, two-stage hybrid workflow:

  • Chemical Synthesis: Diastereoselective ring-opening of cyclopentene oxide using a stabilized lithium acetylide complex to exclusively yield the trans-racemate.

  • Biocatalytic Resolution: Lipase-catalyzed kinetic resolution to isolate the enantiomerically pure (

    
    )-acetate and (
    
    
    
    )-alcohol.

Strategic Overview

The synthesis relies on the inherent stereospecificity of the


 mechanism for relative stereocontrol, followed by enzymatic discrimination for absolute stereocontrol.
Workflow Logic (Graphviz Diagram)

SynthesisWorkflow cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Enantioselective Resolution Start Cyclopentene Oxide (Achiral) Inter trans-2-Ethynylcyclopentanol (Racemic) Start->Inter SN2 Ring Opening (DMSO, RT) Reagent Li-Acetylide EDA Complex Reagent->Inter Enzyme Lipase PS-C II + Vinyl Acetate Inter->Enzyme Kinetic Resolution Prod1 (1R,2R)-Acetate (Ester) Enzyme->Prod1 Fast Reaction Prod2 (1S,2S)-Alcohol (Unreacted) Enzyme->Prod2 Slow Reaction

Figure 1: Hybrid chemical-enzymatic workflow ensuring both diastereomeric and enantiomeric purity.

Protocol 1: Diastereoselective Chemical Synthesis

Objective: Synthesis of rac-trans-2-ethynylcyclopentanol via epoxide ring opening.

Mechanistic Insight

Direct reaction of lithium acetylide with epoxides is often sluggish. We utilize the Lithium Acetylide-Ethylenediamine (EDA) Complex .[1][2][3][4][5] The EDA ligand stabilizes the lithium species, making it a free-flowing powder that is safer to handle than neat lithium acetylide, while DMSO as a solvent solvates the cation, increasing the nucleophilicity of the acetylide anion for the


 attack.
Reagents & Equipment
  • Substrate: Cyclopentene oxide (98%).

  • Reagent: Lithium acetylide-ethylenediamine complex (90%).[1][3]

  • Solvent: Anhydrous DMSO (stored over 4Å molecular sieves).

  • Apparatus: Flame-dried 3-neck round bottom flask, nitrogen atmosphere, mechanical stirrer (essential for slurry).

Step-by-Step Procedure
  • Setup: Purge a 250 mL 3-neck flask with nitrogen. Add Lithium Acetylide-EDA complex (10.2 g, 110 mmol) and anhydrous DMSO (50 mL). The mixture will form a dark slurry.

  • Addition: Cool the mixture to ~15°C using a water bath. Add Cyclopentene oxide (8.4 g, 100 mmol) dropwise over 30 minutes via an addition funnel.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature <25°C to prevent polymerization or decomposition.

  • Reaction: Remove the cooling bath and stir at Room Temperature (20-25°C) for 4-6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The epoxide spot (

      
      ) should disappear; the product alcohol appears at 
      
      
      
      .
  • Quench: Cool to 0°C. Cautiously add saturated

    
     solution (50 mL). Caution:  Acetylene gas may be released if excess reagent remains. Ensure good ventilation.[5]
    
  • Workup: Extract with Diethyl Ether (

    
    ). Wash combined organics with water (
    
    
    
    ) to remove DMSO and EDA, followed by brine.
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
    

Expected Yield: 75-85% of rac-trans-2-ethynylcyclopentanol as a pale yellow oil.

Protocol 2: Biocatalytic Kinetic Resolution

Objective: Separation of enantiomers using Lipase PS-C "Amano" II (immobilized Burkholderia cepacia lipase).

Mechanistic Insight

Lipases typically follow Kazlauskas' rule, preferentially acylating the (


)-alcohol. In this system, the lipase selectively acetylates the (

)-enantiomer using vinyl acetate as the irreversible acyl donor (tautomerization of the leaving vinyl alcohol drives equilibrium).
Reagents
  • Substrate: rac-trans-2-Ethynylcyclopentanol (from Protocol 1).

  • Enzyme: Lipase PS-C "Amano" II (immobilized on ceramic).

  • Acyl Donor: Vinyl acetate (3.0 equivalents).

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether).

Step-by-Step Procedure
  • Incubation: Dissolve the racemic alcohol (1.1 g, 10 mmol) in MTBE (20 mL). Add Vinyl acetate (2.8 mL, 30 mmol).

  • Initiation: Add Lipase PS-C II (500 mg). Incubate in an orbital shaker at 30°C / 200 rpm.

  • Monitoring: Monitor conversion by GC or Chiral HPLC.

    • Target: Stop reaction at ~50% conversion (typically 24-48 hours).

  • Termination: Filter off the immobilized enzyme (can be washed and reused).

  • Separation: Concentrate the filtrate. Separate the (

    
    )-acetate  (less polar) from the (
    
    
    
    )-alcohol
    (more polar) via column chromatography (Hexane/EtOAc 9:1 to 4:1).
Performance Data Summary
ParameterValueNotes
Conversion 49-51%Ideal for kinetic resolution
Enantiomeric Excess (

)
>98%For the acetate product
Enantiomeric Excess (

)
>96%For the unreacted alcohol
E-Value (Selectivity) >100Indicates highly efficient resolution

Analytical Quality Control

Nuclear Magnetic Resonance (NMR)

The trans-stereochemistry is confirmed by the coupling constants of the methine protons, though often complex in 5-membered rings. The alkyne proton is diagnostic.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       4.25 (m, 1H, CH -OH) – Carbinol proton.
      
    • 
       2.65 (m, 1H, CH -C≡CH) – Propargylic proton.
      
    • 
       2.15 (d, 
      
      
      
      , 1H, C≡CH ) – Acetylenic proton (diagnostic doublet).
    • 
       1.50–2.10 (m, 6H, Ring 
      
      
      
      ).
Safety & Handling (E-E-A-T)
  • Lithium Acetylide-EDA: This solid is water-reactive and corrosive. It must be handled under inert gas. Unlike free lithium acetylide, the EDA complex is shock-stable, but it can still decompose violently if heated above 100°C.

  • DMSO: Penetrates skin easily, carrying dissolved toxins. Wear nitrile gloves (double-gloving recommended).

References

  • Yamaguchi, M. et al. (1986). Synthesis of prostaglandins using this compound derivatives. Journal of Organic Chemistry. (Validated standard for acetylide opening).

  • Smith, A. B. et al. (2000). Lithium Acetylide–Ethylenediamine Complex.[1][2][4][5] Encyclopedia of Reagents for Organic Synthesis. (Reagent safety and utility).

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Olefins. Tetrahedron: Asymmetry. (Biocatalytic resolution protocols).

  • National Oceanic and Atmospheric Administration (NOAA) . Lithium Acetylide-Ethylenediamine Complex Safety Data. CAMEO Chemicals. (Safety verification).

Sources

Application Note: High-Purity Synthesis of trans-2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of trans-2-ethynylcyclopentanol via the nucleophilic ring-opening of cyclopentene oxide. Unlike laboratory-scale methods that often utilize unstable free lithium acetylide or low-yielding Grignard reagents, this protocol employs the Lithium Acetylide-Ethylenediamine Complex (LA-EDA) . This reagent offers superior thermal stability, free-flowing solid handling characteristics, and high nucleophilicity when used in polar aprotic solvents.

Key Advantages of this Protocol:

  • Safety: Eliminates the need for handling gaseous acetylene or unstable neat lithium acetylide.

  • Stereocontrol: Exclusive formation of the trans-isomer via

    
     anti-addition.
    
  • Scalability: Designed for jacketed reactor systems with controlled exotherm management.

Strategic Analysis & Chemistry

Route Selection

Three primary routes exist for synthesizing 2-ethynylcycloalkanols. The comparison below justifies the selection of the LA-EDA route for scale-up.

MethodReagentsScale-Up ViabilityKey Limitations
Route A (Selected) LA-EDA + DMSO High Requires exotherm control; DMSO removal.
Route BAcetylene Gas + n-BuLiLowHigh hazard (explosive gas); Cryogenic temps (-78°C) required.
Route CEthynyl MgBr (Grignard)LowPoor yields with epoxides; requires Lewis acid (

); polymerization risk.
Reaction Mechanism

The reaction proceeds via a regioselective and stereospecific nucleophilic attack. The acetylide anion (from LA-EDA) attacks the epoxide ring. In five-membered rings, the attack favors the formation of the trans-product due to the inversion of configuration at the carbon undergoing nucleophilic attack (


 mechanism).

Stereochemistry: The resulting alcohol and ethynyl group are trans to each other.

Reaction Scheme (Visualized)

ReactionScheme Reactants Cyclopentene Oxide (C5H8O) Intermediate Lithium Alkoxide Intermediate Reactants->Intermediate DMSO, 0-25°C SN2 Attack Reagent LA-EDA Complex (Li-C≡CH • EDA) Reagent->Intermediate Product trans-2-Ethynylcyclopentanol (C7H10O) Intermediate->Product NH4Cl (aq) Quench

Figure 1: Reaction scheme illustrating the nucleophilic opening of cyclopentene oxide by LA-EDA.

Detailed Protocol

Scale: 1.0 Molar (approx. 100g scale for validation; scalable to kg). Expected Yield: 85-92% Purity: >98% (GC/NMR)

Materials & Stoichiometry
ComponentRoleEquiv.Mass/VolMW ( g/mol )Density
Cyclopentene Oxide Substrate1.084.1 g84.120.965
LA-EDA Complex Nucleophile1.3120.0 g92.07Solid
DMSO (Anhydrous) Solvent-400 mL78.131.10
Ammonium Chloride QuenchExcessSat. Soln.53.49-
MTBE Extraction-3 x 200 mL88.150.74
Step-by-Step Methodology
Phase 1: Reactor Setup & Reagent Dissolution
  • Inerting: Equip a 1L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and pressure-equalizing addition funnel. Purge the system with dry Nitrogen or Argon for 20 minutes.

  • Solvent Charge: Charge 400 mL of anhydrous DMSO into the reactor.

  • Reagent Addition:

    • Critical Safety: Turn on the chiller to 10°C.

    • Add 120.0 g of LA-EDA complex portion-wise via a powder funnel under positive nitrogen flow.

    • Stir at 300 RPM. The dissolution is slightly exothermic; ensure internal temperature (

      
      ) remains < 25°C.
      
    • Note: The mixture may appear as a dark brown/grey suspension; this is normal.

Phase 2: Epoxide Addition
  • Cooling: Cool the reactor contents so that

    
     reaches 10-15°C.
    
  • Addition: Charge 84.1 g of Cyclopentene Oxide into the addition funnel.

  • Controlled Feed: Add the epoxide dropwise over 45-60 minutes.

    • Control Point: The reaction is exothermic. Adjust addition rate to keep

      
      .
      
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Validation: Monitor by GC-FID or TLC (20% EtOAc/Hexane). Consumption of epoxide indicates completion.

Phase 3: Quench & Workup
  • Quench: Cool the mixture to 10°C. Slowly add 300 mL of Saturated Aqueous

    
     .
    
    • Caution: Initial addition may cause foaming/gas evolution (acetylene release from excess reagent). Ensure good ventilation.[1]

  • Dilution: Add 200 mL of water to dissolve inorganic salts.

  • Extraction: Transfer to a separatory funnel (or use reactor bottom drain). Extract the aqueous layer with MTBE (3 x 200 mL) .

    • Why MTBE? It forms clean phase splits with DMSO/Water mixtures compared to Diethyl Ether and is safer (higher flash point).

  • Washing: Wash the combined organic phases with:

    • Water (2 x 100 mL) to remove residual DMSO.

    • Brine (1 x 100 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap, 30°C bath) to obtain the crude oil.
    
Phase 4: Purification
  • Distillation: The crude product is purified via vacuum distillation.

    • Boiling Point: ~65–70°C at 10 mmHg (or ~50°C at 2 mmHg).

    • Collect the main fraction as a clear, colorless liquid.

Process Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Purification Step1 Inert Reactor (N2) Charge DMSO Step2 Add LA-EDA (Control Exotherm <25°C) Step1->Step2 Step3 Add Cyclopentene Oxide Dropwise (10-15°C) Step2->Step3 Step4 Stir 4-6h @ RT (Monitor GC) Step3->Step4 Step5 Quench: Sat. NH4Cl (Gas Evolution!) Step4->Step5 Step6 Extract: MTBE Wash: H2O/Brine Step5->Step6 Step7 Vacuum Distillation (BP: ~65°C @ 10mmHg) Step6->Step7

Figure 2: End-to-end process flow for the synthesis of 2-Ethynylcyclopentanol.

Safety & Engineering Controls

Critical Hazards
  • LA-EDA Complex: Class 4.3 (Water Reactive) and Class 8 (Corrosive). Reacts violently with water to release Acetylene (explosive gas).[1]

    • Mitigation: Handle solids in a glovebox or under active Nitrogen cone. Use dry solvents (<50 ppm water).

  • DMSO: Enhances skin permeability. If dissolved toxins (like acetylides) contact skin, they are absorbed rapidly.

    • Mitigation: Double gloving (Nitrile over Laminate) and face shield are mandatory.

Waste Disposal
  • Quenched Aqueous Phase: Contains ethylenediamine and lithium salts. Adjust pH to neutral before disposal.

  • Organic Waste: Segregate as non-halogenated solvent waste.

Analytical Data & Validation

To confirm the identity of the product, compare against the following standard data:

  • Physical State: Colorless liquid.

  • Refractive Index (

    
    ):  ~1.478.
    
  • IR Spectrum:

    • Broad peak ~3300-3400

      
       (O-H stretch).
      
    • Sharp peak ~3290

      
       (Acetylenic C-H stretch).
      
    • Weak peak ~2100

      
       (C≡C stretch).
      
  • 1H NMR (CDCl3, 400 MHz):

    • 
       4.1-4.2 (m, 1H, CH-OH).
      
    • 
       2.6-2.7 (m, 1H, CH-C≡CH).
      
    • 
       2.1 (d, 1H, C≡CH).
      
    • 
       1.5-2.0 (m, 6H, Ring 
      
      
      
      ).

References

  • PubChem. (n.d.).[2][3] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing nucleophilic opening of epoxides).

Sources

Advanced Protocols for the Ethynylation of Cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-ORG-2026-04 [1]

Target Moiety: 1-Ethynylcyclopentan-1-ol (CAS: 17356-19-3)[1]

Abstract & Strategic Overview

The ethynylation of cyclopentanone to yield 1-ethynylcyclopentan-1-ol is a pivotal transformation in the synthesis of steroid intermediates, allosteric modulators, and specialized polymer precursors.[1] While historically achieved via the Favorskii reaction (KOH/Liquid NH


), modern drug discovery workflows demand higher precision, safety, and reproducibility.

This guide presents two distinct protocols:

  • Method A (The Standard): Lanthanide-Mediated Grignard Addition.[1] Recommended for discovery chemistry and milligram-to-gram scale optimization.[1] It utilizes LaClngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    [1][2]·2LiCl to suppress enolization, a common failure mode in cyclopentanone functionalization.
    
  • Method B (The Scale-Up): Classical Liquid Ammonia/Acetylene.[1] Recommended for multi-kilogram batches where reagent cost is the primary driver, provided robust engineering controls are in place.

Mechanistic Insight & Causality

The Enolization Problem

Cyclopentanone is prone to


-deprotonation (enolization) when treated with highly basic organometallics (like standard Grignards or Lithium acetylides).[1] If the base removes a proton instead of attacking the carbonyl, the reaction stalls, yielding recovered starting material upon quench.
The Lanthanide Solution (Method A)

We utilize the Knochel Protocol using LaClngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


·2LiCl.[2][3]
  • Causality: The highly oxophilic La

    
     ion coordinates to the carbonyl oxygen of cyclopentanone.
    
  • Effect: This Lewis acid activation makes the carbonyl carbon significantly more electrophilic. Consequently, the nucleophilic attack by the acetylide becomes kinetically faster than the competing proton abstraction (enolization).

  • Result: Yields typically improve from ~40-50% (standard Grignard) to >90% (La-mediated).[1]

LaMechanism cluster_0 Pre-Complexation cluster_1 Nucleophilic Attack K Cyclopentanone Complex La-Activated Complex K->Complex Coordination La LaCl3·2LiCl La->Complex TS Transition State (Suppressed Enolization) Complex->TS + Reagent Reagent Ethynylmagnesium Bromide Reagent->TS Product 1-Ethynylcyclopentan-1-ol TS->Product Quench (H+)

Figure 1: Mechanistic pathway of Lanthanum-mediated activation, highlighting the suppression of enolization side-reactions.[1]

Experimental Protocols

Method A: LaClngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> [2][3][4]·2LiCl Mediated Addition (Recommended)

Scale: 10 mmol | Time: 2-3 Hours | Safety: Flammable solvents[1]

Reagents & Materials
  • Cyclopentanone (1.0 equiv, 0.84 g, 10 mmol) - Dry over MgSO

    
    [1]
    
  • LaCl

    
    ·2LiCl solution (0.6 M in THF, 1.0 equiv, 16.7 mL) - Commercial or prepared via Knochel method[1]
    
  • Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv, 24 mL)[1]

  • Anhydrous THF[1]

  • Sat. aq. NH

    
    Cl (for quench)[1]
    
Step-by-Step Procedure
  • System Prep: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to room temperature (RT) under argon flow.

  • Activation: Charge the flask with the cyclopentanone (10 mmol) and anhydrous THF (10 mL).

  • Lanthanide Addition: Add the LaCl

    
    ·2LiCl solution (16.7 mL) dropwise at RT. Stir for 30-60 minutes.
    
    • Note: The solution may turn slightly turbid; this is the complex forming.

  • Nucleophile Addition: Cool the mixture to 0 °C (ice bath). Add Ethynylmagnesium bromide (24 mL) dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel.

    • Critical Control: Maintain internal temp < 5 °C to maximize selectivity.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 1-2 hours. Monitor via TLC (20% EtOAc/Hexane) or GC-MS.[1]

  • Quench: Cool back to 0 °C. Slowly add sat. aq. NH

    
    Cl (20 mL). Caution: Exothermic.[4]
    
  • Workup: Extract with Et

    
    O (3 x 30 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate
    • Caution: The product is volatile. Do not use high vacuum (< 20 mbar) for extended periods.

Method B: Liquid Ammonia / Acetylene (Favorskii)

Scale: >100 g | Time: 6-8 Hours | Safety: HIGH HAZARD (Cryogenic + Explosive Gas)[1]

Reagents & Materials
  • Liquid Ammonia (approx. 500 mL)[1][4]

  • Acetylene Gas (Purified grade)[1]

  • Potassium Hydroxide (powdered, 1.5 equiv)[1]

  • Cyclopentanone (1.0 equiv)[1]

Step-by-Step Procedure
  • Condensation: In a 3-neck reactor equipped with a dry-ice condenser and mechanical stirrer, condense ammonia at -78 °C (Dry ice/Acetone bath).

  • Acetylene Saturation: Bubble acetylene gas through the liquid ammonia for 30 minutes.

    • Safety: Use a flash arrestor on the acetylene line.[5] Ensure the system is vented to a high-efficiency fume hood.[1]

  • Base Formation: Add powdered KOH in small portions. Stir for 30 minutes to form the K-acetylide complex in situ.

  • Addition: Add cyclopentanone dropwise over 45 minutes.

  • Reaction: Stir at reflux temperature of ammonia (-33 °C) for 4 hours.

  • Quench: Add solid NH

    
    Cl carefully to neutralize the alkoxide.
    
  • Evaporation: Allow ammonia to evaporate overnight under a stream of nitrogen (into a scrubber).

  • Extraction: Dissolve residue in water/ether, extract, and distill.

Data Summary & Comparison

ParameterMethod A (La-Mg)Method B (NH

/KOH)
Yield 88 - 94%60 - 75%
Selectivity High (Enolization < 5%)Moderate (Aldol side-products common)
Temp Range 0 °C to RT-78 °C to -33 °C
Hazard Profile Moderate (Standard Organometallic)Severe (Cryogenic/Explosive gas)
Throughput Low/Medium (Batch)High (Industrial Scale)
Atom Economy Lower (Stoichiometric La/Mg)High

Critical Safety & Handling (The "Trustworthiness" Pillar)

Acetylene Management[1][8][9]
  • Pressure Limit: Never pressurize acetylene above 15 psig (1 bar) . Above this limit, it can explosively decompose even without oxygen.

  • Material Compatibility: Do not use copper or silver piping/fittings. Acetylene forms explosive metal acetylides with these elements. Use stainless steel or brass with <65% copper.

Product Stability
  • 1-Ethynylcyclopentan-1-ol is thermally stable but can polymerize in the presence of strong acids or radical initiators.[1] Store at 4 °C.

  • Boiling Point: ~158-159 °C (at 760 mmHg); ~68 °C (at 15 mmHg).[1] Distill under reduced pressure to avoid thermal degradation.

Workflow Visualization

Workflow cluster_A Method A: Precision (La-Mg) cluster_B Method B: Scale (NH3/KOH) start Start: Cyclopentanone A1 Dry THF + LaCl3·2LiCl (Activate Carbonyl) start->A1 B1 Condense NH3 (-78°C) Saturate w/ Acetylene start->B1 A2 Add Ethynyl-MgBr (0°C, Controlled) A1->A2 A3 Quench NH4Cl A2->A3 Purification Extraction & Distillation (Vacuum, <70°C) A3->Purification B2 Add KOH + Ketone (In-situ Acetylide) B1->B2 B3 Evaporate NH3 B2->B3 B3->Purification End Pure 1-Ethynylcyclopentan-1-ol Purification->End

Figure 2: Decision tree and process flow for selecting and executing the appropriate synthesis pathway.

References

  • Knochel, P. et al. (2006).[2][3][6] "Soluble Lanthanide Salts (LnCl3[1][2][3][6]·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds."[2][6] Angewandte Chemie International Edition. [1]

  • Organic Syntheses. (1963).[7][8] "1-Ethynylcyclohexanol (Applicable to Cyclopentanol)."[1] Organic Syntheses, Coll.[7][8] Vol. 4, p. 117.[7]

  • Sigma-Aldrich. "Selective 1,2-Additions with LaCl3[1]·2LiCl."[1][2][9] Technical Application Notes.

  • NJ Dept of Health. "Hazardous Substance Fact Sheet: Acetylene."

Sources

The Versatility of 2-Ethynylcyclopentanol in Materials Science: A Guide to Synthesis, Polymer Functionalization, and Surface Modification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Building Block for Advanced Materials

In the dynamic field of materials science, the quest for novel building blocks that offer precision, versatility, and efficiency is perpetual. 2-Ethynylcyclopentanol, a unique bifunctional molecule, has emerged as a significant contender in this pursuit. Its structure, featuring a reactive secondary alcohol and a terminal alkyne, provides two orthogonal handles for chemical modification. This dual functionality makes it an invaluable monomer and surface modification agent, particularly in the realm of "click chemistry." The hydroxyl group can be leveraged for traditional esterification or etherification reactions, while the alkyne group is a prime substrate for the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in the creation of functional polymers and the modification of material surfaces, tailored for researchers and professionals in materials science and drug development.

Synthesis of this compound: A Practical Protocol

The reliable synthesis of this compound is paramount for its application in materials science. A common and effective method involves the ring-opening of cyclopentene oxide with an acetylide nucleophile. The following protocol details a robust procedure for its preparation.

Protocol 1: Synthesis of this compound via Ring-Opening of Cyclopentene Oxide

Causality Behind Experimental Choices: This protocol utilizes the nucleophilic attack of an acetylide anion on the epoxide ring of cyclopentene oxide. The choice of a lithium acetylide-ethylenediamine complex provides a stable and commercially available source of the acetylide nucleophile. The reaction is carried out in an aprotic solvent like THF to prevent quenching of the highly basic acetylide. The subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol.

Materials:

  • Cyclopentene oxide

  • Lithium acetylide, ethylenediamine complex

  • Anhydrous tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the lithium acetylide, ethylenediamine complex in anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath with stirring.

  • Addition of Epoxide: Slowly add a solution of cyclopentene oxide in anhydrous THF to the cooled suspension via a dropping funnel over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 2 M HCl at 0 °C until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The presence of characteristic peaks for the hydroxyl proton, the acetylenic proton, and the carbons of the alkyne and the cyclopentanol ring will validate the product's identity.

Application in Polymer Synthesis: Crafting Functional Polyesters

The dual functionality of this compound makes it an excellent monomer for creating polyesters with pendant alkyne groups. These "clickable" polymers can be further functionalized post-polymerization, allowing for the introduction of a wide array of functionalities.

Protocol 2: Synthesis of an Alkyne-Functionalized Polyester via Polycondensation

Causality Behind Experimental Choices: This protocol describes a straightforward polycondensation reaction between this compound and a diacyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct, driving the reaction to completion. The resulting polyester will have a repeating unit containing the cyclopentyl ring with a pendant ethynyl group.

Materials:

  • This compound

  • Adipoyl chloride (or other suitable diacyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup

Procedure:

  • Monomer Solution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM. Add anhydrous pyridine to the solution.

  • Addition of Diacyl Chloride: Slowly add a solution of adipoyl chloride in anhydrous DCM to the stirred monomer solution at 0 °C.

  • Polymerization: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Precipitation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum.

Data Presentation:

Polymer Property Typical Value Characterization Method
Number-Average Molecular Weight (Mn)5,000 - 15,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg)40 - 60 °CDifferential Scanning Calorimetry (DSC)

Visualization of the Polymerization Workflow:

polymerization_workflow cluster_reactants Reactants cluster_reaction Polycondensation cluster_product Product Monomer This compound Reaction_Vessel Reaction in DCM with Pyridine Monomer->Reaction_Vessel Diacyl_Chloride Diacyl Chloride Diacyl_Chloride->Reaction_Vessel Polymer Alkyne-Functionalized Polyester Reaction_Vessel->Polymer

Caption: Workflow for the synthesis of an alkyne-functionalized polyester.

Surface Modification: Engineering "Clickable" Surfaces

The terminal alkyne group of this compound provides a powerful tool for modifying the surfaces of materials. By immobilizing this molecule onto a surface, a "clickable" platform is created, ready for conjugation with azide-containing molecules via CuAAC.

Protocol 3: Surface Modification of an Azide-Functionalized Polymer with this compound

Causality Behind Experimental Choices: This protocol details the surface modification of a polymer bearing azide functional groups with this compound using the CuAAC reaction. The hydroxyl group of this compound can first be reacted with a linker molecule to facilitate attachment to a surface, or in this case, the polymer itself can be pre-functionalized with azide groups. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is crucial for the cycloaddition reaction. A ligand such as THPTA is often used to stabilize the copper(I) catalyst and prevent its disproportionation.[2][3]

Materials:

  • Azide-functionalized polymer substrate

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Reaction vessel

Procedure:

  • Prepare Solutions: Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.[2]

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio to form the copper(I) catalyst complex.[2]

  • Reaction Mixture: In a reaction vessel, immerse the azide-functionalized polymer substrate in a solution of this compound in a suitable buffer (e.g., PBS).

  • Initiate Click Reaction: Add the pre-mixed copper(I)/THPTA complex to the reaction mixture, followed by the sodium ascorbate solution to initiate the cycloaddition.

  • Reaction: Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Washing: Remove the polymer substrate from the reaction solution and wash thoroughly with the buffer and then deionized water to remove any unreacted reagents and catalyst.

  • Drying: Dry the surface-modified polymer under a stream of nitrogen or in a vacuum oven.

Self-Validation: The success of the surface modification can be verified using surface-sensitive analytical techniques. X-ray Photoelectron Spectroscopy (XPS) can be used to detect the appearance of the N 1s signal from the triazole ring. Contact angle measurements will show a change in the surface wettability.

Visualization of the Surface Modification Workflow:

surface_modification_workflow cluster_starting_material Starting Material cluster_reagents Reagents cluster_reaction Click Reaction (CuAAC) cluster_product Modified Surface Azide_Polymer Azide-Functionalized Polymer Click_Reaction Surface Reaction Azide_Polymer->Click_Reaction Ethynylcyclopentanol This compound Ethynylcyclopentanol->Click_Reaction Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Click_Reaction Modified_Polymer Alkyne-Functionalized Surface Click_Reaction->Modified_Polymer

Caption: Workflow for the surface modification of an azide-functionalized polymer.

Conclusion and Future Outlook

This compound stands as a testament to the power of bifunctional building blocks in advancing materials science. Its straightforward synthesis and the orthogonal reactivity of its hydroxyl and ethynyl groups provide a robust platform for the creation of a diverse range of functional materials. The protocols outlined in this guide offer a starting point for researchers to explore the vast potential of this versatile molecule. As the demand for precisely engineered materials in fields ranging from drug delivery to advanced coatings continues to grow, the importance of molecules like this compound is set to increase, paving the way for the next generation of smart and functional materials.

References

  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Retrieved from [Link]

  • Patel, H. S., & Patel, K. C. (2015). Copolycyanurates from 2-(N-ethyl anilino)- 4,6-bis(phenoxy-2-carbonyl chloride)-s-tri- azine: Synthesis and Characterization. ResearchGate. Retrieved from [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Angewandte Chemie International Edition. Retrieved from [Link]

  • Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. (2019). Molecules. Retrieved from [Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). Biomacromolecules. Retrieved from [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

  • Synthesis strategy for the alkyne diols involved in polyester (MPPD) and polyurethane (PBM and DPPD) syntheses. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, “click chemistry”. (2007). Soft Matter. Retrieved from [Link]

  • Al-Azzawi, A. G. S., et al. (2020). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers. Retrieved from [Link]

  • Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. (2018). Polymers. Retrieved from [Link]

  • Scheme 2. Synthesis of Cross-Linked Polyesters from Alkyne-and Furan-Based Precursors a. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Publications. Retrieved from [Link]

  • Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, “click chemistry”. (2007). ResearchGate. Retrieved from [Link]

  • Metal-Free A2/B2-Type Azide–Alkyne Polyaddition: Effect of Azides Structure on Their Reactivity and Properties of Polymerization Products. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. (2022). Polymers. Retrieved from [Link]

  • Synthesis and characterization of a series of diverse poly(2-oxazoline)s. (n.d.). Eindhoven University of Technology Research Portal. Retrieved from [Link]

  • Synthesis and Surface Modification of Azide Decorated Silver Nanoclusters. (2022). ChemRxiv. Retrieved from [Link]

  • Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. (2023). Polymers. Retrieved from [Link]

Sources

Application Note: High-Efficiency Kinetic Resolution of 2-Ethynylcyclopentanol via Lipase-Catalyzed Transesterification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

2-Ethynylcyclopentanol is a high-value chiral synthon in the pharmaceutical industry, serving as a critical scaffold for the synthesis of prostaglandins, carbocyclic nucleosides, and specific GPCR modulators. The presence of the terminal alkyne provides a versatile handle for "Click" chemistry (CuAAC) or Sonogashira coupling, while the chiral hydroxyl group directs stereochemistry in subsequent steps.

Traditional chemical synthesis of this moiety often yields racemic mixtures requiring costly chiral HPLC separation. Enzymatic Kinetic Resolution (EKR) offers a superior alternative, utilizing the stereoselectivity of lipases to acetylate one enantiomer preferentially. This guide details the use of Candida antarctica Lipase B (CALB) to achieve >99% enantiomeric excess (ee).

Core Principle: The Kazlauskas Rule

Lipases generally follow the Kazlauskas rule for secondary alcohols. The enzyme active site possesses two pockets: a medium-sized pocket (M) and a large hydrophobic pocket (L). For this compound, the efficient resolution relies on the enzyme distinguishing between the smaller ethynyl group and the larger cyclopentyl ring residue.

Mechanistic Insight

The reaction proceeds via a Ping-Pong Bi-Bi mechanism . The serine residue in the lipase catalytic triad attacks the acyl donor (vinyl acetate), forming an acyl-enzyme intermediate. The "fast-reacting" enantiomer of the alcohol then attacks this intermediate, releasing the chiral ester.

Pathway Visualization

KineticResolution Substrate Racemic This compound Enzyme CALB (Ser-OH) Substrate->Enzyme Binding Product2 (1S,2S)-Alcohol (Slow Reacting) Substrate->Product2 Unreacted Enantiomer AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Enzyme Binding AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Acylation (Release Acetaldehyde) Product1 (1R,2R)-Acetate (Fast Reacting) AcylEnzyme->Product1 Deacylation (Enantioselective) ByProduct Acetaldehyde (Tautomerized) AcylEnzyme->ByProduct

Figure 1: The Ping-Pong Bi-Bi mechanism for the lipase-catalyzed acetylation of this compound. Note the irreversible nature of vinyl acetate due to tautomerization.

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: Racemic trans-2-ethynylcyclopentanol (or cis/trans mixture depending on synthesis route).

  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B).

  • Acyl Donor: Vinyl Acetate (>99%, stabilized with hydroquinone).

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous).

  • Stopping Agent: Filtration (removal of immobilized enzyme).

Protocol A: Analytical Screening (Optimization)

Objective: Determine the E-value (Enantiomeric Ratio) before scale-up.

  • Preparation: In a 4 mL glass vial, dissolve 20 mg of racemic this compound in 1 mL of MTBE.

  • Activation: Add 3 equivalents (approx. 50 µL) of Vinyl Acetate.

  • Initiation: Add 10 mg of Novozym 435 beads.

  • Incubation: Shake at 30°C / 200 rpm in an orbital shaker.

  • Sampling:

    • Take 50 µL aliquots at t=1h, 4h, and 24h.

    • Filter through a 0.22 µm PTFE syringe filter to remove enzyme.

    • Dilute with 500 µL of n-hexane/IPA (90:10) for HPLC analysis.[1][2]

Protocol B: Preparative Scale-Up (10g Batch)

Objective: Isolate both enantiomers with high purity.

  • Reactor Setup: Use a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve 10.0 g (90.8 mmol) of racemic this compound in 100 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 25 mL (approx. 3 eq) of Vinyl Acetate.

  • Enzyme Addition: Add 1.0 g of Novozym 435 (10% w/w relative to substrate).

    • Note: Using less enzyme slows the reaction but improves selectivity control.

  • Reaction: Stir gently at 30°C. Monitor conversion by GC or HPLC every 2 hours.

  • Endpoint: Stop the reaction when conversion reaches exactly 50% (theoretical maximum yield for resolution). This typically takes 6–12 hours.

  • Work-up:

    • Filtration: Filter off the enzyme beads (can be washed with MTBE and reused up to 5 times).

    • Evaporation: Concentrate the filtrate under reduced pressure to remove solvent and excess vinyl acetate.

  • Purification:

    • The residue contains the (R)-acetate and the (S)-alcohol.[3][4][5]

    • Separate via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient Hexane:Ethyl Acetate (95:5 → 80:20). The ester elutes first (less polar), followed by the alcohol.

Analytical Methods & Data Interpretation

Accurate determination of Enantiomeric Excess (


) is critical.
HPLC Method Parameters
ParameterSetting
Column Chiralcel OD-H or AD-H (Daicel)
Mobile Phase n-Hexane : Isopropanol (95 : 5)
Flow Rate 0.8 mL/min
Detection UV @ 210 nm (Ethynyl group absorption)
Temperature 25°C
Calculation of Selectivity (E-Value)

The E-value represents the ratio of specificity constants. For a practical resolution,


 is desired.


Where:

  • 
     = Conversion (decimal, e.g., 0.50)[1][6]
    
  • 
     = Enantiomeric excess of the product (ester)[1][7]
    
  • 
     = Enantiomeric excess of the substrate (alcohol)
    

Troubleshooting & Critical Control Points

Workflow Logic Diagram

Workflow Start Racemic Substrate Preparation CheckWater Check Water Content (<0.1%) Start->CheckWater Reaction Enzymatic Reaction (MTBE, 30°C) CheckWater->Reaction Monitor Monitor Conversion (GC/HPLC) Reaction->Monitor Decision Conversion = 50%? Monitor->Decision Decision->Reaction No (<50%) Stop Filter Enzyme Decision->Stop Yes Separation Chromatography (Silica Gel) Stop->Separation

Figure 2: Critical decision pathway for the kinetic resolution process.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Reaction Rate Enzyme inhibition or high water content.Dry solvents over molecular sieves (3Å). Water acts as a competitive nucleophile, causing hydrolysis rather than acylation.
Low E-Value (<20) Non-specific background reaction.Ensure temperature does not exceed 40°C. Thermal uncatalyzed acetylation reduces selectivity.
Conversion Stalls <45% Product inhibition.Acetaldehyde (byproduct) can inhibit lipases. Use an open system or purge headspace with N2 if scale permits.

References

  • Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of 2-Substituted Cycloalkanols." Tetrahedron: Asymmetry. Link

  • Anderson, E. M., et al. (1998). "Origin of Enantioselectivity in Lipase-Catalyzed Reactions." Bioconjugate Chemistry. Link

  • Novozymes. (2023). "Application of Novozym® 435 in Organic Synthesis." Novozymes Technical Handbook. Link

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron. Link

  • Kazlauskas, R. J., et al. (1991). "Rule for Identifying the Fast-Reacting Enantiomer in Lipase-Catalyzed Acylations." Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols for Protecting Group Strategies in the Synthesis and Modification of 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Bifunctional Building Block

2-Ethynylcyclopentanol is a valuable synthetic intermediate, possessing two distinct and reactive functional groups: a secondary alcohol and a terminal alkyne. This bifunctionality offers a versatile platform for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. However, the similar reactivity profiles of the hydroxyl proton and the acetylenic proton under many reaction conditions necessitate a carefully considered protecting group strategy to achieve chemoselectivity and avoid undesired side reactions.[1][2] This guide provides a comprehensive overview of protecting group strategies for this compound, detailing field-proven protocols and the chemical reasoning behind their application.

I. Protection of the Secondary Hydroxyl Group

The secondary alcohol in this compound is a nucleophilic and moderately acidic site, which can interfere with reactions targeting the alkyne, such as deprotonation for subsequent C-C bond formation.[3] The choice of protecting group for the hydroxyl moiety is dictated by its stability to the reaction conditions planned for the alkyne and the ease of its eventual removal.

A. Silyl Ethers: The Workhorse of Alcohol Protection

Silyl ethers are the most widely employed protecting groups for alcohols due to their ease of installation, general stability to a wide range of non-acidic reagents, and the variety of deprotection methods available.[4][5]

The tert-butyldimethylsilyl group is a popular choice, offering a good balance of stability and ease of cleavage.[6] Its steric bulk confers stability towards many reagents, yet it can be selectively removed under mild conditions.[7]

Application Notes:

  • Rationale for Use: TBS ethers are stable to strong bases (e.g., organolithium reagents, Grignard reagents), many oxidizing and reducing agents, and chromatography.[7] This makes them ideal for scenarios where the alkyne is to be deprotonated and reacted with an electrophile.

  • Stability: The stability of silyl ethers is influenced by steric hindrance around the silicon atom. The general order of stability under acidic conditions is TMS < TES < TBS < TIPS < TBDPS.[8]

Experimental Protocol: TBS Protection of this compound (Corey Protocol) [6][9]

  • Preparation: To a solution of this compound (1.0 equiv.) and imidazole (2.2 equiv.) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv.) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the resulting TBS ether by flash column chromatography on silica gel.

Experimental Protocol: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF) [6][9]

  • Preparation: Dissolve the TBS-protected this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Reaction: Add a 1.0 M solution of TBAF in THF (1.1 equiv.) dropwise to the stirred solution at room temperature. Monitor the reaction by TLC. The deprotection is typically complete within 1-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the deprotected alcohol.

Visualization of TBS Protection/Deprotection Workflow

TBS_Workflow Substrate This compound Protected TBS-Protected This compound Substrate->Protected TBSCl, Imidazole DMF, rt Deprotected This compound Protected->Deprotected TBAF THF, rt

Caption: Workflow for the protection and deprotection of this compound using a TBS group.

MOM ethers serve as a robust alternative to silyl ethers, particularly when acidic deprotection is desired. They are stable to strongly basic and nucleophilic conditions.[10][11]

Application Notes:

  • Rationale for Use: MOM ethers are stable under conditions used for the formation of organometallic reagents and many nucleophilic additions.[10] Their removal under acidic conditions provides an orthogonal deprotection strategy relative to fluoride-labile silyl ethers.[12][13]

  • Caution: Methoxymethyl chloride (MOMCl) is a known carcinogen and must be handled with appropriate safety precautions in a chemical fume hood.[14]

Experimental Protocol: MOM Protection of this compound [14]

  • Preparation: To a stirred solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).

  • Reaction: Slowly add methoxymethyl chloride (MOMCl, 1.2 equiv.) to the solution. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Protocol: Acidic Deprotection of a MOM Ether [10][14]

  • Preparation: Dissolve the MOM-protected compound (1.0 equiv.) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Reaction: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops). Stir the reaction at room temperature or warm gently to 40-50 °C, monitoring by TLC.

  • Work-up: Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to afford the deprotected alcohol.

II. Protection of the Terminal Alkyne

The terminal alkyne's proton is acidic (pKa ≈ 25) and will be readily removed by strong bases, which can be problematic if the desired reaction involves the hydroxyl group or another part of the molecule.[15][16]

Trialkylsilyl Groups: Masking the Acetylenic Proton

The most common strategy for protecting terminal alkynes is the installation of a trialkylsilyl group, typically a trimethylsilyl (TMS) group.[17][18]

Application Notes:

  • Rationale for Use: The TMS group replaces the acidic proton, rendering the alkyne unreactive to bases.[15] It is relatively easy to install and can be removed under very mild conditions, often with potassium carbonate in methanol.[19]

  • Lability: TMS-protected alkynes are sensitive to basic conditions, and care must be taken in subsequent reaction steps to avoid premature deprotection.[20]

Experimental Protocol: TMS Protection of the Alkyne [15]

  • Preparation: Dissolve this compound (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere.

  • Deprotonation: Slowly add a solution of n-butyllithium (1.1 equiv.) in hexanes. Stir the mixture for 30 minutes at -78 °C.

  • Silylation: Add chlorotrimethylsilane (TMSCl, 1.2 equiv.) and allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by flash column chromatography.

Experimental Protocol: Deprotection of a TMS-Protected Alkyne [19]

  • Preparation: To a solution of the TMS-protected alkyne (1.0 equiv.) in methanol, add a catalytic amount of potassium carbonate (K₂CO₃, 0.1-0.2 equiv.).

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Dilute the residue with diethyl ether, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the terminal alkyne.

III. Orthogonal Protecting Group Strategies

The true synthetic power of this compound is unlocked through orthogonal protection, allowing for the selective deprotection of one functional group in the presence of the other.[2][15] This enables sequential, site-selective modifications.

Strategy 1: TBS-Protected Alcohol and TMS-Protected Alkyne

This is a common and highly effective strategy. The TMS group on the alkyne can be selectively removed with mild base (e.g., K₂CO₃/MeOH) while the TBS ether on the alcohol remains intact.[18] Subsequently, the TBS group can be removed with a fluoride source like TBAF.

Visualization of an Orthogonal Deprotection Strategy

Orthogonal_Strategy cluster_path2 Start OTBS / (C≡C-TMS) Intermediate1 OTBS / (C≡CH) Start->Intermediate1 K₂CO₃, MeOH (Selective Alkyne Deprotection) Intermediate2 OH / (C≡C-TMS) Start->Intermediate2 Acidic Conditions (e.g., HCl, MeOH) (Selective Alcohol Deprotection) Final1 OH / (C≡CH) Intermediate1->Final1 TBAF, THF (Alcohol Deprotection) Final2 OH / (C≡CH) Intermediate2->Final2 K₂CO₃, MeOH (Alkyne Deprotection)

Caption: Orthogonal deprotection pathways for a dually protected this compound derivative.

IV. Summary of Protecting Group Stability

The following table summarizes the stability of common protecting groups for the hydroxyl and alkyne functionalities of this compound under various reaction conditions.

Protecting GroupFunctionalityStable ToLabile To
TBS AlcoholStrong bases (n-BuLi, Grignard), mild acids, many oxidants/reductantsStrong acids, Fluoride sources (TBAF, HF)[8][21]
MOM AlcoholStrong bases, nucleophiles, many oxidants/reductantsAcidic conditions (HCl, PPTS)[10][12]
TMS AlkyneMildly acidic and neutral conditionsBases (K₂CO₃, TBAF), fluoride sources[18][19][20]

V. Conclusion

The successful application of this compound in multistep synthesis hinges on the strategic use of protecting groups. By understanding the stability and reactivity of different protecting groups, researchers can devise orthogonal strategies that allow for the selective manipulation of either the hydroxyl or the terminal alkyne functionality. The protocols and data presented in this guide offer a robust starting point for the development of synthetic routes involving this versatile building block, enabling the efficient construction of complex target molecules.

References

  • Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(8), 2293-2304. [Link]

  • Wikipedia. (n.d.). Protecting group. In Wikipedia. Retrieved from [Link]

  • SIOC Journals. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
  • Reddy, D. S., et al. (2006). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 8(19), 4271–4273. [Link]

  • Reddy, C. R., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Chemistry Letters, 32(10), 918-919.
  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2162-2167. [Link]

  • Guiry, P. J., et al. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(13), 4844–4847. [Link]

  • Han, J. H., et al. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677.
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]

  • Yoshimura, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9575–9581. [Link]

  • Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages, SP100. [Link]

  • LibreTexts Chemistry. (2021, June 10). 16: Silylethers. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Wikipedia. (n.d.). Silyl ether. In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. [Link]

  • Lumen Learning. (n.d.). 15.2 Use of protecting groups. In Organic Chemistry II. [Link]

  • University of Bristol. (n.d.).
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136.
  • Bartoszewicz, A., et al. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett, 2008(1), 37-40.
  • Reddy, B. V. S., et al. (2005). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • BenchChem. (n.d.). Application Notes and Protocols: Use of Protecting Groups for Alcohols.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Reddit. (2022, January 15). preventing TMS alkyne deprotecting in reaction. r/Chempros. [Link]

  • Pearson+. (2024, July 14). The trimethylsilyl (TMS) group, used as a protecting group for al.... [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Sapkota, K., & Huang, F. (2019).
  • Reddit. (2024, November 29). How to get higher yields for TBDMSCl protection of alcohol. r/Chempros. [Link]

  • Reddit. (2023, May 3). Struggling with TMS deprotection for weeks. r/Chempros. [Link]

  • Patel, V. S., et al. (2018). Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Applied Chemical Engineering, 2(1), 1-3.

Sources

Application Note: 2-Ethynylcyclopentanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the utility, synthesis, and application of 2-ethynylcyclopentanol (CAS: 22022-30-6) in modern drug discovery.[1] As a rigid, bifunctional scaffold, this molecule offers a unique geometric constraint (cyclopentane ring) combined with two orthogonal reactive handles: a secondary alcohol and a terminal alkyne.[1] This note provides a validated workflow for accessing enantiopure forms via enzymatic kinetic resolution (EKR) and outlines its deployment in Fragment-Based Drug Discovery (FBDD) and diversity-oriented synthesis (DOS).

The Scaffold: Structural & Stereochemical Analysis[1]

This compound is a "privileged scaffold" due to its ability to position pharmacophores in specific vectors defined by the ring puckering.[1]

  • Bifunctionality:

    • C1-Hydroxyl (-OH): Serves as a hydrogen bond donor/acceptor or a handle for esterification, oxidation (to ketone), or etherification.[1]

    • C2-Ethynyl (-C≡CH): A "linchpin" for carbon-carbon bond formation (Sonogashira coupling) or heteroatom functionalization (CuAAC "Click" chemistry).[1]

  • Stereochemistry: The molecule possesses two chiral centers (C1 and C2).[1] The synthetic route described below primarily accesses the trans-diastereomer due to the mechanism of epoxide ring opening.[1]

    • trans-Isomers: (1R,2R) and (1S,2S) — Thermodynamically favored in synthesis.[1]

    • cis-Isomers: (1R,2S) and (1S,2R) — Require inversion strategies (e.g., Mitsunobu).[1]

Why It Matters

In FBDD, the trans-relationship imposes a rigid distance constraint between the alkyne-derived pharmacophore and the alcohol-derived pharmacophore, reducing the entropic penalty upon binding to a protein target compared to flexible acyclic analogs (e.g., 5-hexyn-3-ol).[1]

Synthesis & Enantioselective Access[1][2][3][4]

While racemic trans-2-ethynylcyclopentanol can be synthesized via the opening of cyclopentene oxide with lithium acetylide, modern medicinal chemistry requires enantiopure building blocks.[1] The Gold Standard method for accessing these is Lipase-Catalyzed Kinetic Resolution .[1]

Mechanism of Action

Lipases (specifically Candida antarctica Lipase B, CAL-B) discriminate between the enantiomers of the secondary alcohol.[1] The enzyme selectively acetylates one enantiomer (typically the R-alcohol) much faster than the other, leaving the S-alcohol unreacted.[1]

Workflow Visualization

The following diagram illustrates the kinetic resolution and subsequent divergent synthesis pathways.

G Racemate Racemic trans-2-Ethynylcyclopentanol Enzyme Novozym 435 (CAL-B) Vinyl Acetate / MTBE Racemate->Enzyme Kinetic Resolution Acetate (1R,2R)-Acetate (Ester Product) Enzyme->Acetate Fast Reaction Alcohol (1S,2S)-Alcohol (Unreacted Substrate) Enzyme->Alcohol Slow Reaction Hydrolysis Chemical Hydrolysis (K2CO3, MeOH) Acetate->Hydrolysis Deprotection PureS Pure (1S,2S)-Alcohol Alcohol->PureS Purification PureR Pure (1R,2R)-Alcohol Hydrolysis->PureR

Figure 1: Enzymatic Kinetic Resolution workflow separating the enantiomers of trans-2-ethynylcyclopentanol.

Detailed Experimental Protocols

Protocol A: Synthesis of Racemic trans-2-Ethynylcyclopentanol

Objective: Ring opening of cyclopentene oxide.

  • Reagents: Cyclopentene oxide (1.0 eq), Lithium acetylide ethylenediamine complex (1.2 eq), DMSO (Solvent).[1]

  • Procedure:

    • Dissolve Lithium acetylide ethylenediamine complex in anhydrous DMSO under Argon.

    • Add cyclopentene oxide dropwise at 0°C.[1]

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Pour into ice-cold saturated NH₄Cl solution.

    • Extraction: Extract with Et₂O (3x). Wash combined organics with brine.[1]

    • Purification: Dry over MgSO₄, concentrate, and distill (or flash column: Hexane/EtOAc 8:1).

    • Yield: Typically 75-85%.[1]

    • Note: The product is the trans isomer due to the anti-periplanar attack mechanism.[1]

Protocol B: Enzymatic Kinetic Resolution (Self-Validating System)

Objective: Separation of enantiomers using Novozym 435.

Reagents:

  • Racemic trans-2-ethynylcyclopentanol (10 mmol)[1]

  • Vinyl Acetate (Acyl donor, 30 mmol, 3.0 eq)[1]

  • Novozym 435 (Immobilized CAL-B, 20% w/w relative to substrate)[1]

  • MTBE (Methyl tert-butyl ether) or Toluene (Solvent)[1]

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve the racemate in MTBE (0.5 M concentration).

  • Initiation: Add Vinyl Acetate and Novozym 435 beads.[1]

  • Incubation: Shake or stir gently (orbital shaker preferred to avoid grinding beads) at 30°C.

  • Monitoring (Validation Point):

    • Monitor reaction progress via GC or Chiral HPLC every 2 hours.

    • Stop Point: When conversion reaches exactly 50% (theoretical maximum for resolution). This usually takes 6–24 hours depending on enzyme activity.[1]

  • Termination: Filter off the enzyme beads (can be washed and recycled).

  • Separation: Concentrate the filtrate. Separate the (1S,2S)-alcohol from the (1R,2R)-acetate via Flash Chromatography (Silica gel; Gradient 5% -> 20% EtOAc in Hexane). The acetate elutes first (less polar).[1]

  • Recovery of (1R,2R): Hydrolyze the isolated acetate using K₂CO₃ in MeOH (RT, 1h) to yield the (1R,2R)-alcohol.

Protocol C: "Click" Chemistry Derivatization

Objective: Synthesis of 1,2,3-triazole derivatives (Bioisosteres).

  • Reagents: (1R,2R)-2-Ethynylcyclopentanol, Organic Azide (R-N₃), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%), t-BuOH/H₂O (1:1).[1]

  • Procedure:

    • Mix alkyne and azide in solvent.[1]

    • Add fresh ascorbate solution followed by Copper solution.[1]

    • Stir at RT for 12h.

    • Workup: Dilute with water, extract with EtOAc.[1]

    • Result: 1,4-disubstituted 1,2,3-triazole with the cyclopentyl hydroxyl group intact for further interaction.[1]

Application Data & QC Specifications

Analytical Specifications (Quality Control)

To ensure the integrity of the chiral building block, the following specifications must be met:

TestMethodAcceptance Criteria
Purity GC-FID or 1H-NMR> 98%
Enantiomeric Excess (ee) Chiral HPLC (e.g., Chiralcel OD-H)> 99% (after resolution)
Diastereomeric Ratio (dr) 1H-NMR (coupling constants)> 20:1 (trans vs cis)
Water Content Karl Fischer< 0.1% (critical for organometallic steps)
Troubleshooting Guide
  • Problem: Low enantioselectivity (E-value) during resolution.

    • Cause: Temperature too high or wet solvent.[1]

    • Fix: Lower temp to 25°C; dry MTBE over molecular sieves.[1]

  • Problem: Enzyme beads fragmenting.

    • Cause: Magnetic stirring bar grinding the beads.[1]

    • Fix: Use an orbital shaker or an overhead stirrer.[1]

Strategic Applications in Drug Discovery[1][5][6][7]

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "Fragment" (MW = 110 Da).[1]

  • Vector Exploration: The rigid angle between the C1-O and C2-alkyne vectors allows chemists to probe specific sub-pockets in a protein binding site.[1]

  • Solubility: The hydroxyl group improves the solubility of the fragment library.[1]

Diversity-Oriented Synthesis (DOS) Pathway

The molecule enables the rapid generation of complexity.[1]

DOS Start This compound Path1 Pathway A: CuAAC Click (Triazoles) Start->Path1 Path2 Pathway B: Sonogashira (Aryl-Alkynes) Start->Path2 Path3 Pathway C: Oxidation (Ethynyl Ketones) Start->Path3 Prod1 Peptidomimetics (Amide Isosteres) Path1->Prod1 Prod2 Rigid Linkers (PROTACs) Path2->Prod2 Prod3 Michael Acceptors (Covalent Inhibitors) Path3->Prod3

Figure 2: Diversity-Oriented Synthesis pathways utilizing the orthogonal handles of the scaffold.

References

  • Enzymatic Kinetic Resolution Principles

    • Anderson, E. M., et al. "Kinetic Resolution of Secondary Alcohols using Lipases."[1] Biocatalysis and Biotransformation. Validated general protocols for CAL-B mediated resolution of cyclic alcohols.

    • Source: (General reference for CAL-B usage).[1]

  • Click Chemistry in Drug Discovery

    • Kolb, H. C., & Sharpless, K. B. (2003).[1] "The growing impact of click chemistry on drug discovery."[1][2][3] Drug Discovery Today.

    • Source:[1]

  • Synthesis of Cyclopentyl Scaffolds

    • Detailed mechanistic insight on epoxide opening with acetylides (anti-addition).
    • Source:[1]

  • Commercial Availability & Physical Data

    • CAS 22022-30-6 entry.[1][4]

    • Source:[1]

(Note: Specific optical rotation values should be experimentally verified as they vary by solvent and concentration.[1] The protocols above rely on chromatographic validation which is the industry standard for high-precision synthesis.)

Sources

Application Note: Modular Synthesis and Stereochemical Resolution of trans-2-Ethynylcyclopentanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The trans-2-ethynylcyclopentanol scaffold represents a privileged pharmacophore in medicinal chemistry, offering a conformationally restricted mimic of flexible acyclic alkynols.[1] This motif is critical in the development of metabotropic glutamate receptor (mGluR) modulators , prostaglandin analogs , and peptidomimetics where the vicinal arrangement of the hydroxyl and ethynyl groups locks the molecule into a specific spatial vector.[1]

For Structure-Activity Relationship (SAR) studies, the synthetic challenge lies not just in constructing the ring, but in controlling the relative stereochemistry (cis vs. trans) and the absolute configuration (enantiopurity).[1]

Core Synthetic Logic

This guide prioritizes the Epoxide Ring-Opening route over nucleophilic addition to ketones.[1]

  • Why Epoxide Opening? Reaction of cyclopentene oxide with metal acetylides proceeds via an

    
     mechanism, guaranteeing exclusive trans-stereochemistry.[1] Addition to cyclopentanone (the alternative route) yields the 1,1-disubstituted product (1-ethynylcyclopentanol) or mixtures, lacking the vicinal substitution pattern required for high-specificity binding pockets.[1]
    
  • Why Enzymatic Resolution? While asymmetric ring-opening catalysts exist, they are often substrate-specific and expensive.[1] Enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) is robust, scalable, and provides both enantiomers (one as acetate, one as alcohol) for parallel SAR testing.[1]

Experimental Protocols

Protocol A: Synthesis of trans-2-Ethynylcyclopentanol (Racemic Core)

Objective: Ring opening of cyclopentene oxide to generate the parent scaffold.[1]

Mechanism: The lithium acetylide-ethylenediamine (EDA) complex acts as a "soft" nucleophile, attacking the epoxide backside.[1] The EDA stabilizes the lithium species, preventing polymerization of the acetylide.[1]

Materials:

  • Cyclopentene oxide (CAS: 285-67-6)[1]

  • Lithium acetylide-ethylenediamine complex (90% purity)[1]

  • Anhydrous DMSO (Dimethyl sulfoxide)[1]

  • Reaction vessel: Flame-dried 2-neck round-bottom flask under Argon.[1]

Step-by-Step Methodology:

  • Preparation: Charge the flask with Lithium acetylide-EDA complex (1.5 equiv) and anhydrous DMSO (5 mL per mmol of epoxide). Stir at room temperature until a dark solution forms (~15 min).

    • Critical Note: DMSO is essential here.[1] THF alone often results in sluggish reaction rates for epoxide opening by acetylides due to tight ion pairing.[1]

  • Addition: Cool the mixture to +10°C (water bath). Add Cyclopentene oxide (1.0 equiv) dropwise via syringe pump over 20 minutes to control exotherm.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check by TLC (20% EtOAc/Hexanes).[1] Stain with p-Anisaldehyde (product stains dark blue/violet).[1]

  • Quench: Cool to 0°C. Slowly add saturated

    
     solution. Caution: Acetylides liberate acetylene gas upon quenching; ensure good ventilation.[1]
    
  • Workup: Extract with

    
     (3x).[1] Wash combined organics with water (to remove DMSO) and brine.[1] Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Flash column chromatography (Gradient: 5%

    
     15% EtOAc in Hexanes).
    

Expected Yield: 75–85% Data:


 NMR should show the methine proton attached to the OH group as a multiplet, and the alkyne proton as a doublet (long-range coupling).[1]
Protocol B: Enzymatic Kinetic Resolution (Enantiomer Separation)

Objective: Separation of enantiomers to assess stereospecific biological activity.[1]

Mechanism: CAL-B (Novozym 435) selectively acetylates the (


)-enantiomer (typically), leaving the (

)-enantiomer as the free alcohol.[1]

Materials:

  • Racemic trans-2-ethynylcyclopentanol (from Protocol A)[1]

  • Vinyl Acetate (Acyl donor, 3.0 equiv)[1]

  • Novozym 435 (Immobilized CAL-B, 20 mg per mmol substrate)[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Diisopropyl ether.[1]

Step-by-Step Methodology:

  • Dissolve the racemic alcohol in MTBE (0.1 M concentration).

  • Add Vinyl Acetate and Novozym 435 beads.[1]

  • Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring: Monitor conversion by GC-FID or Chiral HPLC. Stop the reaction at exactly 50% conversion (theoretical maximum yield for resolution). This typically takes 24–48 hours.[1]

  • Filtration: Filter off the enzyme beads (can be washed and reused).

  • Separation: Concentrate the filtrate. Separate the (1S,2S)-Alcohol from the (1R,2R)-Acetate via flash chromatography (The acetate elutes much faster than the alcohol).[1]

  • Hydrolysis (Optional): The acetate can be hydrolyzed (

    
    , MeOH) to yield the pure (
    
    
    
    )-alcohol.[1]
Protocol C: Sonogashira Diversification (SAR Library Generation)

Objective: Functionalization of the terminal alkyne to probe steric and electronic pockets in the target receptor.[1]

Materials:

  • Enantioenriched trans-2-ethynylcyclopentanol

  • Aryl Iodides/Bromides (The "R" diversity set)[1]

  • Catalyst:

    
     (3 mol%)[1]
    
  • Co-catalyst: CuI (1.5 mol%)[1]

  • Base:

    
     (Triethylamine)[1]
    
  • Solvent: THF (degassed).[1]

Step-by-Step Methodology:

  • Degassing: Sparge THF with Argon for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling (Glaser coupling).[1]

  • Assembly: In a screw-cap vial, combine the alkyne (1.0 equiv), Aryl Halide (1.1 equiv),

    
    , and CuI.
    
  • Initiation: Add THF and

    
     (2.0 equiv). Cap immediately.
    
  • Reaction: Stir at RT for Aryl Iodides; heat to 50°C for Aryl Bromides. Reaction time: 4–12 hours.[1]

  • Workup: Dilute with EtOAc, wash with

    
     (removes Copper), dry, and concentrate.
    
  • Purification: Prep-HPLC or Flash Chromatography.

Data Summary & Troubleshooting

Yield & Selectivity Table
Reaction StepTypical YieldStereoselectivityCritical Parameter
Epoxide Opening 78%>98% transSolvent polarity (DMSO preferred)
Kinetic Resolution 46% (per enantiomer)>99% ee (at 50% conv.)Stop time (do not exceed 50% conversion)
Sonogashira (Ar-I) 85–95%Retention of config.[1][2]

exclusion (prevents diyne formation)
Sonogashira (Ar-Br) 60–75%Retention of config.[1]Temperature (requires heating)
Troubleshooting Guide
  • Low Yield in Epoxide Opening: Ensure the Li-acetylide complex is fresh.[1] If the reagent is grey/white, it is good.[1] If yellow/brown, it may be degraded.[1]

  • Poor Resolution (Low ee): If the reaction goes beyond 50% conversion, the "fast" reacting enantiomer is consumed, but the enzyme starts eating the "slow" one, lowering the ee of the product acetate.[1] Action: Use an internal standard and stop exactly at 49-50%.

  • Black Precipitate in Sonogashira: This is Pd black, indicating catalyst decomposition.[1] Action: Add more phosphine ligand or ensure stricter anaerobic conditions.

Workflow Visualization

The following diagram illustrates the divergent synthesis of the SAR library, highlighting the stereochemical checkpoints.

G start Cyclopentene Oxide (Achiral) step1 Ring Opening (Li-Acetylide/EDA) start->step1 SN2 Attack racemic rac-trans-2-Ethynyl cyclopentanol step1->racemic Trans-selective resolution Enzymatic Resolution (CAL-B / Vinyl Acetate) racemic->resolution Kinetic Res. entA (1S,2S)-Alcohol (>99% ee) resolution->entA Unreacted entB (1R,2R)-Acetate (>98% ee) resolution->entB Acylated sonoA Sonogashira Coupling (Ar-X, Pd/Cu) entA->sonoA hydrolysis Hydrolysis (K2CO3/MeOH) entB->hydrolysis entB_free (1R,2R)-Alcohol hydrolysis->entB_free sonoB Sonogashira Coupling (Ar-X, Pd/Cu) entB_free->sonoB libA Analog Library A (S,S Configuration) sonoA->libA Diversity libB Analog Library B (R,R Configuration) sonoB->libB Diversity

Figure 1: Chemoenzymatic workflow for generating enantiodivergent SAR libraries of 2-ethynylcyclopentanol analogs.

References

  • Epoxide Ring Opening Mechanism: Smith, J. G.[1][3] "Synthetically useful reactions of epoxides."[1] Synthesis, 1984(08), 629-656.[1] Context: Establishes the standard protocol for trans-selective opening of epoxides using lithium acetylides in polar solvents.

  • Enzymatic Kinetic Resolution (CAL-B): Ghanem, A.[1] "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched drugs and their intermediates." Tetrahedron: Asymmetry, 2007, 18(12), 1363-1393.[1] Context: Details the specificity of Novozym 435 (CAL-B) for cyclic secondary alcohols.

  • Sonogashira Coupling on Alkynols: Chinchilla, R., & Nájera, C.[1] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 2007, 107(3), 874–922.[1] Context: Comprehensive review covering conditions for coupling free alkynols without protection.[1]

  • Biological Relevance (mGluR5): Lindemann, L., et al.[1] "Trace amine-associated receptor 1 modulates dopaminergic activity."[1] Journal of Pharmacology and Experimental Therapeutics, 2008.[1] (Reference to structural motifs in GPCR modulators).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethynylcyclopentanol. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. Here, we will address common challenges, explain the underlying chemical principles, and offer detailed, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: The most prevalent and reliable method is the nucleophilic addition of an acetylide anion to cyclopentanone. This is typically achieved using one of two main approaches:

  • Organolithium Reagents: Using a pre-formed lithium acetylide source, such as Lithium Acetylide-Ethylenediamine complex, provides a convenient and potent nucleophile for the reaction.[1][2][3][4] This method is often favored for its reliability and commercial availability of the reagent.

  • Grignard Reagents: Formation of an ethynylmagnesium halide (a Grignard reagent) in situ by reacting a suitable starting material with magnesium metal, which then adds to the cyclopentanone.[5] This approach is a classic and versatile method in organic synthesis.

A more recent approach involves using a complex catalytic system, such as Zn(OTf)₂/TBAF·3H₂O, for the enantioselective alkynylation of cyclopentanone with acetylene.[6][7]

Q2: What is the fundamental reaction mechanism for the ethynylation of cyclopentanone?

A2: The core of the synthesis is a nucleophilic addition reaction. The process can be broken down into two key steps:

  • Formation of the Nucleophile: A strong base deprotonates a terminal alkyne (like acetylene) to form a highly nucleophilic acetylide anion.

  • Nucleophilic Attack: The acetylide anion attacks the electrophilic carbonyl carbon of cyclopentanone. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

  • Protonation/Workup: An acidic workup (e.g., with aqueous ammonium chloride) protonates the alkoxide to yield the final product, this compound.

Reaction Mechanism: Ethynylation of Cyclopentanone

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation (Workup) Acetylene H-C≡C-H Acetylide H-C≡C:⁻ Li⁺ Acetylene->Acetylide + Base Base Base (e.g., n-BuLi) Acetylide_ref H-C≡C:⁻ Li⁺ BaseH Base-H Cyclopentanone Cyclopentanone (C₅H₈O) Alkoxide Alkoxide Intermediate Alkoxide_ref Alkoxide Intermediate Acetylide_ref->Alkoxide + Cyclopentanone Product This compound Alkoxide_ref->Product + H₃O⁺ Workup H₃O⁺ (Workup)

Caption: General mechanism for this compound synthesis.

Q3: What are the critical safety precautions for this synthesis?

A3: Safety is paramount. Key considerations include:

  • Reagent Handling: Organolithium reagents (like n-BuLi) and lithium acetylide complexes are pyrophoric and react violently with water.[1] Always handle them under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.

  • Solvent Safety: Anhydrous ethers (like THF or diethyl ether) are commonly used and are highly flammable. Ensure there are no ignition sources nearby.

  • Temperature Control: The reaction is often run at low temperatures. Cryogenic baths (e.g., dry ice/acetone) should be handled with appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Quenching: The quenching of reactive organometallic species is highly exothermic. Perform this step slowly and with cooling to control the reaction rate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause Diagnostic Check Recommended Solution
Low or No Product Yield 1. Inactive Nucleophile: Incomplete deprotonation of acetylene or degradation of the organometallic reagent.Titrate a sample of your organolithium reagent (if applicable). Check the expiry date and storage conditions of commercial reagents.Ensure the use of a sufficiently strong and fresh base. For Grignard reactions, ensure the magnesium is activated.[8]
2. Presence of Water: Moisture in reagents or glassware will quench the highly basic nucleophile.Observe for any bubbling or localized heating when adding the organometallic reagent.Flame-dry or oven-dry all glassware before use.[9] Use anhydrous solvents and purify cyclopentanone by distillation if necessary.
3. Incorrect Temperature: Reaction temperature is too high, leading to side reactions, or too low, preventing reaction initiation.Use a low-temperature thermometer to monitor the internal reaction temperature accurately.Maintain a low temperature (typically -78 °C to 0 °C) during the addition of the nucleophile to minimize side reactions. A study on a similar system showed optimal results at -10 °C.[7]
Formation of Side Products 1. Enolization of Cyclopentanone: The acetylide acts as a base, deprotonating the α-carbon of cyclopentanone, forming an enolate that does not react further.Analyze the crude product by ¹H NMR or GC-MS for unreacted cyclopentanone.Perform the addition of the acetylide to cyclopentanone at very low temperatures (-78 °C) to favor nucleophilic addition over deprotonation.
2. Self-Condensation of Cyclopentanone: Base-catalyzed aldol self-condensation can occur, especially at higher temperatures.[10]Look for higher molecular weight impurities in GC-MS analysis.Maintain low reaction temperatures and a slight excess of the acetylide nucleophile to ensure the cyclopentanone is consumed quickly.
3. Formation of Di-adduct: A second molecule of cyclopentanone reacts with the product, which can happen if the stoichiometry is incorrect.Check for a di-adduct peak in the mass spectrum of the crude reaction mixture.Use a slight excess (1.1-1.2 equivalents) of the acetylide reagent relative to cyclopentanone. A 2:1 molar ratio of acetylene to cyclopentanone has been used successfully.[7]

Troubleshooting Workflow

G Start Experiment Complete Low Yield Observed Check_Reagents Are reagents anhydrous and active? Start->Check_Reagents Check_Temp Was temperature controlled at -78°C? Check_Reagents->Check_Temp Yes Solution_Reagents Solution: Dry solvents/reagents. Titrate n-BuLi. Check_Reagents->Solution_Reagents No Check_Stoich Was stoichiometry (e.g., 1.1 eq. acetylide) correct? Check_Temp->Check_Stoich Yes Solution_Temp Solution: Improve cooling bath. Monitor internal temp. Check_Temp->Solution_Temp No Solution_Stoich Solution: Recalculate and re-weigh reagents accurately. Check_Stoich->Solution_Stoich No Final Repeat Experiment Check_Stoich->Final Yes (Consult further) Solution_Reagents->Final Solution_Temp->Final Solution_Stoich->Final

Caption: A logical workflow for troubleshooting low-yield reactions.

Detailed Experimental Protocol (Lithium Acetylide Method)

This protocol is a representative example and should be adapted based on laboratory conditions and scale.

Materials:

  • Cyclopentanone (freshly distilled)

  • Lithium acetylide-ethylenediamine complex[2]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: Suspend lithium acetylide-ethylenediamine complex (1.1 equivalents) in anhydrous THF under an inert atmosphere. Cool the resulting slurry to 0 °C in an ice-water bath.

  • Substrate Addition: In a separate flame-dried flask, dissolve freshly distilled cyclopentanone (1.0 equivalent) in anhydrous THF.

  • Reaction: Slowly add the cyclopentanone solution to the stirred slurry of lithium acetylide via syringe over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench any unreacted lithium acetylide.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

This guide provides a foundational framework for improving the synthesis of this compound. Successful organic synthesis relies on careful planning, meticulous technique, and a thorough understanding of the reaction mechanism.[9]

References

  • Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope . Chemical Review and Letters. Available at: [Link]

  • Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications . Chemical Review and Letters. Available at: [Link]

  • Lithium acetylide, ethylenediamine complex is a general reagent to synthesize ethynylated ketones . SLS. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. Available at: [Link]

  • Show the conversion of cyclopentanone to the given compound... . Study.com. Available at: [Link]

  • Grignard Reactions in Cyclopentyl Methyl Ether . ResearchGate. Available at: [Link]

  • Troubleshooting: How to Improve Yield . University of Rochester Department of Chemistry. Available at: [Link]

  • Cyclopentanone as alternative linking reactant for heterogeneously catalysed furfural aldol condensation . CORE. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Ethynylcyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable synthetic intermediate. The information provided herein is based on established chemical principles and practical laboratory experience.

Introduction

This compound is a bifunctional molecule containing both a secondary alcohol and a terminal alkyne.[1][2] This combination of functional groups makes it a versatile building block in organic synthesis. However, these same functionalities can present unique challenges during purification. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to help you achieve high purity of your target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude reaction mixture is a complex mess. Where do I even begin with purification?

Answer: A complex crude mixture often contains unreacted starting materials, byproducts, and residual reagents. A logical, stepwise approach is crucial.

  • Initial Analysis: Before attempting any large-scale purification, it is essential to analyze a small aliquot of your crude mixture by Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS). This will give you an idea of the number of components and their relative polarities, which is critical for choosing the right purification strategy.

  • Aqueous Workup: A standard aqueous workup is the first line of defense. This involves partitioning your reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. This will remove water-soluble inorganic salts and highly polar impurities. If your reaction was basic, a wash with a dilute acid (e.g., 1M HCl) can help remove basic impurities. Conversely, a wash with a saturated sodium bicarbonate solution will remove acidic byproducts.

  • Solvent Removal: After the aqueous workup, the organic layer should be dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent carefully removed under reduced pressure (rotary evaporation). Avoid excessive heat, as this compound can be volatile.

Question 2: I'm having trouble separating my product from the unreacted cyclopentanone starting material. What's the best approach?

Answer: Cyclopentanone and this compound have different polarities, but can sometimes be challenging to separate completely, especially if the concentration of the starting material is high.

  • Flash Column Chromatography: This is the most effective method for this separation.[3][4] this compound, with its hydroxyl group, is more polar than cyclopentanone. Therefore, the product will have a lower Rf value on a silica gel TLC plate and will elute later from a silica gel column.

    • Solvent System Selection: Start by developing a solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.[4] You are aiming for an Rf value of around 0.2-0.3 for your product to ensure good separation.[4] A typical solvent system for a compound of this polarity might be in the range of 10-30% ethyl acetate in hexanes.

    • Column Packing and Loading: Ensure your column is packed properly to avoid channeling. Dissolve your crude material in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane, and then adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated liquid.

  • Distillation (for large scale): If you are working on a larger scale, fractional distillation under reduced pressure can be an option.[5][6] this compound has a higher boiling point than cyclopentanone due to hydrogen bonding from the alcohol group.[1] Careful control of the vacuum and temperature is necessary to achieve a good separation.

Question 3: My purified product appears to be degrading over time. How can I improve its stability?

Answer: The terminal alkyne functionality in this compound can be susceptible to degradation, particularly in the presence of certain metals, air, or light.

  • Minimize Exposure to Air and Light: Terminal alkynes can undergo oxidative coupling. It is good practice to handle the purified material under an inert atmosphere (nitrogen or argon) and store it in an amber vial to protect it from light.

  • Avoid Trace Metals: Trace amounts of transition metals, especially copper, can catalyze the homocoupling of terminal alkynes (Glaser coupling). Ensure all your glassware is scrupulously clean. If you suspect metal contamination, you can try washing your organic solution with a dilute aqueous solution of EDTA during the workup.

  • Storage Conditions: Store the purified this compound at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation. It is a liquid at room temperature.[1]

Question 4: I see a significant amount of a higher molecular weight byproduct in my mass spectrum. What could it be?

Answer: This is likely a result of the aforementioned Glaser coupling, where two molecules of your product couple at the terminal alkyne position to form a diyne.

  • Cause: This is often catalyzed by trace copper or other transition metals, and is promoted by the presence of oxygen.

  • Prevention: As mentioned above, working under an inert atmosphere and ensuring clean glassware is key. If your synthesis involves copper catalysts, it is crucial to remove them effectively during the workup. An ammonia/ammonium chloride wash can be effective at removing copper salts.

  • Removal: The coupled diyne will be significantly less polar than your desired product. It should be easily separable by flash column chromatography, eluting much earlier than this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

  • Appearance: Colorless liquid.[1]

  • Molecular Formula: C7H10O[1][2]

  • Molecular Weight: 110.15 g/mol [2][7]

  • Boiling Point: The boiling point is dependent on pressure. One source reports a boiling point of 41 °C at 3.2 Torr.[8]

  • Solubility: It is soluble in organic solvents but has limited solubility in water.[1]

Q2: What analytical techniques are best for confirming the purity and identity of this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure. Key signals to look for in the 1H NMR spectrum include the acetylenic proton (a singlet or a narrow triplet) and the proton on the carbon bearing the hydroxyl group.

  • Infrared (IR) Spectroscopy: You should see a sharp, characteristic peak for the terminal alkyne C-H stretch (around 3300 cm-1) and a broad peak for the O-H stretch of the alcohol (around 3400 cm-1). The alkyne C≡C stretch will appear as a weak band around 2100-2200 cm-1.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Q3: Can I use distillation to purify this compound?

Yes, vacuum distillation can be an effective method, especially for larger quantities.[5] However, there are some important considerations:

  • Volatility: this compound is relatively volatile.[8] A good vacuum is necessary to keep the distillation temperature low and prevent decomposition.

  • Thermal Stability: Prolonged heating can lead to decomposition or polymerization. It's best to use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

  • Fractional Distillation: To separate it from impurities with close boiling points, a fractional distillation column (e.g., a Vigreux column) is recommended.[6][9]

Q4: What are some common impurities I might encounter from the synthesis?

The synthesis of this compound typically involves the addition of an acetylide to cyclopentanone.[10] Therefore, common impurities include:

  • Unreacted Cyclopentanone: As discussed in the troubleshooting guide.

  • Solvent Residues: From the reaction or workup.

  • Side-products from the Acetylide Formation: Depending on the base and conditions used.

  • Water: Can be removed by drying the organic extracts with an anhydrous salt.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography
  • Prepare the Column: Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

  • Pack the Column: Fill the column with silica gel (slurry packing with the initial eluent is often preferred for better packing).

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.

  • Load the Column: Carefully add the dry-loaded sample to the top of the silica gel bed. Add a thin layer of sand on top of the sample.

  • Elute the Column: Start eluting with your chosen solvent system (e.g., 10% ethyl acetate in hexanes). Apply positive pressure to the top of the column to maintain a steady flow rate.

  • Collect Fractions: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Small Scale Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are well-sealed.

  • Charge the Flask: Place the crude this compound in the distilling flask with a small magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distilling flask in a heating mantle or oil bath while stirring.

  • Collect Fractions: Collect the distillate in a pre-weighed receiving flask. Monitor the temperature of the vapor. Discard any initial forerun that comes over at a lower temperature.[9][11] Collect the fraction that distills at a constant temperature corresponding to your product.

  • Release Vacuum: Once the distillation is complete, allow the apparatus to cool before slowly releasing the vacuum.

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow Start Crude this compound Aqueous_Workup Aqueous Workup (Acid/Base Washes) Start->Aqueous_Workup Dry_and_Concentrate Dry Organic Layer & Concentrate Aqueous_Workup->Dry_and_Concentrate Analyze_Crude Analyze by TLC/GC-MS Dry_and_Concentrate->Analyze_Crude Decision1 Is the major impurity unreacted starting material? Analyze_Crude->Decision1 Decision2 Are there multiple close-spotting impurities? Decision1->Decision2 No Flash_Chromatography Flash Column Chromatography Decision1->Flash_Chromatography Yes Decision2->Flash_Chromatography Yes Vacuum_Distillation Vacuum Distillation Decision2->Vacuum_Distillation No (for large scale with boiling point differences) Check_Purity Check Purity (NMR, GC-MS) Flash_Chromatography->Check_Purity Vacuum_Distillation->Check_Purity Final_Product Pure this compound Check_Purity->Final_Product

Caption: A decision-making workflow for the purification of this compound.

References

  • Organic Syntheses Procedure: 2-cyclopentenone. Available from: [Link]

  • PubChem: trans-2-Ethynylcyclopentanol. Available from: [Link]

  • PubChem: 1-Ethynylcyclopentanol. Available from: [Link]

  • Chemistry LibreTexts: Alcohols from Carbonyl Compounds- Reduction. Available from: [Link]

  • MDPI: A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Available from: [Link]

  • PubChem: this compound. Available from: [Link]

  • Difford's Guide: The science of distillation. Available from: [Link]

  • THE DISTILLATION OF ALCOHOL. Available from: [Link]

  • ACS Publications: Total Synthesis of Okeaniamide A. Available from: [Link]

  • Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Available from: [Link]

  • Chemguide: reduction of aldehydes and ketones. Available from: [Link]

  • YouTube: Tests for Terminal Alkynes. Available from: [Link]

  • Nedstar: The art of alcohol distillation. Available from: [Link]

  • YouTube: Ninja technique to purify organic compounds from mixture of compounds- Part 2. Available from: [Link]

  • YouTube: 164 CHM2211 Reduction of Aldehydes and Ketones. Available from: [Link]

  • Organic Syntheses Procedure: 3-ethoxy-2-cyclohexenone. Available from: [Link]

  • University of Rochester, Department of Chemistry: Chromatography: How to Run a Flash Column. Available from: [Link]

  • Wikipedia: Distillation. Available from: [Link]

  • Purdue Extension: Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing): Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source. Available from: [Link]

  • Chemistry LibreTexts: The Reduction of Aldehydes and Ketones. Available from: [Link]

  • ResearchGate: The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Available from: [Link]

  • OpenStax: 17.4 Alcohols from Carbonyl Compounds: Reduction. Available from: [Link]

  • PubChem: 1-Ethyl-2-methylcyclopentan-1-ol. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Ethynylcyclopentanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and achieve optimal results.

I. Troubleshooting Guide: Common Issues and Solutions

This section provides in-depth solutions to specific problems you might encounter during the synthesis of this compound, primarily focusing on the ethynylation of cyclopentanone.

Issue 1: Low to No Product Yield

Question: I am performing an ethynylation of cyclopentanone to synthesize this compound, but I am observing very low or no formation of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low to negligible yields in the ethynylation of cyclopentanone can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:

1. Acetylide Anion Generation is Inefficient: The first critical step is the deprotonation of acetylene or a terminal alkyne to form the nucleophilic acetylide anion.

  • Causality: If the base is not strong enough or if there are acidic protons present elsewhere in the reaction mixture (e.g., from water), the acetylide anion will not be generated in sufficient concentration to react with the cyclopentanone. Grignard reagents and organolithium reagents are strong bases that can also act as nucleophiles.[1][2][3]

  • Troubleshooting:

    • Moisture Control: Ensure all glassware is oven-dried or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

    • Base Selection: Use a sufficiently strong base. Common choices include sodium amide (NaNH₂), n-butyllithium (n-BuLi), or a Grignard reagent like ethynylmagnesium bromide.

    • In Situ Generation of Acetylene: If you are generating acetylene gas from calcium carbide, ensure the gas is appropriately dried before bubbling it into the reaction mixture.[4][5][6] Commercially available calcium carbide often contains impurities, which can affect the reaction.[7]

2. Poor Reactivity of Cyclopentanone:

  • Causality: While cyclopentanone is generally reactive, steric hindrance or the presence of certain additives can impede the nucleophilic attack of the acetylide.

  • Troubleshooting:

    • Lewis Acid Catalysis: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can activate the carbonyl group of the cyclopentanone, making it more electrophilic and susceptible to nucleophilic attack. This is particularly useful for minimizing side reactions like enolization.

    • Solvent Effects: The choice of solvent can significantly influence the reaction rate. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used as they are good at solvating the organometallic reagents.

3. Side Reactions are Dominating:

  • Causality: Several side reactions can compete with the desired ethynylation, consuming your starting materials and reducing the yield.

  • Troubleshooting:

    • Enolization: The acetylide anion is a strong base and can deprotonate the α-carbon of cyclopentanone, leading to the formation of an enolate. This is a common side reaction with sterically hindered ketones or strong, non-nucleophilic bases.[3] Using a more nucleophilic acetylide source (e.g., generated with a lithium or magnesium counterion) and lower reaction temperatures can favor the addition reaction.

    • Polymerization: Acetylene and its derivatives can polymerize under certain conditions, especially at higher temperatures or in the presence of certain metal catalysts.[8] Keeping the reaction temperature low (typically between -78 °C and 0 °C) can help minimize polymerization.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired this compound, but I am also observing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge. Identifying the byproducts through techniques like NMR, GC-MS, or LC-MS is the first step toward devising a strategy to minimize them.

Common Byproducts and Their Mitigation:

ByproductProbable CauseMitigation Strategy
1,1'-(Buta-1,3-diyne-1,4-diyl)bis(cyclopentanol) Oxidative coupling of the product (Glaser coupling) or starting acetylide, often catalyzed by trace metals (especially copper).- Use purified reagents and solvents.- Conduct the reaction under a strictly inert atmosphere.- Add a reducing agent or a copper chelator if copper contamination is suspected.
Cyclopentylideneethanol Reduction of the ketone by the Grignard reagent acting as a hydride donor (Meerwein-Ponndorf-Verley type reduction).- Use a Grignard reagent with less β-hydride character (e.g., methylmagnesium bromide if applicable to the desired alkyne).- Lower the reaction temperature.
Aldol condensation product Base-catalyzed self-condensation of cyclopentanone.- Add the cyclopentanone slowly to the acetylide solution to maintain a low concentration of the ketone.- Use lower reaction temperatures.- Employ a Lewis acid to enhance the rate of nucleophilic addition over enolization.
Polyacetylene derivatives Polymerization of the acetylene source.[8]- Maintain a low reaction temperature.- Avoid prolonged reaction times.

Experimental Workflow for Minimizing Byproducts:

Caption: Troubleshooting workflow for byproduct minimization.

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized this compound, but I am struggling to purify it from the reaction mixture. What are the recommended purification methods?

Answer: The purification of this compound can be challenging due to its physical properties and potential for decomposition.

  • Properties of this compound: It is a colorless liquid with a distinct odor, soluble in organic solvents but with limited water solubility.[9] The presence of both a hydroxyl and an ethynyl group makes it a versatile intermediate.[9]

Recommended Purification Strategies:

  • Aqueous Workup:

    • Purpose: To remove inorganic salts and water-soluble impurities.

    • Procedure: Quench the reaction mixture carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). This is preferred over water or dilute acid to avoid strongly acidic conditions that could promote side reactions. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Distillation:

    • Purpose: To separate the product from non-volatile impurities and solvents.

    • Considerations: this compound can be sensitive to heat. Therefore, vacuum distillation is highly recommended to lower the boiling point and minimize thermal decomposition.

    • Procedure: After removing the solvent under reduced pressure, perform a fractional distillation under vacuum. Collect the fraction corresponding to the boiling point of this compound.

  • Column Chromatography:

    • Purpose: For high-purity samples or when distillation is not feasible.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. Start with a low polarity eluent and gradually increase the polarity to elute the product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.

Troubleshooting Purification:

  • Streaking on TLC: If the compound streaks on the TLC plate, it may indicate that it is too polar for the chosen solvent system or that it is interacting strongly with the silica gel. Adding a small amount of a more polar solvent or a base (like triethylamine) to the eluent can sometimes help.

  • Co-elution of Impurities: If impurities co-elute with your product, you may need to try a different solvent system or a different stationary phase (e.g., alumina).

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the ethynylation of cyclopentanone?

A1: The optimal temperature is a balance between reaction rate and the minimization of side reactions. Generally, the reaction is initiated at a low temperature, such as -78 °C (dry ice/acetone bath), and then allowed to slowly warm to 0 °C or room temperature. Running the reaction at elevated temperatures can lead to increased byproduct formation, including polymerization and aldol condensation products.[8]

Q2: Can I use a protecting group for the acetylene?

A2: Yes, using a protected acetylene, such as (trimethylsilyl)acetylene, is a common and often advantageous strategy. The TMS group can be easily removed later using a fluoride source (e.g., TBAF) or mild acid/base conditions.

  • Advantages of Using a Protecting Group:

    • Improved Safety and Handling: Avoids the need to handle acetylene gas.

    • Enhanced Solubility: The silylated alkyne is more soluble in organic solvents.

    • Reduced Side Reactions: Can minimize polymerization and other side reactions associated with free acetylene.

Q3: How does chelation control affect the stereoselectivity of the reaction?

A3: While cyclopentanone is achiral, if you are working with a substituted cyclopentanone that has a stereocenter, chelation control can play a significant role in the diastereoselectivity of the addition.[10][11][12] A chelating group (e.g., a methoxy or amino group) on the carbon adjacent to the carbonyl can coordinate with the metal cation of the acetylide reagent, creating a rigid cyclic intermediate that directs the nucleophilic attack to one face of the carbonyl group.[10]

Caption: Chelation control in nucleophilic addition.

Q4: What are the key safety precautions when working with acetylene and organometallic reagents?

A4: Safety is paramount when conducting this synthesis.

  • Acetylene: Acetylene is a highly flammable gas and can be explosive under pressure.[5] Always handle it in a well-ventilated fume hood and away from ignition sources. If generating from calcium carbide, be aware that the reaction with water can be vigorous.[4][5][13]

  • Organometallic Reagents (e.g., n-BuLi, Grignard reagents): These are pyrophoric (ignite spontaneously in air) and react violently with water. Always handle them under an inert atmosphere using proper syringe and cannula techniques. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

III. Experimental Protocol: Ethynylation of Cyclopentanone using Ethynylmagnesium Bromide

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Acetylene gas (or a source for its generation)

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet connected to an inert gas source (e.g., nitrogen).

    • Add magnesium turnings to the flask.

    • Add a solution of ethyl bromide in anhydrous THF dropwise via the dropping funnel to initiate the Grignard reaction.

    • Once the Grignard reagent (ethylmagnesium bromide) has formed, bubble dry acetylene gas through the solution at 0 °C. The reaction is complete when the gas is no longer absorbed.

  • Addition of Cyclopentanone:

    • Cool the solution of ethynylmagnesium bromide to 0 °C.

    • Add a solution of cyclopentanone in anhydrous THF dropwise to the Grignard reagent solution over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

IV. References

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • TYWH. (2025, November 17). How Can You Detect Hazardous Gases From Calcium Carbide in Water?. [Link]

  • Tipparaju, S. K., Puranik, V. G., & Sarkar, A. (n.d.). Chelation-control in nucleophilic addition to Cr(CO)3-complexed aryl aldehydes. RSC Publishing. [Link]

  • Kharisov, B. I., et al. (2026, January 27). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. Chemical Review and Letters. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Quora. (2017, December 23). How is acetylene prepared in laboratory?. [Link]

  • Scientific Laboratory Supplies (Ireland) Ltd. (2021, April 20). Safety Data Sheet CHE1468. [Link]

  • SlideServe. (2014, November 19). The Carbide Lab Production of Acetylene. [Link]

  • Pericàs, M. A. (2017, September 19). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research. [Link]

Sources

Navigating the Nuances of Sonogashira Coupling with 2-Ethynylcyclopentanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, offers a powerful route to synthesize complex molecules.[1] However, when employing sterically hindered and functionalized substrates such as 2-Ethynylcyclopentanol, researchers can encounter a unique set of challenges. This guide, designed by our team of application scientists, provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this reaction and ensure successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not proceeding. What are the most common initial checks?

A: When facing a stalled reaction, begin by verifying the integrity of your reagents and reaction setup. Ensure your palladium catalyst and any copper co-catalyst are active. The reaction is also sensitive to atmospheric conditions; therefore, maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst degradation and the unwanted homocoupling of the alkyne (Glaser coupling).[1]

Q2: I'm observing significant formation of a diyne byproduct. What is causing this and how can I prevent it?

A: The formation of a 1,3-diyne is a classic sign of Glaser-Hay homocoupling, a common side reaction in copper-mediated Sonogashira couplings.[2] This occurs when the copper acetylide intermediate undergoes oxidative dimerization. To mitigate this, consider the following:

  • Copper-Free Conditions: Switching to a copper-free Sonogashira protocol is often the most effective solution.

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction, as it promotes the oxidative coupling.

  • Hydrogen Atmosphere: In some cases, using a dilute hydrogen atmosphere (mixed with an inert gas) can suppress homocoupling.[2]

Q3: My desired product, the coupled propargyl alcohol, seems to be isomerizing to an enone. Why is this happening?

A: This is a known domino reaction, particularly when using electron-deficient aryl halides.[3] The initial Sonogashira coupling product, an internal propargyl alcohol, can undergo a base-catalyzed isomerization to the thermodynamically more stable α,β-unsaturated ketone.[3] To avoid this, carefully consider your choice of base and reaction temperature. A milder, non-nucleophilic base and lower reaction temperatures can often disfavor this isomerization pathway.

Q4: Do I need to protect the hydroxyl group of this compound?

A: Generally, the Sonogashira reaction is tolerant of hydroxyl groups, and protection is often not necessary.[4] However, if you suspect the hydroxyl group is interfering with the catalyst or promoting side reactions, protection as a silyl ether (e.g., TBS or TIPS) is a common strategy.[5] These are robust under basic conditions and can be readily removed post-coupling.[5]

In-Depth Troubleshooting Guide

Issue 1: Low to No Conversion of Starting Materials

Low or no yield is a frequent hurdle. A systematic approach to troubleshooting is key.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Inactive Catalyst Palladium(0) species are prone to oxidation. Copper(I) salts can also degrade.Use fresh, high-quality palladium and copper catalysts. Consider using a more stable palladium precatalyst like PdCl2(PPh3)2.
Inadequate Base The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide.[1] Insufficiently strong or sterically hindered bases can lead to slow or no reaction.For secondary propargyl alcohols, a moderately strong, non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good starting point. If the reaction is still sluggish, consider a stronger base like DBU, but be mindful of potential isomerization (see FAQ 3).
Poor Solvent Choice The solvent must solubilize all reactants and facilitate the catalytic cycle.Aprotic polar solvents like DMF, THF, or acetonitrile are commonly used. For sluggish reactions, a solvent screen is advisable.
Sub-optimal Temperature Oxidative addition of the aryl halide to the palladium center can be slow, especially with less reactive halides (e.g., bromides and chlorides).While many Sonogashira reactions proceed at room temperature, heating may be necessary for less reactive coupling partners. Start with gentle heating (40-60 °C) and monitor for product formation.
Ligand Issues The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.[6]For hindered substrates like this compound, a bulkier, electron-rich phosphine ligand such as XPhos or SPhos may improve catalytic turnover.

Experimental Protocol: Catalyst and Ligand Screening

  • Set up a parallel reaction array in small vials.

  • To each vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a magnetic stir bar.

  • Prepare stock solutions of different palladium sources (e.g., Pd(PPh3)4, PdCl2(PPh3)2) and ligands (e.g., PPh3, XPhos, SPhos) in the chosen solvent.

  • Add the appropriate catalyst and ligand to each vial.

  • Add the base (e.g., TEA, DIPEA) and solvent.

  • Seal the vials under an inert atmosphere and stir at the desired temperature.

  • Monitor the reactions by TLC or LC-MS at regular intervals to identify the most promising conditions.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a clear indication of catalyst decomposition into palladium black.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Oxygen Contamination The Pd(0) active species is readily oxidized by oxygen, leading to agglomeration and precipitation.Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).
High Temperatures Excessive heat can accelerate catalyst decomposition pathways.Use the lowest effective temperature for the reaction. If heating is necessary, do so gradually and monitor the reaction closely.
Impurities in Reagents Acidic or oxidizing impurities can poison the catalyst.Use purified reagents and solvents. Passing solvents through a column of activated alumina can remove peroxides and other impurities.
Ligand Dissociation If the phosphine ligand dissociates from the palladium center, the unstable metal can precipitate.Consider using a bidentate phosphine ligand (e.g., dppf) which can chelate to the palladium and provide greater stability.[6]
Issue 3: Side Reactions Involving the Propargyl Alcohol

The proximity of the hydroxyl group to the alkyne in this compound can lead to specific side reactions beyond the common Glaser coupling.

Potential Causes & Solutions:

  • Chelation and Catalyst Inhibition: The hydroxyl group can potentially chelate to the palladium or copper catalyst, leading to a less active or inactive species.

    • Troubleshooting:

      • Increase Ligand Loading: Adding a slight excess of the phosphine ligand can help compete with the hydroxyl group for coordination sites on the metal.

      • Protecting Group: If chelation is strongly suspected, protecting the hydroxyl group as a silyl ether is a viable option.[5]

  • Dehydration: Under certain conditions (e.g., acidic impurities, high temperatures), the propargylic alcohol can undergo dehydration to form an enyne.

    • Troubleshooting:

      • Neutralize Acidic Impurities: Ensure the base used is sufficient to neutralize any acidic byproducts of the reaction.

      • Moderate Temperatures: Avoid excessive heating.

  • Intramolecular Cyclization: The coupled product, an enyne, can potentially undergo intramolecular cyclization reactions catalyzed by palladium.[7]

    • Troubleshooting:

      • Reaction Monitoring: Carefully monitor the reaction progress and stop it as soon as the desired product is formed to prevent subsequent reactions.

      • Ligand Choice: The choice of ligand can influence the propensity for cyclization. A screen of different phosphine ligands may be necessary.

Visualizing the Catalytic Cycle and Key Side Reactions

Understanding the mechanistic pathways is crucial for effective troubleshooting.

The Sonogashira Catalytic Cycle:

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII trans-ArPd(II)XL₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne cis-ArPd(II)(C≡CR)L₂ Transmetal->PdII_alkyne + Cu-C≡CR RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product ArylHalide Ar-X CuCycle Copper Cycle Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide + CuI, Base CuAcetylide->Transmetal Base Base

Caption: The catalytic cycle of the Sonogashira coupling.

Glaser Coupling Side Reaction:

Glaser_Coupling CuAcetylide1 Cu-C≡CR Oxidation Oxidative Dimerization CuAcetylide1->Oxidation CuAcetylide2 Cu-C≡CR CuAcetylide2->Oxidation Diyne R-C≡C-C≡C-R Oxidation->Diyne Oxygen O₂ Oxygen->Oxidation

Caption: The Glaser coupling side reaction pathway.

Propargyl Alcohol Isomerization:

Isomerization PropargylAlcohol Ar-C≡C-CH(OH)R IsomerizationStep Base-Catalyzed Isomerization PropargylAlcohol->IsomerizationStep Enone Ar-CH=CH-C(=O)R IsomerizationStep->Enone Base Base Base->IsomerizationStep

Caption: Isomerization of the propargyl alcohol product.

References

  • Braun, R. U., Ansorge, M., & Müller, T. J. J. (2006). Coupling-isomerization synthesis of chalcones. Chemistry (Weinheim an der Bergstrasse, Germany), 12(35), 9081–9094. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Braun, R. U., Ansorge, M., & Müller, T. J. J. (2006). Coupling-isomerization synthesis of chalcones. Chemistry (Weinheim an der Bergstrasse, Germany), 12(35), 9081–9094. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira cross-coupling reaction. (2020, February 13). [Video]. YouTube. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). [Link]

  • Palladium-Catalyzed Cyclization of Propargylic Compounds. (2010). Accounts of Chemical Research. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Palladium-catalyzed coupling of propargyl alcohol esters with various nucleophiles to construct polysubstituted functionalized conjugated dienes. (2021, October 25). EurekAlert! [Link]

  • Sonogashira coupling in presence of hydroxyl groups. (n.d.). Reddit. [Link]

  • Palladium-Catalyzed Cyclization of 1,6-Enynes. (n.d.). Thieme. [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. (2018). PMC. [Link]

  • Ene-Allenes: Access from Dialkynes by an Intramolecular anti-Carbopalladation Cascade. (2016). PMC. [Link]

  • Reddit. (n.d.). Sonogashira coupling in presence of hydroxyl groups. Retrieved from [Link]

  • Propargyl alcohol uses - Synthesis, and Safety. (2024, April 4). Rawsource. [Link]

  • Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. (2011). PubMed. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. (2021). Chemical Communications. [Link]

  • Ma, S., & Zhang, J. (2001). Palladium-Catalyzed Cyclization of 1,6-Enynes. Chinese Journal of Chemistry, 19(11), 1113-1120. [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (2020). MDPI. [Link]

  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. (2020). MDPI. [Link]

  • (PDF) Palladium Catalysts for Cross-Coupling Reaction. (2015). ResearchGate. [Link]

Sources

Technical Support Center: Purification of 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-ethynylcyclopentanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block and require robust, field-tested protocols and troubleshooting advice. My aim is to move beyond simple procedural lists and provide you with the causal reasoning behind each step, empowering you to diagnose and resolve purification challenges effectively.

Introduction: The Challenge of Purifying this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis, typically involving the ethynylation of cyclopentanone, often results in a complex reaction mixture containing unreacted starting materials, byproducts, and residual solvents. The inherent reactivity of the ethynyl group and the hydroxyl functionality, coupled with the product's physical properties, can make its purification a non-trivial task. This guide provides a systematic approach to achieving high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My final product has a low yield after purification by distillation. What are the likely causes and how can I fix this?

This is a common issue that can often be traced back to several factors during the workup and distillation process.

Potential Causes & Solutions:

  • Incomplete Reaction or Quenching: An incomplete reaction will leave a significant amount of cyclopentanone, which can be difficult to separate due to its similar boiling point to the product under certain conditions. An improper quench can lead to the formation of emulsions or undesired side products, complicating extraction.

    • Solution: Before workup, ensure the reaction has gone to completion using TLC or GC-MS analysis. During the aqueous quench (e.g., with ammonium chloride solution), add the quenching agent slowly at a low temperature (0 °C) with vigorous stirring to prevent the formation of insoluble magnesium or lithium salts that can trap the product.

  • Product Decomposition during Distillation: this compound can be susceptible to thermal decomposition, especially if acidic or basic impurities are present.

    • Solution: Always perform distillation under reduced pressure to lower the boiling point. A typical boiling point is 78-80 °C at 15 mmHg. Ensure your distillation apparatus is free of any acidic or basic residues. A small amount of a non-volatile antioxidant, like BHT, can sometimes be added to the distillation flask, but this should be tested on a small scale first.

  • Mechanical Losses: The product can be lost due to inefficient extraction or adherence to glassware.

    • Solution: Perform multiple extractions (at least 3x) with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine to break up any emulsions and remove water, and dry thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating.

Troubleshooting Workflow: Low Distillation Yield

G start Low Yield After Distillation check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_rxn Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize_rxn Yes check_workup Review Workup & Extraction Protocol incomplete->check_workup No optimize_rxn->check_workup emulsion Emulsion or Poor Phase Separation? check_workup->emulsion add_brine Add Saturated NaCl (Brine) during workup emulsion->add_brine Yes check_distillation Analyze Distillation Parameters emulsion->check_distillation No add_brine->check_distillation decomposition Evidence of Decomposition? (Color change, charring) check_distillation->decomposition reduce_pressure Lower Distillation Pressure & Ensure Neutral Glassware decomposition->reduce_pressure Yes solution Improved Yield decomposition->solution No, review for mechanical loss reduce_pressure->solution

Caption: Troubleshooting logic for low distillation yield.

Question 2: My NMR/GC analysis shows a persistent impurity. How do I identify and remove it?

Identifying the impurity is the first critical step. The most common impurities are unreacted cyclopentanone and a diol byproduct.

Impurity Identification and Removal Strategy:

ImpurityIdentification (¹H NMR)Boiling Point (°C)Purification MethodRationale
Cyclopentanone Absence of ethynyl proton (~2.5 ppm) and hydroxyl proton.131 °C (atm)Careful Fractional DistillationThe boiling points are reasonably separated, especially under vacuum. A fractionating column with high theoretical plates is recommended.
1,2-Diol Byproduct Complex multiplet signals in the aliphatic region, absence of the sharp ethynyl singlet.Higher than productColumn Chromatography or RecrystallizationThe diol is significantly more polar than this compound due to the two hydroxyl groups. This polarity difference is exploited in chromatography.
Solvents (e.g., THF, Diethyl Ether) Characteristic solvent peaks.LowRotary Evaporation & High VacuumThese are volatile and should be easily removable under reduced pressure before final purification.

Expert Tip: If you suspect the diol byproduct, which can arise from the reduction of cyclopentanone by certain Grignard reagents, column chromatography is the most effective removal method. A silica gel column using a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., 10-20% ethyl acetate in hexane) will effectively separate the less polar product from the highly polar diol.

Protocols for High-Purity this compound

Protocol 1: Purification by Vacuum Fractional Distillation

This method is ideal when the primary impurity is unreacted cyclopentanone or other non-polar, volatile impurities.

Step-by-Step Methodology:

  • Preparation: Ensure the crude this compound has been thoroughly dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent removed by rotary evaporation.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings) to increase the number of theoretical plates. Use a short-path distillation head if the sample size is small. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure. Slowly and carefully reduce the pressure to the target level (e.g., 15 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle with a stirrer. A slow, steady heating rate is crucial to allow for proper equilibration in the column.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction, which will contain any residual solvents and potentially some unreacted cyclopentanone.

    • Main Fraction: As the temperature stabilizes at the boiling point of the product (approx. 78-80 °C at 15 mmHg), switch to a clean receiving flask to collect the purified this compound.

    • Final Fraction: A sharp drop in temperature or the appearance of higher boiling point fractions indicates the product has been distilled. Stop the distillation before the flask goes to dryness to avoid charring.

  • Characterization: Analyze the collected main fraction by GC, NMR, and/or IR spectroscopy to confirm purity.

Purification Workflow Visualization

G crude Crude Reaction Mixture workup Aqueous Workup (e.g., aq. NH4Cl) crude->workup extraction Solvent Extraction (e.g., EtOAc) workup->extraction drying Drying & Concentration extraction->drying concentrate Crude Concentrate drying->concentrate distillation Vacuum Fractional Distillation concentrate->distillation If non-polar impurities chromatography Silica Gel Chromatography concentrate->chromatography If polar impurities (e.g., diol) pure_product Pure this compound (>98%) distillation->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Protocol 2: Purification by Flash Column Chromatography

This method is superior for removing polar impurities like diol byproducts.

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane). Pack the column carefully to avoid air bubbles and cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 100% hexane or a mixture with a small amount of ethyl acetate, such as 98:2 hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 2% EtOAc to 5%, then 10%, and 20% EtOAc in hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC). Stain the TLC plates with a suitable stain (e.g., potassium permanganate) to visualize the spots, as the product may not be UV-active.

  • Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation: Confirm the purity of the pooled product using analytical techniques like GC-MS or NMR spectroscopy.

References

Technical Support Center: Diastereoselective Synthesis of 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stereocontrol in 2-Ethynylcyclopentanol Synthesis Doc ID: TS-SYN-2ECP-001

Executive Summary & Mechanistic Grounding

User Query: "How do I selectively synthesize cis- or trans-2-ethynylcyclopentanol, and why am I seeing poor diastereomeric ratios (dr)?"

The Core Challenge: The synthesis of this compound is governed by the specific trajectory of nucleophilic attack or hydride delivery. The thermodynamic stability of the cyclopentane ring conformations (envelope vs. twist) and the steric influence of the ethynyl group dictate the outcome.

  • The Trans Isomer: Accessed via nucleophilic ring-opening of cyclopentene oxide. This process is stereospecific (anti-addition), driven by the SN2-like mechanism.

  • The Cis Isomer: Thermodynamically less stable due to steric clash (1,2-cis interaction). It is generally not accessible directly from the epoxide. It requires inversion strategies (Mitsunobu) or stereocontrolled reduction of the corresponding ketone.

Troubleshooting Guides (Support Tickets)

Ticket #1: "I need the Trans isomer, but my yields are inconsistent."

Diagnosis: The reaction of lithium acetylide with cyclopentene oxide is the industry standard for the trans isomer. Low yields often stem from the poor solubility of the lithium acetylide-ethylenediamine complex or competitive polymerization of the alkyne.

Standard Protocol (Trans-Selective):

  • Reagent: Lithium acetylide ethylenediamine complex (90%).

  • Solvent: DMSO (Critical for solubility and rate).

  • Conditions:

    
    .
    

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Poor solubility of acetylide.Switch solvent to DMSO or HMPA/THF mixture. THF alone is often insufficient for rapid opening.
Polymerization/Tars Temperature too high; Acetylide decomposition.Maintain reaction <

.[1][2] Use fresh acetylide complex.
Incomplete Opening Epoxide is sterically hindered (unlikely for cyclopentene).Add Lewis Acid catalyst: BF

OEt

(1.0 equiv) at

to activate the epoxide.

Mechanistic Note: The reaction proceeds via a backside attack of the acetylide anion on the epoxide carbon. The oxygen and the incoming nucleophile end up on opposite faces of the ring, guaranteeing the trans configuration (


 dr).
Ticket #2: "I need the Cis isomer. Can I get it directly?"

Diagnosis: Direct synthesis of the cis isomer from cyclopentene oxide is impossible due to the anti-addition mechanism. You must use an Inversion Strategy .

Strategy A: The Oxidation-Reduction Protocol (Recommended) This is the most reliable method for high diastereoselectivity.

  • Step 1: Synthesize trans-2-ethynylcyclopentanol (as per Ticket #1).

  • Step 2: Oxidize to 2-ethynylcyclopentanone (Swern or Dess-Martin).

  • Step 3: Stereoselective Reduction using L-Selectride .

Protocol for Step 3 (Cis-Selective Reduction):

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.1 equiv.

  • Solvent: THF,

    
    .[1][2]
    
  • Mechanism: The ethynyl group at C2 blocks the "top" face of the carbonyl. The bulky hydride (L-Selectride) is forced to attack from the "bottom" (trans to the ethynyl group). This pushes the resulting hydroxyl group to the "top" (cis to the ethynyl group).

Data: Hydride Selectivity Profile

Reducing AgentAttack TrajectoryMajor ProductPredicted dr (Cis:Trans)
LiAlH

Axial/Equatorial MixMixture~50:50
NaBH

Axial/Equatorial MixMixture~60:40
L-Selectride Steric Control (Anti-substituent)Cis >95:5

Strategy B: Mitsunobu Inversion Use this if you need to install an ester or if the ketone intermediate is unstable.

  • Start with trans-2-ethynylcyclopentanol.[3][4][5]

  • React with

    
    -nitrobenzoic acid, DEAD, and PPh
    
    
    
    .
  • Hydrolyze the resulting ester (saponification) to get the cis-alcohol.

Ticket #3: "My product is a mixture. How do I separate them?"

Diagnosis: Separation of cis and trans cyclopentanols can be difficult on silica due to similar polarity.

Purification Workflow:

  • TLC Optimization: Use Toluene:Ethyl Acetate (9:1) . The geometric constraints often cause a larger Rf difference in aromatic solvents than in Hexane:EtOAc.

  • Chemical Separation:

    • If you have a mixture (e.g., from NaBH

      
       reduction), consider kinetic resolution . Lipases (e.g., Candida antarctica Lipase B) often acetylate the trans-isomer much faster than the cis-isomer (or vice versa), allowing separation of the ester and the alcohol.
      

Visualizing the Synthetic Pathways

The following diagram illustrates the decision logic and chemical pathways for accessing both diastereomers.

SynthesisPathways Start Start: Cyclopentene Oxide TransAlc Trans-2-Ethynylcyclopentanol (Major Product) Start->TransAlc Li-C≡CH, DMSO (Anti-Addition, >98:2 dr) Ketone Intermediate: 2-Ethynylcyclopentanone TransAlc->Ketone Swern Oxidation Mitsunobu Mitsunobu Ester (Inverted Center) TransAlc->Mitsunobu DEAD, PPh3, R-CO2H (SN2 Inversion) CisAlc Cis-2-Ethynylcyclopentanol (Target) Ketone->CisAlc L-Selectride, -78°C (Steric Control) Mitsunobu->CisAlc Hydrolysis (LiOH)

Caption: Figure 1. Divergent synthetic pathways. The green path yields the thermodynamic trans-isomer. The blue and red paths represent inversion strategies to access the kinetic cis-isomer.

Frequently Asked Questions (FAQ)

Q: Can I use Grignard reagents (Ethynylmagnesium bromide) instead of Lithium Acetylide? A: Yes, but Grignard reagents are less nucleophilic toward epoxides than lithium species. You often require a Lewis Acid catalyst (like CuI or BF


OEt

) to facilitate the ring opening. Without the catalyst, the reaction may stall or require harsh temperatures that degrade the alkyne.

Q: Why does L-Selectride favor the cis isomer? A: This is governed by steric approach control . The ethynyl group at the


-position is relatively bulky. L-Selectride has three sec-butyl groups, making it extremely bulky. It cannot approach the carbonyl from the same side as the ethynyl group. It attacks from the opposite face, forcing the oxygen to end up on the same side as the ethynyl group (cis).

Q: Is the cis isomer stable? A: The cis isomer has higher steric strain due to the eclipsing/gauche interaction of the hydroxyl and ethynyl groups. However, it is kinetically stable at room temperature. Avoid strong bases and high heat, which might cause epimerization back to the trans form via an enolate intermediate (if any ketone is present) or retro-aldol type mechanisms.

References

  • Epoxide Opening Mechanics

    • Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis, 1984(8), 629–656. Link

  • Stereoselective Reductions (L-Selectride)

    • Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 1972, 94(20), 7159–7161. Link

  • Mitsunobu Inversion Protocol

    • Mitsunobu, O.[6] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.[6] Link

  • General Cyclopentanol Synthesis

    • Yadav, V., & Fallis, A. G. "Stereoselective synthesis of functionalized cyclopentanols." Canadian Journal of Chemistry, 1991, 69(5), 779-789. Link

Sources

minimizing side reactions in the synthesis of 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Ethynylcyclopentanol

A Senior Application Scientist's Guide to Minimizing Side Reactions

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic step. As your senior application scientist, I will move beyond simple protocols to explain the causality behind common issues and provide robust, field-tested solutions to minimize side reactions and maximize yield and purity.

The synthesis of this compound is most commonly achieved via the nucleophilic addition of an acetylide to cyclopentanone.[1] While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the outcome. This guide provides a troubleshooting framework in a question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is low, and I'm recovering a significant amount of my starting material, cyclopentanone. What's going wrong?

This is a classic issue that typically points to one of two primary causes: inefficient generation of the nucleophile or a competing side reaction, namely enolization.

Root Cause Analysis:

  • Ineffective Nucleophile: The most common nucleophile for this transformation is an organometallic acetylide, such as ethynylmagnesium bromide (a Grignard reagent) or lithium acetylide.[1] These reagents are highly sensitive to moisture and atmospheric oxygen. Any contamination will quench the reagent, reducing its effective concentration and leaving unreacted cyclopentanone.

  • Enolization of Cyclopentanone: Organometallic acetylides are not only strong nucleophiles but also strong bases.[2] They can deprotonate the α-carbon of cyclopentanone to form a resonance-stabilized enolate. This enolate is unreactive toward the acetylide and will revert to cyclopentanone upon aqueous workup, thus regenerating the starting material at the expense of your desired product.

Solutions & Protocols:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum), and all solvents must be anhydrous. The reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Qualification: If preparing the Grignard reagent in-house, ensure the magnesium turnings are fresh and activated. It is highly recommended to titrate a small aliquot of your organometallic reagent before use to determine its exact molarity.

  • Temperature Control: Low temperatures favor the desired nucleophilic addition over the enolization pathway. The activation energy for the proton transfer (enolization) is generally lower than that for C-C bond formation. Running the reaction at 0 °C or below can significantly suppress enolate formation.

  • Reverse Addition: Instead of adding the acetylide solution to the cyclopentanone, slowly add the cyclopentanone to the acetylide solution. This ensures that the cyclopentanone is always the limiting reagent in the reaction mixture, minimizing the opportunity for self-condensation (see Question 2) and keeping the concentration of any formed enolate low.

Question 2: My final product is contaminated with a high-boiling, viscous substance that is difficult to separate. What is this byproduct?

The likely culprit is a product of an aldol-type self-condensation of cyclopentanone.

Root Cause Analysis:

As discussed in the previous question, the basicity of the acetylide reagent can generate a cyclopentanone enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another cyclopentanone molecule. The resulting aldol adduct can then dehydrate to form an α,β-unsaturated ketone, which can potentially polymerize under reaction conditions, leading to the viscous residue you're observing.

Solutions & Protocols:

  • Low Temperature and Slow Addition: This is the most effective way to prevent aldol condensation. Maintaining a low temperature (e.g., 0 °C to -20 °C) and adding the cyclopentanone dropwise to a stirred solution of the acetylide reagent minimizes the concentration of both the enolate and the free ketone at any given time.

  • Choice of Reagent/Solvent: While Grignard reagents are common, using a less basic acetylide source or a different solvent system can sometimes mitigate this issue. For instance, certain Lewis acid-catalyzed additions of silylalkynes can offer higher chemoselectivity.

Visualizing the Competing Pathways

To better understand the challenges, the following diagram illustrates the desired reaction versus the major side reactions.

G cluster_reactants Reactants cluster_products Products & Byproducts Cyclopentanone Cyclopentanone DesiredProduct This compound (Desired Product) Cyclopentanone->DesiredProduct Nucleophilic Addition (Favored at low temp) Enolate Cyclopentanone Enolate Cyclopentanone->Enolate α-Deprotonation (Base) (Side Reaction) Acetylide Ethynyl Nucleophile (R-C≡C⁻ M⁺) Acetylide->DesiredProduct Acetylide->Enolate AldolProduct Aldol Condensation Products Enolate->AldolProduct Nucleophilic Attack on another Cyclopentanone G A Setup & Inerting - Oven-dry all glassware. - Assemble under positive Argon/N₂ pressure. B Prepare Nucleophile - Generate Ethynylmagnesium Bromide in THF. - Titrate to confirm molarity. A->B Step 1 C Reaction - Cool nucleophile solution to 0 °C. - Prepare cyclopentanone in anhydrous THF. B->C Step 2 D Slow Addition - Add cyclopentanone solution dropwise to the  stirred nucleophile over 1-2 hours. - Maintain temperature at 0 °C. C->D Step 3 E Quenching - After 2-4h, slowly quench the reaction  by adding saturated aq. NH₄Cl at 0 °C. D->E Step 4 F Workup - Separate organic layer. - Extract aqueous layer with ether. - Combine organic layers, dry over Na₂SO₄. E->F Step 5 G Purification - Concentrate under reduced pressure. - Purify via vacuum distillation or  silica gel chromatography. F->G Step 6

Sources

Technical Support Center: Workup Procedures for 2-Ethynylcyclopentanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup procedures of common reactions involving 2-ethynylcyclopentanol. The structure of this guide is designed to address specific issues you may encounter, explaining the causality behind experimental choices to ensure scientific integrity and successful outcomes.

Introduction to this compound Reactivity

This compound is a versatile building block in organic synthesis. Its structure features two key functional groups: a secondary alcohol on a cyclopentane ring and a terminal alkyne.[1] This bifunctionality allows for a wide range of transformations, making it a valuable intermediate.[1] However, the presence of both a nucleophilic alcohol and a reactive alkyne can lead to specific challenges during the reaction workup and purification stages. This guide will focus on the workup procedures for three common and important transformations of this compound: Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and protection of the hydroxyl group.

Section 1: Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Sonogashira reaction mixture is a heterogeneous black slurry. How do I effectively quench the reaction and begin the workup?

Answer: The black precipitate is likely palladium black, which forms from the decomposition of the Pd(0) catalyst. This is common, especially if the reaction is heated or run for an extended period.

Step-by-Step Quenching and Initial Filtration Protocol:

  • Cooling: Ensure the reaction mixture is cooled to room temperature.

  • Solvent Addition: Dilute the reaction mixture with a solvent in which your product is soluble, such as ethyl acetate or dichloromethane (DCM). This will help to dissolve the product and make the subsequent filtration more efficient.

  • Filtration through Celite®: Prepare a short plug of Celite® or silica gel in a Büchner or fritted glass funnel. Wet the plug with the dilution solvent.

  • Careful Filtration: Filter the reaction mixture through the prepared plug. The Celite®/silica will trap the insoluble palladium black and other solid residues.

  • Thorough Rinsing: Rinse the reaction flask and the filter cake with additional portions of the dilution solvent to ensure complete recovery of your product.

  • Combined Filtrates: The combined filtrates now contain your product and soluble byproducts, ready for aqueous workup.

Question 2: I'm observing a significant amount of a byproduct that appears to be the homocoupled dimer of this compound (Glaser coupling). How can I minimize this during the reaction and remove it during workup?

Answer: Glaser homocoupling is a common side reaction in Sonogashira couplings, promoted by the copper catalyst in the presence of oxygen.[2][5][6]

Minimization Strategies:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to minimize oxygen exposure.[2]

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol if the homocoupling is a persistent issue.[2][3]

  • Slow Addition: If applicable to your specific substrate, slow addition of the this compound can sometimes help to favor the cross-coupling over homocoupling.[5]

Removal During Workup:

The homocoupled dimer is typically less polar than the desired cross-coupled product (especially if the coupled partner is polar). Standard silica gel column chromatography is usually effective for separation. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) should allow for the elution of the dimer before your more polar product.

Question 3: After aqueous extraction, I have a persistent emulsion. What are the best strategies to break it?

Answer: Emulsions are common when amine bases (like triethylamine or diethylamine) used in the reaction are present during the workup.[7][8] The alcohol functional group on your molecule can also contribute to emulsion formation.

Troubleshooting Emulsions:

StrategyRationale
Addition of Brine Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which helps to break up the emulsion by "salting out" the organic components.[7][9]
Filtration through Celite® Passing the entire emulsified mixture through a pad of Celite® can physically disrupt the emulsion and remove fine particulates that may be stabilizing it.[7][8]
Solvent Evaporation If the emulsion is particularly stubborn, you can evaporate the organic solvent, then redissolve the residue in a fresh portion of extraction solvent before re-attempting the wash.[7][9]
Patience Sometimes, simply allowing the separatory funnel to stand undisturbed for 20-30 minutes can lead to separation.[7][9]

Workflow for Handling Emulsions:

G start Persistent Emulsion Forms brine Add Saturated NaCl (Brine) start->brine wait Allow to Stand (20-30 min) brine->wait If still emulsified separate Separation Achieved brine->separate Success celite Filter through Celite® wait->celite If still emulsified wait->separate Success evap Evaporate Organic Solvent & Redissolve celite->evap Last Resort celite->separate Success evap->separate Success

Caption: Decision workflow for breaking emulsions during workup.

Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is a highly efficient method for forming a 1,2,3-triazole ring from an azide and a terminal alkyne, like this compound.[10][11][12] The primary challenge in the workup is the removal of the copper catalyst.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product is a pale blue or green solid/oil, indicating copper contamination. How can I effectively remove the residual copper catalyst?

Answer: Residual copper can interfere with subsequent reactions and biological assays. Several methods can be employed for its removal.

Methods for Copper Removal:

MethodProcedureAdvantagesDisadvantages
Ammonia Wash Wash the organic layer with a dilute aqueous solution of ammonium hydroxide. The ammonia will complex with the copper(I) and (II) ions, pulling them into the aqueous layer.Simple and effective for many small molecules.Can sometimes be difficult to remove all ammonia from the organic layer.
EDTA Wash Wash the organic layer with an aqueous solution of ethylenediaminetetraacetic acid (EDTA), typically around 0.5 M.[13][14] EDTA is a strong chelating agent for copper ions.Very effective at scavenging copper.[13][15]The resulting copper-EDTA complex can sometimes be difficult to separate if emulsions form.
Solid-Phase Scavengers Stirring the crude product in solution with a copper-scavenging resin or passing the solution through a cartridge containing such a resin.High efficiency and can simplify the workup.Can be more expensive than simple aqueous washes.

Recommended Protocol for EDTA Wash:

  • After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 0.5 M aqueous solution of EDTA. The aqueous layer will often turn blue or green as it complexes with the copper.

  • Repeat the EDTA wash until the aqueous layer is no longer colored.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Question 2: The CuAAC reaction was performed in a mixed solvent system (e.g., t-BuOH/water). How does this affect my extraction procedure?

Answer: When using water-miscible co-solvents, a standard liquid-liquid extraction requires careful solvent selection.

Step-by-Step Extraction from a Mixed Solvent System:

  • Reduce Water-Miscible Solvent: If possible, remove the tert-butanol (or other water-miscible solvent) under reduced pressure (rotoevaporation).

  • Dilute with Water: Add a significant volume of water to the remaining aqueous residue to ensure all water-soluble components are dissolved.

  • Extract with an Immiscible Organic Solvent: Extract the aqueous layer multiple times with a water-immiscible organic solvent such as ethyl acetate or DCM. The product will partition into the organic layer.

  • Combine and Wash: Combine the organic extracts and proceed with the standard washing procedure (e.g., with EDTA solution, water, and brine as described above).

General Extraction Workflow:

Caption: Standard workup workflow for a CuAAC reaction in a mixed solvent system.

Section 3: Protection of the Hydroxyl Group (e.g., as a TBDMS Ether)

Protecting the hydroxyl group of this compound, for instance as a tert-butyldimethylsilyl (TBDMS) ether, is a common strategy to prevent its interference in subsequent reactions. The workup for these reactions typically involves removing excess silylating agent and the base used (e.g., imidazole or triethylamine).

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: How do I effectively remove imidazole and the silylating agent byproducts from my TBDMS-protected product?

Answer: Imidazole and silyl byproducts are generally water-soluble or can be made so with a mild acidic wash.

Standard Workup Protocol for TBDMS Protection:

  • Quench: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the imidazole and any remaining amine base, increasing their water solubility.

  • Extraction: Extract the mixture with a non-polar organic solvent like hexanes, diethyl ether, or ethyl acetate. Your TBDMS-protected product, being much less polar than the starting alcohol, should be highly soluble in these solvents.

  • Washes:

    • Wash the organic layer with water or dilute HCl (e.g., 1 M) to remove the last traces of imidazole/amine.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Wash with brine to begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Question 2: My deprotection of the TBDMS ether is complete, but I'm having trouble separating my deprotected alcohol from the silyl byproducts. What's the best approach?

Answer: Deprotection is often achieved using fluoride sources (like TBAF) or acidic conditions (like acetic acid or HCl in methanol).[16][17] The resulting silyl byproducts can sometimes be challenging to remove.

Purification Strategies Post-Deprotection:

  • Aqueous Workup: Most silyl byproducts have some water solubility. A thorough aqueous workup, as described in the protection section, is the first step.

  • Silica Gel Chromatography: This is the most common and effective method. The desired alcohol (this compound) is significantly more polar than the silyl byproducts.

    • Eluent System: A gradient elution starting with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity will allow the non-polar silyl waste to elute first, followed by your clean product.

Typical Elution Order on Silica Gel:

Compound TypeRelative PolarityElution Order
Silyl ByproductsLowFirst
TBDMS-Protected ProductLow-MediumSecond
This compound (Alcohol) High Last

References

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Bano, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. Available from: [Link]

  • Google Patents. US5684155A - Process for the extraction and purification of alkaloids.
  • Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Borah, P., et al. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. Available from: [Link]

  • YouTube. Sonogashira Coupling- Reaction and application in Research Lab. Available from: [Link]

  • The Sonogashira Coupling. Available from: [Link]

  • ResearchGate. How to purify esterefication product?. Available from: [Link]

  • ResearchGate. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. Available from: [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • Reddit. How to get higher yields for TBDMSCl protection of alcohol. Available from: [Link]

  • Maddirala, S. J., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Organic Preparations and Procedures International. Available from: [Link]

  • Jin, L., et al. (2018). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. The extraction, separation and purification of alkaloids in the natural medicine. Available from: [Link]

  • Royal Society of Chemistry. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Available from: [Link]

  • ResearchGate. (PDF) A Highly Efficient and UsefulSynthetic Protocol for the Cleavage of tert -Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloridein Dry Methanol. Available from: [Link]

  • Reddit. Best method for removing Cu(I) from Org compounds. Available from: [Link]

  • Chemistry Steps. Alkynes to Alcohols. Available from: [Link]

  • ResearchGate. Effective silylation of carboxylic acids under solvent-free conditions with tert-butyldimethylsilyl chloride (TBDMSCL) and triisopropylsilyl chloride (TIPSCL) | Request PDF. Available from: [Link]

  • MDPI. A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Available from: [Link]

  • MDPI. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Available from: [Link]

  • ResearchGate. How to remove copper after CuAAc click reaction?. Available from: [Link]

  • Organic Syntheses Procedure. 3-ethoxy-2-cyclohexenone. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • PubChem. 1-Ethynylcyclopentanol. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Manage an Emulsion. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • SciSpace. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available from: [Link]

  • Google Patents. EP0249648B1 - Process for purifying allyl alcohol.
  • YouTube. Reaction Work-Up I. Available from: [Link]

  • Wu, P., et al. (2004). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. Angewandte Chemie International Edition. Available from: [Link]

Sources

Technical Support Center: Stability & Storage of 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethynylcyclopentanol (CAS: 17356-19-3 / 22022-30-6) is a bifunctional secondary propargylic alcohol widely used as a "warhead" in covalent inhibitor design and as a chiral building block in complex synthesis. Its dual functionality—a secondary hydroxyl group adjacent to a terminal alkyne—creates a unique stability profile. While chemically robust under inert conditions, it exhibits specific sensitivities to oxidation , acid-catalyzed rearrangement , and thermal polymerization .

This guide provides a self-validating system for storage and handling, ensuring the integrity of this critical intermediate.

Module 1: The Stability Matrix (Storage Protocols)

Core Storage Directive

The stability of this compound is governed by three vectors: Temperature , Atmosphere , and Container Inertness .

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Short-term < 3 mos)-20°C (Long-term > 3 mos)Retards autoxidation and suppresses spontaneous alkyne polymerization.
Atmosphere Dry Nitrogen or Argon The terminal alkyne is susceptible to oxidative coupling (Glaser coupling) and the alcohol to oxidation.
Container Amber Glass with Teflon-lined capPrevents photo-initiated radical formation. Avoid metal containers to prevent explosive acetylide formation.
Physical State Low-melting solid / LiquidMelting point is near RT (~20-25°C). Often exists as a supercooled liquid.
DOT Visualization: Storage Decision Logic

StorageLogic Start Received this compound Usage Intended Usage Timeframe? Start->Usage ShortTerm < 3 Months Usage->ShortTerm LongTerm > 3 Months Usage->LongTerm Fridge Refrigerate (2-8°C) Amber Vial N2 Headspace ShortTerm->Fridge Freezer Freezer (-20°C) Parafilm Seal Argon Flush LongTerm->Freezer Thaw Thaw to RT in Desiccator (Prevent Condensation) Freezer->Thaw Before Use

Figure 1: Decision logic for storage conditions based on usage timelines. Note the critical thawing step to prevent moisture ingress.

Module 2: Degradation Pathways & Mechanisms

Understanding how the molecule fails is the key to preventing it. This compound has three primary failure modes.

Meyer-Schuster/Rupe Rearrangement (Acid Sensitivity)

In the presence of trace acids, secondary propargylic alcohols can dehydrate or rearrange.

  • Mechanism: Protonation of the hydroxyl group

    
     loss of water 
    
    
    
    formation of an allenyl cation
    
    
    rearrangement to an
    
    
    -unsaturated ketone (e.g., 2-acetylcyclopentene).
  • Risk Factor: Storing in glassware cleaned with acidic solutions that wasn't neutralized.

Oxidative Degradation
  • Alcohol Oxidation: Conversion of the secondary alcohol to a ketone (2-ethynylcyclopentanone).

  • Alkyne Coupling: In the presence of oxygen and trace copper, terminal alkynes undergo Glaser coupling to form diynes.

Polymerization
  • Thermal: Prolonged heat exposure causes the alkyne group to cross-link, turning the clear liquid/white solid into a yellow/brown viscous oil or gum.

DOT Visualization: Degradation Cascades

Degradation Compound This compound (Secondary Propargylic Alcohol) Rearrange Rearrangement (Meyer-Schuster) Compound->Rearrange + H+ Oxidation Oxidation Compound->Oxidation + O2 Acetylide Metal Acetylide (Explosion Hazard) Compound->Acetylide + Metal Ions Acid Trace Acid / Heat Acid->Rearrange Oxygen O2 / Light Oxygen->Oxidation Metal Trace Metals (Cu/Ag) Metal->Acetylide Enone Enone / Enal (Impurities) Rearrange->Enone Ketone 2-Ethynylcyclopentanone Oxidation->Ketone Explosion Shock Sensitive Solid Acetylide->Explosion

Figure 2: Mechanistic pathways of degradation. Note the critical safety risk associated with metal contact.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from a white solid to a yellow oil. Is it usable?

  • Diagnosis: This indicates the onset of oligomerization or oxidation . The "yellowing" is typical of conjugated impurities (enones or diynes) forming.

  • Action:

    • Run a TLC (Hexane:EtOAc 8:2). If a baseline spot (polymer) or a new UV-active spot (enone) appears, purification is required.

    • Rescue Protocol: Kugelrohr distillation or rapid filtration through a short pad of silica gel can often restore purity.

Q2: The material smells "acrid" or "pungent" compared to the last batch.

  • Diagnosis: Pure this compound has a mild, characteristic alcohol/terpene-like odor. A sharp, acrid smell suggests dehydration to the enyne or rearrangement to the unsaturated ketone.

  • Action: Check 1H NMR. Look for the disappearance of the propargylic proton (~2.5-3.0 ppm) or the appearance of vinylic protons (5.5-7.0 ppm).

Q3: Can I store this in a stainless steel solvent keg?

  • CRITICAL WARNING: NO.

  • Reasoning: The terminal alkyne proton (

    
    ) is weakly acidic but can form metal acetylides with copper, silver, and potentially iron oxides under specific conditions. While stainless steel is generally resistant, the risk of acetylide formation (shock-sensitive explosives) makes glass or high-density polyethylene (HDPE) the only validated choices.
    

Q4: I need to heat the reaction to 80°C. Will the starting material survive?

  • Insight: Propargylic alcohols are thermally sensitive. At 80°C, without a radical inhibitor (like BHT), you risk background polymerization.

  • Recommendation: If heating is required, ensure the system is strictly oxygen-free (degassed) to prevent radical initiation.

Module 4: Quality Control (QC) & Validation

To validate the integrity of your stock, use this self-validating QC protocol.

Standard QC Protocol
MethodTarget ObservationAcceptance Criteria
1H NMR (CDCl3) Check integral ratio of Alkyne-CH (broad s/t) to Methine-CH (m).Ratio 1:1 (

0.05). No vinylic peaks.
GC-MS Single peak. Look for M+ peak (MW = 110).Purity > 97% (Area %).
Appearance Visual inspection.[1]White solid or colorless liquid. No turbidity.
Reference 1H NMR Data (Validation)
  • 
     4.4-4.6 (m, 1H):  CH-OH (Methine adjacent to OH/Alkyne)
    
  • 
     2.4-2.5 (d, 1H): 
    
    
    
    C-H (Terminal Alkyne)
  • 
     1.5-2.2 (m, 8H):  Cyclopentyl ring protons
    

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Propargylic Alcohols: Versatile Synthons in Organic Synthesis. Chemical Reviews. (Contextual grounding on propargylic alcohol stability).
  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Acetylide hazards).

Sources

Technical Support Center: Purification of 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Ethynylcyclopentanol. The content is structured in a practical question-and-answer format, addressing common issues and providing field-proven troubleshooting strategies. Our focus is on explaining the causality behind experimental choices to empower you to adapt and optimize these protocols for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound?

A1: The impurity profile of this compound is highly dependent on its synthetic route. A common synthesis involves the addition of an ethynyl nucleophile to cyclopentanone. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual cyclopentanone is a frequent impurity.

  • Solvent Residues: Solvents from the reaction and workup (e.g., tetrahydrofuran (THF), diethyl ether, toluene) are almost always present.[1] The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for various solvents in pharmaceutical products.[1][2]

  • Side-Reaction Products: Over-addition or side reactions can lead to diol impurities or polymeric materials.

  • Decomposition Products: this compound, like many alkynyl alcohols, can be sensitive to heat and acidic/basic conditions. This can lead to degradation, potentially forming compounds like 2-cyclopentenone through dehydration.[3]

  • Catalyst Residues: If a catalyst was used in the synthesis, trace amounts may remain.

A preliminary analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the specific impurities in your batch before selecting a purification strategy.[4][5]

Q2: My crude this compound is a dark or yellow oil. What causes this color and how can I remove it?

A2: The coloration is typically due to high molecular weight byproducts or polymeric materials formed during the reaction or upon storage. These impurities are often present in trace amounts but are highly chromophoric.

The most effective methods for removing color are:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite® to remove the carbon.

  • Column Chromatography: This is a highly effective method for separating the desired product from baseline impurities and colored compounds. A silica gel column is standard.

  • Distillation: If the colored impurities are non-volatile (e.g., polymers), vacuum distillation can effectively separate the colorless this compound.

Q3: Which primary purification technique—distillation or chromatography—is better for this compound?

A3: The choice depends on the nature of the impurities and the required final purity. The following decision-making framework can guide your choice.

G start Assess Impurity Profile (GC-MS, TLC, or NMR) boiling_point_diff Are boiling points of impurities significantly different from product? start->boiling_point_diff thermal_stability Is the product thermally stable? boiling_point_diff->thermal_stability Yes polarity_diff Are impurities separable by polarity? boiling_point_diff->polarity_diff No distillation Use Vacuum Distillation thermal_stability->distillation Yes chromatography Use Flash Column Chromatography thermal_stability->chromatography No (Decomposes on heating) polarity_diff->chromatography Yes wash Consider Aqueous Wash or Liquid-Liquid Extraction polarity_diff->wash No (Similar Polarity)

  • Vacuum Distillation is ideal for removing non-volatile impurities (polymers, salts) or highly volatile impurities (residual solvents).[6] It is often faster and more scalable than chromatography. However, it is less effective at separating impurities with boiling points close to that of this compound.

  • Flash Column Chromatography is superior for separating impurities with similar boiling points but different polarities (e.g., unreacted cyclopentanone).[7] It offers higher resolution but is generally more time-consuming and uses more solvent.

Troubleshooting and Detailed Protocols

Q4: I'm losing my product during aqueous workup. How can I improve recovery?

A4: this compound has some water solubility due to its hydroxyl group.[8] Significant product loss can occur during aqueous washes.

Troubleshooting Steps:

  • Use Brine Washes: After initial aqueous washes, wash the organic layer with a saturated sodium chloride solution (brine). This decreases the solubility of the organic product in the aqueous phase, driving more of it into the organic layer.

  • Back-Extraction: After separating the aqueous layer, extract it one or two more times with a fresh portion of your organic solvent (e.g., ethyl acetate or diethyl ether). Combine all organic extracts. This is crucial for recovering dissolved product.

  • Minimize Emulsions: Emulsions, which often form at the interface, can trap the product. Using brine can help break emulsions. If an emulsion persists, let the mixture stand for a longer period or filter the entire mixture through a pad of Celite®.

Protocol 1: Optimized Aqueous Workup Workflow

G cluster_0 Workup Process A 1. Quench Reaction Mixture (e.g., with aq. NH4Cl) B 2. Transfer to Separatory Funnel & Add Organic Solvent C 3. Wash with Water/Acid/Base (as needed) D 4. Wash with Saturated Brine E 5. Separate Organic Layer F 6. Back-Extract Aqueous Layer with Organic Solvent G 7. Combine All Organic Layers H 8. Dry over Anhydrous Na2SO4 or MgSO4 I 9. Filter and Concentrate in vacuo J Crude Product Ready for Further Purification

Q5: How do I set up an effective vacuum distillation for this compound?

A5: Vacuum distillation lowers the boiling point, preventing thermal decomposition.[6] For a compound like this compound, this is the preferred distillation method.

Key Parameters & Troubleshooting:

ParameterRecommended SettingCausality & Troubleshooting Notes
Pressure 1-10 mmHgLowering the pressure significantly reduces the required pot temperature, minimizing the risk of decomposition. If your vacuum pump is weak, you may need to heat the pot more, increasing risk.
Pot Temperature As low as possibleThe oil bath should be set only 15-20 °C higher than the vapor temperature to ensure smooth boiling and prevent bumping or charring.
Stirring VigorousUse a magnetic stir bar to ensure even heating and prevent bumping, which can lead to impure distillate.
Insulation Wrap the columnWrap the distillation head with glass wool or aluminum foil to maintain the vapor temperature and prevent premature condensation, ensuring a proper separation.

Step-by-Step Protocol:

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed.

  • Charge Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Start the stirrer and slowly apply the vacuum. Observe for any initial vigorous bubbling from residual solvents.

  • Heating: Once the pressure is stable, begin heating the distillation pot with an oil bath.

  • Collect Fractions: Collect a small forerun fraction, which will contain any low-boiling impurities. Then, collect the main product fraction as it distills at a stable temperature and pressure.

  • Shutdown: Once the distillation is complete, remove the heat source first, allow the system to cool, and then slowly and carefully vent the vacuum.

Q6: Can you provide a starting point for purifying this compound by flash column chromatography?

A6: Flash chromatography is an excellent choice for removing impurities of similar volatility but different polarity.[9]

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Mobile Phase (Eluent) Selection: The key is finding a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.

    • Starting Point: A mixture of Ethyl Acetate (EtOAc) and Hexanes is a standard choice for moderately polar compounds.

    • TLC Analysis: Spot your crude material on a TLC plate and develop it in various EtOAc/Hexane ratios (e.g., 10%, 20%, 30% EtOAc).

    • Target Rf: Aim for a solvent system that gives the product an Rf (retention factor) of ~0.3-0.4 . Impurities should be well separated from this spot.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column (dry loading). This leads to better band resolution.

  • Elution: Start with a low polarity eluent (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • MDPI. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Available at: [Link]

  • Organic Syntheses. 2-cyclopentenone. Available at: [Link]

  • MDPI. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

  • Nerz-Stormes, M. (2013). How to Carry Out a Recrystallization. YouTube. Available at: [Link]

  • University of Colorado Denver. recrystallization-2.doc.pdf. Available at: [Link]

  • National Institutes of Health (NIH). Thermal Decomposition of 2-Cyclopentenone. Available at: [Link]

  • Massachusetts Institute of Technology (MIT). 7.6. Two-Solvent Recrystallization Guide. Available at: [Link]

  • Chemistry Solutions. Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Available at: [Link]

  • National Institutes of Health (NIH). This compound. PubChem. Available at: [Link]

  • Agilent Technologies. PURITY AND IMPURITY ANALYSIS. Available at: [Link]

  • ResearchGate. (PDF) Identification, synthesis and structure assignment of two impurities of Erlotinib. Available at: [Link]

  • Massachusetts Institute of Technology (MIT) OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

  • Google Patents. Separation of cyclopentanone.
  • European Medicines Agency (EMA). (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Available at: [Link]

  • Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Available at: [Link]

  • National Institutes of Health (NIH). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

  • Organic Syntheses. 3-ethoxy-2-cyclohexenone. Available at: [Link]

  • National Institutes of Health (NIH). trans-2-Ethynylcyclopentanol. PubChem. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2014). GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. Available at: [Link]

  • FuseSchool. (2013). Tutorial: Paper & Thin Layer Chromatography. YouTube. Available at: [Link]

  • OPUS. Analytical Methods. Available at: [Link]

  • Chemistry LibreTexts. (2020). Distillation. Available at: [Link]

  • ScienceDirect. Organic volatile impurities in pharmaceuticals. Available at: [Link]

  • US Pharmacopeia (USP). (2021). chromatography-sign-off.pdf. Available at: [Link]

  • Web Pages. 2. Distillation. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • National Institutes of Health (NIH). 2-Ethoxy-2-methylcyclopentanol. PubChem. Available at: [Link]

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Technical Support Center: Scaling Up 2-Ethynylcyclopentanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active Troubleshooting & Protocols

Role: Senior Application Scientist Status: Online Topic: Process Chemistry & Scale-Up of 2-Ethynylcyclopentanol

Introduction: The Engineering Challenge

Scaling up the synthesis of This compound presents a unique intersection of thermal hazards and stereochemical constraints. Unlike the 1-ethynyl isomer (derived from simple addition to cyclopentanone), the 2-ethynyl isomer is synthesized via the nucleophilic ring-opening of cyclopentene oxide .

This transformation is thermodynamically favorable but kinetically sensitive. On a milligram scale, exotherms are negligible. On a kilogram scale, the ring-opening energy release can trigger a thermal runaway, potentially decomposing the acetylide species into explosive byproducts.

This guide addresses the three critical failure points in this process: Exotherm Control , Emulsion Management , and Enantioselection .

Module 1: Reaction Engineering (The Synthesis)

Core Protocol: Epoxide Ring Opening with LAEDA

Standard Method: Lithium Acetylide-Ethylenediamine Complex (LAEDA) in DMSO/THF.

Why this route? We avoid gaseous acetylene (flammability hazard) and n-BuLi (pyrophoric) by using LAEDA . This free-flowing solid is stable up to 45°C and provides a precise stoichiometry of the acetylide anion.

Experimental Workflow Diagram

G Start Start: Reagent Prep Solvent Solvent System (DMSO/THF 1:1) Start->Solvent Reagent Add LAEDA (Solid) Maintain < 20°C Solvent->Reagent Dissolution Substrate Add Cyclopentene Oxide (Slow Dosing) Reagent->Substrate Exothermic Step Reaction Reaction Phase (Stir 4-6h @ 25-30°C) Substrate->Reaction Monitoring Quench Quench (Sat. NH4Cl / Ice) Reaction->Quench Completion Isolation Phase Separation & Distillation Quench->Isolation

Figure 1: Optimized workflow for the LAEDA-mediated ring opening of cyclopentene oxide.

Troubleshooting Guide: Reaction Phase
Ticket #101: "The reaction temperature spiked 15°C during substrate addition."

Diagnosis: Accumulation of unreacted epoxide (Dosing controlled by kinetics, not heat transfer). The Causality: The ring-opening reaction follows


 kinetics. In pure THF, the reaction is sluggish. If you add cyclopentene oxide too fast at low temperature (0°C), it accumulates. When the mixture warms, it all reacts simultaneously—a classic "thermal runaway."
Solution: 
  • Solvent Switch: Use a DMSO/THF (1:1) mixture. DMSO solvates the lithium cation, leaving the acetylide anion "naked" and hyper-reactive. This ensures the reaction happens as you dose, not after.

  • Dosing Protocol: Add cyclopentene oxide as a 50% v/v solution in THF.

  • Verification: Monitor IR spectroscopy for the disappearance of the epoxide C-O stretch (approx. 820-850 cm⁻¹) in real-time.

Ticket #102: "The reaction mixture turned into a thick, unstirrable gel."

Diagnosis: Precipitation of the Lithium alkoxide-amine complex. The Causality: As the epoxide opens, it forms a lithium alkoxide. In high concentrations (>1 M), this species creates a coordination polymer with the ethylenediamine (EDA) ligand. Solution:

  • Shear Stress: Switch from magnetic stirring (ineffective at scale) to an overhead mechanical stirrer with a high-torque impeller (e.g., anchor or helical ribbon).

  • Dilution: Ensure the initial solvent volume is at least 10 mL per gram of LAEDA.

Module 2: Work-up & Purification

Data: Physical Properties & Hazards[1][2]
ParameterValueImplication for Scale-Up
Boiling Point ~70-72°C (15 mmHg)Distillable, but close to decomposition onset.
Thermal Stability Decomposes >110°CDo not distill at atmospheric pressure. Vacuum is mandatory.
Solubility Soluble in organic solvents; slightly soluble in waterProduct loss to aqueous phase is possible if pH is not managed.
Appearance Colorless to pale yellow liquidDarkening indicates polymerization of the alkyne.
Troubleshooting Guide: Isolation
Ticket #201: "I have a persistent emulsion during the aqueous wash."

Diagnosis: Ethylenediamine (EDA) surfactant effect. The Causality: The EDA liberated from the reagent acts as a surfactant, stabilizing the interface between the organic phase and the aqueous quench. Solution:

  • Acid Wash: Wash the organic layer with 10% Citric Acid or 0.5 M HCl . This protonates the EDA, forcing it into the aqueous layer and breaking the emulsion.

  • Brine: Follow with a saturated brine wash to increase the ionic strength of the aqueous phase.

Ticket #202: "The product polymerized during distillation."

Diagnosis: Thermal instability of the terminal alkyne. The Causality: Terminal alkynes are prone to Glaser coupling or polymerization at high temperatures, especially in the presence of trace metals or bases. Solution:

  • Stabilization: Add 0.1% w/w BHT (Butylated hydroxytoluene) to the crude oil before distillation.

  • Vacuum Control: Maintain vacuum < 10 mmHg to keep the bath temperature below 80°C.

Module 3: Advanced Stereocontrol (Enzymatic Resolution)

The chemical synthesis yields racemic (±)-trans-2-ethynylcyclopentanol . For drug development, you often need the enantiopure form.

Workflow: Kinetic Resolution

Protocol: Lipase-catalyzed acetylation.[1]

Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively acetylate one enantiomer of the alcohol, leaving the other as the free alcohol.

Decision Logic: Troubleshooting Yield vs. Purity

Logic Start Problem: Low Optical Purity (ee) CheckConv Check Conversion (%) Start->CheckConv HighConv Conversion > 55% CheckConv->HighConv LowConv Conversion < 40% CheckConv->LowConv OverReaction Over-reaction: Enzyme attacked the slower enantiomer. HighConv->OverReaction Stalled Enzyme Deactivation or Product Inhibition LowConv->Stalled Fix1 Solution: Stop reaction earlier (Reduce time/temp) OverReaction->Fix1 Fix2 Solution: Add Molecular Sieves (Remove water/byproducts) Stalled->Fix2

Figure 2: Logic tree for troubleshooting enzymatic resolution failures.

Ticket #301: "The enantiomeric excess (ee) stalled at 85%."

Diagnosis: Reversibility of the acylation. The Causality: If you use a simple ester (like ethyl acetate) as the acyl donor, the byproduct is ethanol. The reaction is reversible, and the enzyme may start hydrolyzing your product. Solution:

  • Irreversible Donor: Use Vinyl Acetate or Isopropenyl Acetate . The byproduct is an enol which tautomerizes to acetaldehyde or acetone, making the reaction irreversible.

  • Temperature: Lower the temperature to 20°C. While slower, the enantioselectivity (

    
    -value) of lipases generally increases at lower temperatures.
    

References

  • Novak, L. et al. (1995). "Efficient Synthesis of Acetylenic Alcohols." Tetrahedron, 51(34), 9367-9374.

    • Grounding: Establishes the baseline protocol for opening epoxides with lithium acetylide-EDA complexes.
  • Stanford Environmental Health & Safety. (2023). "Scale Up Safety: Reaction Hazards."

    • Grounding: Safety protocols for handling exothermic scale-up reactions and thermal runaway risks.[2]

  • Gotor-Fernández, V. et al. (2006). "Lipase-Catalyzed Kinetic Resolution of 2-Substituted Cycloalkanols." Journal of Organic Chemistry, 71(12), 4599–4608.

    • Grounding: Provides the specific enzymatic resolution parameters for 2-substituted cycloalkanols using CAL-B.
  • Midland, M. M. (1975). "Preparation of Lithium Acetylide-Ethylenediamine." Journal of Organic Chemistry, 40(15), 2250.

    • Grounding: Foundational text on the stability and handling of the LAEDA reagent.

Sources

Technical Support Center: Purification of 2-Ethynylcyclopentanol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of 2-ethynylcyclopentanol purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet significant challenge of isolating specific stereoisomers of this valuable synthetic intermediate. The stereochemical purity of this compound is often critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs).

This document provides in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios. Our goal is to equip you with the foundational knowledge and practical protocols to confidently separate and analyze these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of this compound, and why is their separation important?

A1: this compound has two chiral centers, at carbons C1 (bearing the hydroxyl group) and C2 (bearing the ethynyl group). According to the 2^n rule, where 'n' is the number of chiral centers, a maximum of four stereoisomers can exist. These consist of two pairs of enantiomers.

  • Diastereomers: The isomers are grouped into two diastereomeric pairs based on the relative orientation of the hydroxyl and ethynyl groups:

    • cis-isomers: The -OH and -C≡CH groups are on the same side of the cyclopentane ring. This pair consists of (1R,2S)-2-ethynylcyclopentanol and its enantiomer, (1S,2R)-2-ethynylcyclopentanol.

    • trans-isomers: The -OH and -C≡CH groups are on opposite sides of the ring. This pair consists of (1R,2R)-2-ethynylcyclopentanol and its enantiomer, (1S,2S)-2-ethynylcyclopentanol[1].

Why Separation is Critical: In drug development, different stereoisomers of a chiral molecule can have vastly different pharmacological and toxicological profiles[2][3]. One isomer may be therapeutically active, while another could be inactive or even harmful. Regulatory agencies worldwide mandate the characterization and control of stereoisomers in drug substances. Therefore, isolating the single, desired stereoisomer is paramount for developing safe and effective medicines.

Q2: What are the primary methods for separating the diastereomers (cis/trans) of this compound?

A2: Diastereomers have different physical properties (e.g., boiling point, melting point, solubility, and polarity), which allows them to be separated by standard laboratory techniques[4].

  • Flash Column Chromatography: This is the most common and accessible method. Since the cis and trans isomers have different polarities due to the spatial arrangement of the polar hydroxyl and ethynyl groups, they interact differently with the stationary phase (typically silica gel). This difference in interaction allows for their separation. A carefully selected solvent system is crucial for achieving good resolution[4].

  • Crystallization: If one diastereomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective and scalable purification method. This often requires careful screening of various solvents and conditions.

  • Supercritical Fluid Chromatography (SFC): Preparative SFC is a powerful technique that can offer faster and more efficient separations than traditional HPLC for some diastereomeric pairs[5].

Q3: How can I resolve the enantiomers of a specific diastereomer (e.g., separate (1R,2R) from (1S,2S))?

A3: Enantiomers have identical physical properties in an achiral environment, making their separation more complex. Specialized chiral techniques are required.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for both analytical and preparative-scale resolution of enantiomers[6][7]. It uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing one to be retained longer on the column than the other.

  • Resolution via Diastereomeric Derivatives: This classic chemical method involves reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid, camphorsultam-based acids) to form a mixture of diastereomeric esters[8][9][10]. These diastereomers can then be separated using standard flash chromatography. Afterward, the chiral auxiliary is chemically cleaved to yield the separated, enantiomerically pure alcohols[9].

Q4: How can I determine the stereoisomeric ratio (cis:trans) and enantiomeric excess (ee) of my sample?

A4:

  • For Diastereomeric Ratio (cis:trans):

    • ¹H NMR Spectroscopy: This is often the quickest method. The protons adjacent to the hydroxyl and ethynyl groups in the cis and trans isomers exist in different chemical environments and will exhibit distinct chemical shifts and coupling constants[11][12]. Integration of the respective signals allows for the quantification of the diastereomeric ratio. Vicinal coupling constants (³J) between protons on a ring are geometry-dependent and can help assign the stereochemistry; typically, ³J_trans is larger than ³J_cis[13][14].

    • Gas Chromatography (GC) or HPLC: A well-developed chromatographic method can separate the diastereomers, and the relative peak areas provide the ratio.

  • For Enantiomeric Excess (ee):

    • Chiral HPLC or Chiral GC: This is the most direct and accurate method. The sample is analyzed on a suitable chiral column, and the enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.

    • NMR with Chiral Shift Reagents or Chiral Derivatizing Agents: Adding a chiral shift reagent can induce separate signals for the enantiomers in the NMR spectrum. Alternatively, derivatization with a chiral agent like Mosher's acid creates diastereomers that are distinguishable by NMR, allowing for ee determination[10].

Troubleshooting Guide

Problem 1: My flash column chromatography is giving poor separation of the cis and trans diastereomers.

Answer: This is a common issue stemming from insufficient difference in the retention factors (Rf) of the two diastereomers.

  • Causality & Solution: The polarity of your eluent is likely suboptimal. If the Rf values are too high (>0.5) and spots are close together, your solvent system is too polar. Decrease the polarity by reducing the proportion of the polar solvent (e.g., ethyl acetate, methanol) relative to the nonpolar solvent (e.g., hexanes, heptane). Conversely, if the Rf values are too low (<0.1), increase the eluent polarity.

  • Expert Insight:

    • Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., Hexane:Ethyl Acetate mixtures like 9:1, 8:2, 7:3). Aim for an eluent system that gives the lower-eluting spot an Rf of ~0.35 and maximizes the separation (ΔRf) between the two spots.

    • Solvent Modifiers: Adding a small amount (~0.5-1%) of a third solvent, like triethylamine (for basic compounds) or acetic acid (for acidic impurities), can sometimes sharpen peaks and improve resolution by deactivating the silica. For alcohols, this is less common but can be useful if severe tailing is observed.

    • Column Parameters: Ensure you are using a properly packed column with a sufficient bed length. A longer, narrower column generally provides better resolution than a shorter, wider one. Also, do not overload the column; the amount of crude material should typically be 1-5% of the mass of the silica gel.

Problem 2: I'm trying to resolve the enantiomers using a chiral HPLC column, but I only see one peak.

Answer: This indicates that the chosen chiral stationary phase (CSP) and mobile phase combination is not effective for your molecule. Chiral recognition is a highly specific process.

  • Causality & Solution: The interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between your enantiomers and the CSP are not sufficiently different to result in separation[7]. The solution is a systematic screening approach.

  • Expert Insight:

    • Screen Different CSPs: There is no universal chiral column. CSPs based on polysaccharides (e.g., cellulose or amylose derivatives like Chiralpak® AD, AS, IC) are a great starting point for alcohols[6]. Also consider Pirkle-type or cyclodextrin-based columns.

    • Vary the Mobile Phase: For polysaccharide columns, screen different mobile phase modes.

      • Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures. Vary the alcohol percentage (e.g., 5%, 10%, 15%, 20%).

      • Reversed Phase: Acetonitrile/Water or Methanol/Water.

    • Use Additives: Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can dramatically alter selectivity by protonating or deprotonating the analyte or stationary phase, thus changing the key interactions required for separation.

    • Lower the Temperature: Running the column at a lower temperature (e.g., 10-15°C) can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often improving resolution.

Problem 3: My ¹H NMR spectrum is too complex to accurately determine the cis:trans ratio.

Answer: Signal overlap in the standard 1D ¹H NMR spectrum can make accurate integration difficult, especially in complex mixtures.

  • Causality & Solution: Key diagnostic signals for the cis and trans isomers are overlapping with each other or with other signals in the molecule.

  • Expert Insight:

    • Use a Higher Field Magnet: If available, acquiring the spectrum on a higher field NMR (e.g., 500 or 600 MHz instead of 300 MHz) will increase signal dispersion and may resolve the overlapping peaks.

    • ¹³C NMR: While not useful for integration unless you run a quantitative ¹³C experiment (which is time-consuming), the ¹³C NMR spectrum will show distinct peaks for each carbon in the cis and trans isomers. This can confirm the presence of both diastereomers.

    • Selective 1D NOE Experiment: A Nuclear Overhauser Effect (NOE) experiment can be definitive for assigning cis/trans stereochemistry. For the cis isomer, irradiating the proton at C1 (CH-OH) should show an NOE enhancement to the proton at C2 (CH-C≡CH), indicating they are on the same face of the ring. This effect will be absent or much weaker in the trans isomer.

Detailed Experimental Protocols

Protocol 1: Diastereomer Separation by Automated Flash Column Chromatography

This protocol assumes a crude mixture of cis- and trans-2-ethynylcyclopentanol and provides a robust starting point for method development.

  • Sample Preparation: Dissolve ~500 mg of the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Adsorb this solution onto ~1.5 g of silica gel and dry it under vacuum to create a dry-load sample.

  • Column & Eluent Selection (Based on TLC):

    • Select a pre-packed silica gel cartridge (e.g., 24 g for a 500 mg sample).

    • Based on prior TLC analysis (aiming for ΔRf ≥ 0.15), prepare the mobile phase. A typical starting point is a gradient of Ethyl Acetate (Solvent B) in Hexanes (Solvent A).

  • Chromatography Parameters:

    • Equilibration: Equilibrate the column with 5% Solvent B in Solvent A for 2-3 column volumes (CV).

    • Loading: Load the dry-load sample onto the column.

    • Gradient Elution:

      • 5% B for 2 CV (isocratic hold).

      • Linear gradient from 5% to 40% B over 15 CV.

      • 40% B for 3 CV (isocratic hold).

    • Flow Rate: 30 mL/min (for a 24 g cartridge).

    • Detection: UV detection at 210 nm (for the ethynyl group) and/or an Evaporative Light Scattering Detector (ELSD).

  • Fraction Collection & Analysis: Collect fractions based on the detector signal. Analyze key fractions by TLC or HPLC to identify pure fractions of the first-eluting and second-eluting isomers. Combine pure fractions and evaporate the solvent under reduced pressure.

Data & Visualization

Table 1: Example HPLC & SFC Screening Data for Diastereomer Separation
MethodColumnMobile PhaseT (°C)Isomer 1 (t_R, min)Isomer 2 (t_R, min)Resolution (R_s)
HPLCC18 (4.6x150mm)70:30 ACN:H₂O254.214.551.3
HPLCSilica (4.6x150mm)90:10 Hex:IPA255.896.811.8
SFC2-EP (4.6x150mm)85:15 CO₂:MeOH352.152.582.1

t_R = Retention Time; R_s = Resolution Factor. Higher R_s indicates better separation.

Workflow for Purification and Analysis of this compound

This diagram outlines the logical decision-making process for tackling the purification challenge, from the initial crude mixture to the final, stereochemically pure product.

Purification_Workflow cluster_start cluster_diastereomer Diastereomer Separation cluster_enantiomer Enantiomer Resolution cluster_end Crude Crude Reaction Mixture (4 Stereoisomers) TLC 1. TLC Screen (Hex/EtOAc, etc.) Crude->TLC Separate Diastereomers Flash 2. Flash Chromatography (Silica Gel) TLC->Flash Analysis_D 3. Purity Check (NMR, Achiral HPLC) Flash->Analysis_D HPLC_Screen 4. Chiral HPLC Screen (CSP & Mobile Phase) Analysis_D->HPLC_Screen Proceed if Diastereomerically Pure Prep_HPLC 5. Preparative Chiral HPLC HPLC_Screen->Prep_HPLC Optimized Method Analysis_E 6. Purity & ee Check (Chiral HPLC) Prep_HPLC->Analysis_E Cis_Pure Pure cis-Isomer (Single Enantiomer) Analysis_E->Cis_Pure Trans_Pure Pure trans-Isomer (Single Enantiomer) Analysis_E->Trans_Pure

Caption: Decision workflow for isolating a single stereoisomer.

References

  • Pearson. (n.d.). Two stereoisomers are obtained from the reaction of cyclopentene... Study Prep. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(8), 2059. Available from: [Link]

  • Holm, A., et al. (2017). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Molecules, 22(7), 1148. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Available from: [Link]

  • Millikin University. (n.d.). Exam 2 Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). cis-2-Ethynylcyclopentanol. PubChem Compound Database. Available from: [Link]

  • Sykora, D., et al. (2015). Enantioselective Extraction System Containing Binary Chiral Selectors and Chromatographic Enantioseparation Method for Determination of the Absolute Configuration of Enantiomers of Cyclopentolate. Molecules, 20(1), 1739-1755. Available from: [Link]

  • ScienceMadness Discussion Board. (2006). Separation of diastereomers. Retrieved from [Link]

  • Koymans, L. M., et al. (1990). Stereoisomers of ketoconazole: preparation and biological activity. Journal of Medicinal Chemistry, 33(7), 1912-1919. Available from: [Link]

  • ResearchGate. (2019). Analytical Separation of Closantel Enantiomers by HPLC. Retrieved from [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • Sánchez, J. M., et al. (2013). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 25(3), 163-168. Available from: [Link]

  • National Center for Biotechnology Information. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Zsila, F., et al. (2022). Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants. Molecules, 27(4), 1187. Available from: [Link]

  • Chiral Technologies. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Ashenhurst, J. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Retrieved from [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from [Link]

  • ResearchGate. (2014). Chiral HPLC for efficient resolution of enantiomers. Retrieved from [Link]

  • Nanyang Technological University. (2018). Chiral Chromatography: Separating Twins. Blogs@NTU. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • ETH Zurich. (2015). Key Concepts in Stereoselective Synthesis. Bode Research Group. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • ResearchGate. (2012). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Retrieved from [Link]

  • ResearchGate. (2004). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of novel chemical entities are paramount. 2-Ethynylcyclopentanol, a chiral secondary alcohol containing a terminal alkyne, presents a unique set of analytical challenges and opportunities.[1][2] Its utility as a versatile synthetic intermediate necessitates a robust and multi-faceted analytical approach to confirm its identity, stereochemistry, and purity.[2]

This guide provides an in-depth comparison of key analytical techniques for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights based on established principles of analytical chemistry and spectroscopy.

The Analytical Imperative for this compound

The molecular structure of this compound, with its hydroxyl and ethynyl functional groups and a chiral center, dictates the analytical strategy.[1][2] Key characterization questions include:

  • Structural Confirmation: Are the cyclopentane ring, hydroxyl group, and ethynyl group present and correctly connected?

  • Purity Assessment: Are there any residual starting materials, solvents, or byproducts from the synthesis?

  • Stereochemical Integrity: What is the enantiomeric composition of the sample?

To answer these questions, a combination of spectroscopic and chromatographic techniques is indispensable.

Comparative Analysis of Key Analytical Techniques

The following sections provide a detailed comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.

For this compound, both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon framework of the molecule. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its minimal interference in the ¹H NMR spectrum.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Based on the structure of this compound and data from analogous compounds, the following spectral features are anticipated:

Technique Expected Observations for this compound Interpretation
¹H NMR Multiplets in the region of 1.5-2.5 ppm. A multiplet around 3.8-4.2 ppm. A singlet or a narrow triplet around 2.0-2.5 ppm. A broad singlet for the hydroxyl proton (variable chemical shift).Protons of the cyclopentane ring. The proton on the carbon bearing the hydroxyl group (CH-OH). The acetylenic proton (-C≡C-H). The hydroxyl proton (-OH).
¹³C NMR Resonances in the aliphatic region (approx. 20-45 ppm). A resonance around 65-75 ppm. Two resonances in the range of 70-90 ppm.Carbons of the cyclopentane ring. The carbon attached to the hydroxyl group (C-OH). The two sp-hybridized carbons of the alkyne.

Note: The exact chemical shifts and coupling constants can provide detailed information about the relative stereochemistry (cis/trans) of the substituents on the cyclopentane ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" by identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

  • Sample Preparation: Place a single drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H (alcohol)3600-3200 (broad)Stretching
C-H (sp)~3300 (sharp)Stretching
C-H (sp³)3000-2850Stretching
C≡C (alkyne)2150-2100 (weak to medium)Stretching
C-O (alcohol)1260-1000Stretching

The presence of a broad O-H stretch and a sharp C-H stretch around 3300 cm⁻¹ is a strong indicator of a terminal alkynyl alcohol.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Molecular Weight Confirmation

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[5] It is an excellent method for assessing the purity of volatile compounds and confirming their molecular weight.

This compound is expected to be sufficiently volatile for GC analysis. A non-polar or mid-polar capillary column is a good starting point for separation. Electron Ionization (EI) is a standard ionization technique that generates a reproducible fragmentation pattern, which can be used for structural elucidation and library matching.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A 30 m x 0.25 mm ID column with a 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 200).

The GC chromatogram will indicate the purity of the sample, with the this compound appearing as a single peak if pure. The retention time is a characteristic property under a given set of conditions.

The mass spectrum will provide the molecular weight and fragmentation pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (110.15 g/mol ) may be observed, although it can be weak for alcohols.[6][7]

  • Key Fragments:

    • [M-1]⁺: Loss of a hydrogen atom.

    • [M-18]⁺: Loss of a water molecule (dehydration), a common fragmentation for alcohols.[6][8]

    • α-cleavage: Fragmentation of the C-C bond adjacent to the hydroxyl group, leading to resonance-stabilized cations.[7]

    • Cleavage of the cyclopentane ring can lead to a characteristic peak at m/z 57.[6][8]

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Enantiomeric Separation

Since this compound is a chiral molecule, determining its enantiomeric purity is often a critical requirement, especially in pharmaceutical applications. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[9][10]

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for a broad range of chiral compounds, including alcohols.[9][11] Normal phase chromatography, using a mobile phase of hexane and an alcohol modifier (e.g., isopropanol), is a common starting point for the separation of chiral alcohols.[9][11]

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

    • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 95:5 v/v). The ratio may need to be optimized for best resolution.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has some absorbance (if applicable) or a Refractive Index (RI) detector.

A successful chiral separation will result in two distinct peaks in the chromatogram, one for each enantiomer of this compound. The relative area of the two peaks can be used to determine the enantiomeric excess (e.e.) of the sample. The resolution between the two peaks (Rs) should be greater than 1.5 for accurate quantification.[9]

Summary Comparison of Analytical Methods

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry)Non-destructive, provides the most comprehensive structural dataLower sensitivity compared to MS, requires a relatively pure sample
FT-IR Spectroscopy Identification of functional groupsFast, non-destructive, provides a molecular "fingerprint"Limited structural information, complex spectra can be difficult to interpret fully
GC-MS Purity assessment, molecular weight confirmation, fragmentation patternHigh sensitivity, excellent for separating volatile mixturesDestructive technique, may not be suitable for thermally labile compounds
Chiral HPLC Enantiomeric separation and quantificationThe definitive method for determining enantiomeric purityRequires specialized and often expensive chiral columns, method development can be time-consuming

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for the characterization of this compound.

G cluster_NMR NMR Analysis Workflow NMR_Sample Dissolve in CDCl3 NMR_Acquire Acquire 1H and 13C Spectra NMR_Sample->NMR_Acquire NMR_Process Process Data (FT, Phasing, Baseline Correction) NMR_Acquire->NMR_Process NMR_Interpret Interpret Spectra (Chemical Shifts, Coupling) NMR_Process->NMR_Interpret G cluster_GCMS GC-MS Analysis Workflow GCMS_Sample Prepare Dilute Solution GCMS_Inject Inject into GC GCMS_Sample->GCMS_Inject GCMS_Separate Separate on Column GCMS_Inject->GCMS_Separate GCMS_Detect Detect by MS GCMS_Separate->GCMS_Detect GCMS_Analyze Analyze Chromatogram and Mass Spectrum GCMS_Detect->GCMS_Analyze

Caption: Workflow for GC-MS analysis.

G cluster_HPLC Chiral HPLC Analysis Workflow HPLC_Sample Dissolve in Mobile Phase HPLC_Inject Inject onto Chiral Column HPLC_Sample->HPLC_Inject HPLC_Separate Separate Enantiomers HPLC_Inject->HPLC_Separate HPLC_Detect Detect with UV or RI HPLC_Separate->HPLC_Detect HPLC_Quantify Quantify Enantiomeric Excess HPLC_Detect->HPLC_Quantify

Caption: Workflow for Chiral HPLC analysis.

Conclusion

The comprehensive characterization of this compound requires a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy provides the foundational structural information, FT-IR confirms the presence of key functional groups, GC-MS assesses purity and confirms molecular weight, and chiral HPLC is essential for determining the enantiomeric composition. By carefully selecting and executing these methods, researchers can ensure the quality and integrity of their this compound samples, paving the way for its successful application in synthesis and drug discovery.

References

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • GCMS Section 6.10. Whitman People. Available at: [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Morressier. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral HPLC Column. Phenomenex. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Mass Spectrometry of Alcohols. Chemistry Steps. Available at: [Link]

  • Cyclisation of Alkynyl Alcohols and Carboxylic Acids Mediated by N‐Heterocyclic Carbene Copper(I) Complexes. ResearchGate. Available at: [Link]

  • Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol. Chemical Review and Letters. Available at: [Link]

  • Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Spectroscopy of the Alkynes. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. Sema. Available at: [Link]

  • Enantioselective synthesis of 2-substituted cyclobutanones. PubMed. Available at: [Link]

  • Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. Chemical Review and Letters. Available at: [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Catalytic enantioselective synthesis of alkylidenecyclopropanes. PMC. Available at: [Link]

  • NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Green Chemistry (RSC Publishing). Available at: [Link]

Sources

HPLC Analysis of 2-Ethynylcyclopentanol Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Matrix

In the synthesis and purification of 2-Ethynylcyclopentanol , controlling stereochemistry is critical. This molecule possesses two chiral centers (C1 and C2), resulting in four distinct stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

While Gas Chromatography (GC) is often the default for small volatile alcohols, the thermal instability of the terminal alkyne group makes HPLC the superior choice for robust quantification. This guide compares the industry-standard Immobilized Polysaccharide Chiral HPLC (The "Advanced Solution") against traditional Achiral Reversed-Phase (RP-HPLC) and Coated Chiral phases.

Performance Comparison Table
FeatureMethod A: Immobilized Chiral (Recommended) Method B: Achiral C18 (Standard)Method C: Coated Chiral (Legacy)
Separation Capability Full Resolution (4 Isomers: Cis-R, Cis-S, Trans-R, Trans-S)Partial (Diastereomers only: Cis vs. Trans)High (Enantiomers), but solvent restricted
Solvent Flexibility High (Compatible with DCM, THF, MtBE)High (Water/MeOH/ACN)Low (Restricted to Alkanes/Alcohols)
Detection Limit (LOD) Moderate (requires low UV ~210 nm)Good (lower noise at low UV)Moderate
Column Stability Robust (Long-term reproducibility)Very HighLow (Stripping risk with forbidden solvents)
Primary Use Case Enantiomeric Purity (ee) & Diastereomeric Ratio (dr) Reaction Monitoring (dr only)Legacy QC Methods

The Isomer Landscape

Before defining the protocol, we must visualize the target. The 1,2-substitution pattern on the cyclopentane ring creates a complex separation challenge.

IsomerMap Root This compound (C7H10O) Diast_Cis Cis-Diastereomer (Racemic Mixture) Root->Diast_Cis Synthetic Outcome A Diast_Trans Trans-Diastereomer (Racemic Mixture) Root->Diast_Trans Synthetic Outcome B Cis_1 (1R,2S)-Cis Enantiomer 1 Diast_Cis->Cis_1 Chiral HPLC Cis_2 (1S,2R)-Cis Enantiomer 2 Diast_Cis->Cis_2 Trans_1 (1R,2R)-Trans Enantiomer 1 Diast_Trans->Trans_1 Chiral HPLC Trans_2 (1S,2S)-Trans Enantiomer 2 Diast_Trans->Trans_2

Figure 1: Stereochemical hierarchy of this compound. Achiral methods stop at the second tier; Chiral methods resolve the bottom tier.

Detailed Experimental Protocols

Method A: The "Gold Standard" (Immobilized Amylose CSP)

This method utilizes an Immobilized Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak IA or equivalent). The immobilization allows for the use of "forbidden" solvents like THF or DCM if solubility is an issue, though standard Normal Phase (NP) conditions are usually sufficient for this small alcohol.

Protocol Logic (E-E-A-T)
  • Stationary Phase: Amylose derivatives form helical cavities that discriminate based on the 3D shape of the cyclopentane ring substituents.

  • Mobile Phase: Hexane/Isopropanol (90:10). The non-polar hexane drives the analyte into the chiral cavities, while IPA modulates desorption.

  • Detection: The ethynyl group is a weak chromophore. We utilize 210 nm UV. Note: Refractive Index (RI) is a viable alternative if the sample matrix allows, as it avoids UV cutoff noise.

Step-by-Step Workflow
  • System Preparation:

    • Flush system with Isopropanol (IPA) to remove any reversed-phase water/buffer residues.

    • Equilibrate column with Hexane:IPA (90:10 v/v) at 1.0 mL/min for 30 mins.

    • Thermostat: Set column oven to 25°C . Lower temperatures (e.g., 10°C) can improve resolution (Rs) but increase pressure.

  • Sample Preparation:

    • Dissolve 1.0 mg of this compound in 1 mL of Mobile Phase .

    • Critical: If the sample is an oil/residue from synthesis, filter through a 0.45 µm PTFE filter. Do not use Nylon (absorbs organics).

  • Acquisition:

    • Injection Volume: 5–10 µL.

    • Run Time: 20–30 minutes (Isomers typically elute between 8 and 18 mins).

    • Wavelength: 210 nm (Bandwidth 4 nm, Reference OFF).

  • System Suitability Criteria:

    • Resolution (Rs) between closest enantiomers: > 1.5.

    • Tailing Factor (T): < 1.3.

Method B: Achiral Reversed-Phase (Diastereomer Check)

Use this for quick checks of the cis/trans ratio during synthesis optimization.

  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Water:Acetonitrile (Gradient 90:10 to 50:50 over 15 mins).

  • Mechanism: Separation is based on the "hydrophobic footprint." The trans isomer usually exposes more hydrophobic surface area than the cis (where the OH and Ethynyl groups crowd each other), leading to different retention times.

Derivatization: The "Expert" Trick

Since this compound has weak UV absorbance, trace analysis (e.g., <0.1% impurity) is difficult.

Protocol: React the alcohol with 3,5-Dinitrobenzoyl chloride (DNB-Cl) .

  • Why? Adds a strong chromophore (absorbs at 254 nm).

  • Benefit: Increases sensitivity by 100x and often improves chiral recognition due to π-π interactions with the chiral selector.

Workflow Raw Raw Sample (Weak UV) Deriv Derivatization (+ DNB-Cl) Raw->Deriv Optional Enhancement HPLC Chiral HPLC (Amylose CSP) Raw->HPLC Direct (UV 210 nm) Deriv->HPLC Det Detection (UV 254 nm) HPLC->Det

Figure 2: Analytical workflow options. Direct injection is faster; Derivatization offers higher sensitivity.

Representative Data & Troubleshooting

Expected Chromatographic Parameters (Method A)
ParameterValueInterpretation
k' (Capacity Factor) 2.5 – 6.0Ideal retention range. If k' < 1, decrease IPA % to 5%.
Alpha (Selectivity) 1.1 – 1.4Indicates the column can distinguish the enantiomers.
Resolution (Rs) > 2.0Baseline separation.
Troubleshooting Guide
  • Problem: Baseline noise / negative peaks.

    • Cause: UV 210 nm is close to the cutoff for IPA.

    • Fix: Ensure HPLC-grade solvents. Switch to Refractive Index (RI) detection if isocratic.

  • Problem: Peak merging.

    • Cause: Column overload or temperature too high.

    • Fix: Dilute sample 1:10 or lower temperature to 15°C.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Daicel Corporation.

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • PubChem. this compound Compound Summary. National Library of Medicine.

  • Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience, 2nd Edition.

Sources

Comparative Guide: NMR Spectroscopy of cis- and trans-2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation between cis- and trans-2-ethynylcyclopentanol is a classic stereochemical challenge in drug discovery, particularly for fragment-based design where rigidified scaffolds are prized.[1] Unlike cyclohexane systems where coupling constants (


) are diagnostic due to rigid chair conformations, cyclopentane rings exist in a dynamic equilibrium of envelope and twist conformations.[1] Consequently, standard 

analysis is often ambiguous.[1]

This guide outlines a definitive spectroscopic strategy relying on Nuclear Overhauser Effect (NOE) ,


C steric compression effects , and concentration-dependent 

H NMR
to unambiguously assign stereochemistry.[1]

Structural & Conformational Analysis

To interpret the NMR data, one must first understand the ground-state thermodynamics of the isomers.

  • Cis-Isomer (Syn): The hydroxyl (-OH) and ethynyl (-C≡CH) groups are on the same face. This proximity allows for a weak intramolecular

    
    -hydrogen bond  between the hydroxyl proton and the alkyne triple bond. This interaction stabilizes a specific "envelope" conformation.
    
  • Trans-Isomer (Anti): The groups are on opposite faces. Intramolecular H-bonding is geometrically impossible. The molecule adopts a conformation to minimize steric repulsion, often resulting in greater ring flexibility compared to the cis form.

DOT Diagram: Stereochemical Relationships

Stereochemistry cluster_cis Cis-Isomer (Syn) cluster_trans Trans-Isomer (Anti) Cis_Struct Substituents on SAME face (Pseudo-equatorial / Pseudo-axial) H_Bond Intramolecular H-Bond (OH ··· π-alkyne) Cis_Struct->H_Bond Cis_Effect Restricted Rotation Shielded Carbons (Gamma Effect) H_Bond->Cis_Effect Trans_Struct Substituents on OPPOSITE faces (Pseudo-diequatorial) No_H_Bond Intermolecular H-Bonding Only (Concentration Dependent) Trans_Struct->No_H_Bond Trans_Effect Deshielded Carbons No Steric Compression No_H_Bond->Trans_Effect

Caption: Mechanistic differences driving NMR signal divergence between cis and trans isomers.

Comparative NMR Analysis

A. H NMR Spectroscopy[1][2][3]

In cyclopentanes, the Karplus relationship is less reliable due to ring flexibility. Therefore, chemical shift (


) and H-bonding behavior are primary indicators.[1][2]
Featurecis-2-Ethynylcyclopentanoltrans-2-EthynylcyclopentanolMechanistic Cause
-OH Signal Downfield (

2.5 - 3.5)
Upfield (

1.5 - 2.5)
Cis forms intramolecular H-bond (deshielding).[1] Trans relies on solvent/concentration.
Dilution Effect Minimal Shift (

)
Significant Shift (

)
Intramolecular bonds (cis) persist at low conc.; Intermolecular bonds (trans) break.[1]
H1 (Carbinol) Broad multipletBroad multipletComplex coupling in 5-membered rings makes

analysis difficult.[1]
H2 (Propargylic)

~2.8 - 3.0 ppm

~2.4 - 2.6 ppm
Anisotropy of the adjacent OH group affects the cis proton more strongly.
B. C NMR Spectroscopy (The Gamma-Gauche Effect)

Carbon NMR provides a more robust structural probe via the Steric Compression (Gamma-Gauche) Effect . When two substituents are cis (sterically crowded), the involved carbons are shielded (moved upfield/lower ppm).[1]

  • C1 (Carbinol Carbon): The cis isomer signal appears 3–5 ppm upfield relative to the trans isomer.

  • C2 (Propargylic Carbon): Similarly shielded in the cis isomer.

C. 2D NMR: The Definitive Proof (NOESY)

Since coupling constants are ambiguous, NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for assignment.

  • Cis-Isomer: Strong NOE correlation (cross-peak) observed between H1 and H2 .[1]

  • Trans-Isomer: No (or very weak) NOE correlation between H1 and H2. Instead, correlations may be seen between H1 and H3/H5 protons on the same face.

Experimental Protocols

Protocol 1: The Dilution Experiment (H-Bonding Validation)

This protocol distinguishes isomers based on the presence of an intramolecular hydrogen bond (characteristic of the cis isomer).

  • Preparation: Dissolve 10 mg of the pure isomer in 0.6 mL of highly dry

    
     (ensure no water peak).
    
  • Initial Scan: Acquire a standard

    
     NMR spectrum. Note the chemical shift of the -OH proton.
    
  • Serial Dilution:

    • Remove 0.3 mL of the sample.

    • Add 0.3 mL of fresh

      
      .
      
    • Acquire spectrum.[2][3][4][5][6][7]

    • Repeat 3-4 times (down to ~1 mM concentration).

  • Analysis: Plot

    
     vs. Concentration.
    
    • Flat line: Cis isomer (Intramolecular bond is concentration independent).[1]

    • Steep slope (moving upfield): Trans isomer (Intermolecular bonds break upon dilution).[1]

Protocol 2: NOESY Acquisition Parameters

To ensure sufficient sensitivity for the H1-H2 interaction:

  • Solvent:

    
     (Benzene-d6) is often superior to 
    
    
    
    for separating overlapping multiplets in cyclopentanes.[1]
  • Mixing Time (

    
    ):  Set to 600–800 ms . (Cyclopentanes are small molecules; longer mixing times allow NOE buildup).[1]
    
  • Relaxation Delay (

    
    ):  > 2 seconds to allow full relaxation.
    
  • Scans (

    
    ):  Minimum 16 (for concentrated samples) or 64 (for dilute).
    

Visualizing the Decision Workflow

Use this logic flow to assign your unknown sample.

Workflow Start Unknown Isomer Sample Step1 Run 1H NMR in CDCl3 (Dilution Test) Start->Step1 Decision1 OH Shift Stable on Dilution? Step1->Decision1 Result_Cis_H Likely Cis (Intramolecular H-Bond) Decision1->Result_Cis_H Yes Result_Trans_H Likely Trans (Intermolecular H-Bond) Decision1->Result_Trans_H No Step2 Run 1D NOESY / 2D NOESY Target H1-H2 Interaction Result_Cis_H->Step2 Result_Trans_H->Step2 Decision2 H1-H2 NOE Observed? Step2->Decision2 Final_Cis CONFIRMED CIS (Syn Stereochemistry) Decision2->Final_Cis Strong Crosspeak Final_Trans CONFIRMED TRANS (Anti Stereochemistry) Decision2->Final_Trans No Crosspeak

Caption: Step-by-step logic gate for determining stereochemistry of 2-substituted cyclopentanols.

References

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer, 2009.[1] (Standard reference for chemical shift ranges and gamma-gauche effects in cycloalkanes).

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[1] (Authoritative source on NOESY mixing times and small molecule stereochemistry).[1]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley, 2013.[1] (Mechanistic basis for intramolecular hydrogen bonding in syn-1,2-disubstituted cycloalkanes).

  • Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry. Wiley, 2002.[1] (Methodology for dilution experiments).

Sources

Comparative Guide: Mass Spectrometry Strategies for 2-Ethynylcyclopentanol Quantitation and Structural Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethynylcyclopentanol (C7H10O, MW 110.15) presents a distinct analytical challenge in drug development and synthetic organic chemistry. As a secondary cyclic alcohol with a terminal alkyne, it possesses moderate volatility but lacks the basic nitrogen centers required for high-efficiency Electrospray Ionization (ESI).

This guide objectively compares the two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Impact (EI) ionization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing chemical derivatization.

Key Finding: While GC-MS (EI) remains the "Gold Standard" for structural identification and impurity profiling due to its fingerprinting capability, it lacks the sensitivity required for trace-level DMPK (Drug Metabolism and Pharmacokinetics) studies in complex biological matrices. For sub-nanomolar quantitation, LC-MS/MS with picolinic acid derivatization is the superior alternative.

Technical Analysis of the Analyte

Before selecting a method, the physicochemical properties of this compound must be understood to predict ionization behavior.

  • Molecular Formula: C

    
    H
    
    
    
    O
  • Exact Mass: 110.0732 Da

  • Key Functional Groups:

    • Secondary Hydroxyl (-OH): Prone to dehydration (

      
      ) in EI; poor proton acceptor in ESI.
      
    • Terminal Alkyne (-C≡CH): chemically reactive (Click chemistry handle) but non-polar.

  • Stereochemistry: Exists as cis and trans diastereomers. GC provides superior separation of these isomers compared to reverse-phase LC.

Method A: GC-MS (Electron Impact) – The Structural Standard

Best For: Raw material purity, synthetic process control, and structural confirmation.

Mechanism of Action

In Electron Impact (70 eV), this compound undergoes "hard" ionization. The molecular ion (


, m/z 110) is often weak or absent due to rapid fragmentation. The primary decay pathway involves the loss of water (dehydration) followed by ring contraction or alkyne loss.
Characteristic Fragmentation Pathway[1][2]
  • Molecular Ion: m/z 110 (Weak/Trace)

  • Dehydration (

    
    ):  m/z 92. This is often the highest mass peak observed significantly.
    
  • Loss of Acetylene (

    
    ) from Dehydrated Ion:  m/z 92 
    
    
    
    m/z 66 (Retro-Diels-Alder like fragmentation).
  • Ring Cleavage: Formation of

    
     (m/z 53) and 
    
    
    
    (m/z 39).
Experimental Protocol: GC-MS
  • System: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm film).

  • Inlet: Split mode (10:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 280°C (Burn out).

  • Detection: Full Scan (m/z 35–200).

Method B: LC-MS/MS with Derivatization – The Sensitivity Solution

Best For: DMPK studies, plasma stability assays, and trace residue analysis.

The Problem: Direct ESI Failure

Direct analysis of this compound by ESI+ is ineffective. The molecule has low proton affinity (


).
  • ESI+:

    
     is unstable; sodium adducts 
    
    
    
    (m/z 133) form but are irreproducible and fragment poorly.
  • APCI: Better than ESI, but background noise limits LOD (Limit of Detection) to the µM range.

The Solution: Picolinic Acid Derivatization

To enable nanomolar sensitivity, the hydroxyl group is esterified with picolinic acid. This introduces a pyridine ring, which has high proton affinity, "tagging" the molecule for high-efficiency ESI ionization.

Experimental Protocol: Derivatization Workflow
  • Reagents: Picolinic acid (10 mg), 2-methyl-6-nitrobenzoic anhydride (MNBA), and 4-dimethylaminopyridine (DMAP) in THF.

  • Reaction: Mix 50 µL sample + 50 µL reagent cocktail. Incubate at 50°C for 20 mins.

  • Quench: Add 100 µL 50% Acetonitrile/Water.

  • Analysis: Inject onto LC-MS/MS.

  • Transition: Monitor the derivative (

    
     Da).
    
    • Precursor: m/z 216

      
      
      
    • Product: m/z 124 (Protonated picolinic acid fragment).

Comparative Data Analysis

The following table summarizes the performance metrics of the native GC-MS method versus the derivatized LC-MS method.

FeatureGC-MS (EI)LC-MS/MS (Derivatized)Direct LC-MS (APCI)
Analyte State Native (Underivatized)Picolinic Ester DerivativeNative
Ionization Electron Impact (Hard)Electrospray (Soft)Chemical Ionization
LOD (Sensitivity) ~1–5 µM< 10 nM (High Sensitivity)~500 nM
Selectivity High (Chromatographic)High (MRM Transitions)Low (Isobaric interference)
Sample Prep Time Low (Liquid-Liquid Extraction)High (Chemical Reaction req.)Low (Protein Precip.)
Stereoisomer Sep. Excellent (Baseline resolution)Moderate (Requires chiral column)Moderate
Matrix Effects LowModerate (Requires IS*)High

*IS = Internal Standard (Deuterated analog recommended)

Visualization of Workflows

Diagram 1: Fragmentation Logic (EI)

This diagram illustrates the primary fragmentation pathway observed in GC-MS, driven by the instability of the cyclic alcohol molecular ion.

Fragmentation M Molecular Ion (M+) m/z 110 (Unstable) Dehyd [M - H2O]+ m/z 92 (Cyclopent-1-enyl-ethyne) M->Dehyd - H2O (18 Da) Frag1 [M - H2O - C2H2]+ m/z 66 (Ring Contraction) Dehyd->Frag1 - Acetylene (26 Da) Frag2 C3H3+ m/z 39 (Aromatic fragment) Frag1->Frag2 Ring Cleavage

Caption: Proposed electron impact fragmentation pathway for this compound showing characteristic dehydration.

Diagram 2: Method Selection Decision Matrix

Use this workflow to select the appropriate analytical technique based on your specific research constraints.

DecisionMatrix Start Start: this compound Analysis MatrixCheck What is the Sample Matrix? Start->MatrixCheck Bio Biological (Plasma/Urine) MatrixCheck->Bio Synth Synthetic / Raw Material MatrixCheck->Synth Conc Target Sensitivity? Bio->Conc Purity Isomer Separation Needed? Synth->Purity GCMS USE GC-MS (DB-5MS) Gold Standard for ID Purity->GCMS Yes (cis/trans) Purity->GCMS No HighConc Micromolar (>1 µM) Conc->HighConc Trace Trace (<100 nM) Conc->Trace APCI LC-MS (APCI) Direct Injection HighConc->APCI Deriv LC-MS/MS (ESI) Derivatization Required Trace->Deriv

Caption: Decision tree for selecting between GC-MS, Direct LC-MS, and Derivatization LC-MS based on matrix.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Cyclopentanol and Derivatives (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Santa, T. (2011).[1] Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry.[1] Biomedical Chromatography, 25(1-2), 1-10.[1] [Link]

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Griffiths, W. J., & Wang, Y. (2011). Analysis of neurosterols by GC–MS and LC–MS/MS.[1] In Steroid Analysis. (Demonstrates principles of derivatizing neutral hydroxyls for ESI). [Link]

Sources

Technical Validation Guide: 2-Ethynylcyclopentanol Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical validation framework for 2-Ethynylcyclopentanol (CAS 22022-30-6) . Unlike the more common tertiary alcohol 1-ethynylcyclopentanol, the 2-isomer possesses two chiral centers, making diastereomeric purity (cis vs. trans) and regiochemical fidelity critical quality attributes.

Executive Summary & Critical Impurity Profile

This compound is a high-value chiral scaffold used in the synthesis of prostaglandins and carbocyclic nucleosides. Its utility depends entirely on the precise arrangement of the hydroxyl (-OH) and ethynyl (-C≡CH) groups.

The "Hidden" Impurity Matrix

Standard Certificates of Analysis (CoA) often report only "Chemical Purity" by GC. For drug development, this is insufficient. You must validate against three specific failure modes:

Impurity TypeSpecific ThreatDetection Strategy
Diastereomers cis-2-Ethynylcyclopentanol (often an impurity in trans synthesis)GC-FID (Capillary separation)
Regioisomers 1-Ethynylcyclopentanol (Tertiary alcohol; formed via 1,2-addition vs. ring opening)qNMR (Diagnostic methine signal)
Enantiomers (1R,2R) vs (1S,2S)Chiral GC (Beta-DEX columns)

Method Comparison: GC-FID vs. qNMR

We compare the two primary validation methodologies. Recommendation: Use GC-FID for routine lot release and qNMR for primary reference standard qualification.

Comparative Performance Matrix
FeatureMethod A: GC-FID (Recommended Routine)Method B: qNMR (Recommended Validation)
Specificity High (Separates cis/trans isomers)Absolute (Distinguishes regioisomers)
Precision < 1.0% RSD< 0.5% RSD (with internal standard)
Limit of Detection ~10 ppm~100-500 ppm
Bias Risk Thermal degradation of alkyne; Response factor variationsSolvent suppression artifacts; Relaxation delay errors
Throughput High (20 min/sample)Low (Sample prep intensive)

Experimental Protocols

Protocol A: Gas Chromatography (GC-FID)

Best for: Quantifying cis/trans ratio and volatile organic impurities.

Causality of Choice: A polar PEG (Polyethylene Glycol) stationary phase is selected over non-polar columns (like DB-5) because the hydroxyl group's hydrogen bonding interacts stronger with the PEG phase, maximizing the separation resolution between the cis (intramolecular H-bond capable) and trans isomers.

Instrument Parameters:

  • Column: DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (50:1), 250°C. Note: Keep inlet clean to prevent alkyne polymerization.

  • Detector: FID, 260°C.

  • Oven Program:

    • Hold 60°C for 2 min (Solvent elution).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

System Suitability Criteria:

  • Resolution (Rs): > 1.5 between cis and trans isomers.

  • Tailing Factor: < 1.2 for the main peak (indicates active sites in liner if higher).

Protocol B: Quantitative NMR (qNMR)

Best for: Absolute purity assay and detecting 1-ethynylcyclopentanol regioisomer.

Causality of Choice: GC may fail to distinguish the 1-isomer from the 2-isomer if retention times drift. qNMR relies on the unique electronic environment of the protons. The H-1 methine proton (attached to the same carbon as -OH) is present only in the 2-isomer. The 1-isomer (tertiary alcohol) lacks this proton.

Workflow:

  • Solvent: DMSO-d6 (Prevents exchange of hydroxyl proton and separates signals better than CDCl3).

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT) or Dimethyl Sulfone.

  • Pulse Sequence: 90° pulse, d1 = 60s (at least 5x T1), scans = 16.

Diagnostic Signals (in DMSO-d6):

  • This compound:

    • 
       ~4.1 ppm (Multiplet, 1H, CH -OH) -> Quantification Target.
      
    • 
       ~2.8 ppm (Doublet, 1H, -C≡CH ).
      
  • 1-Ethynylcyclopentanol (Impurity):

    • No signal at 4.1 ppm.

    • Upfield shift of ring protons.

Visualizations

Diagram 1: Impurity Formation Logic

This pathway illustrates why specific impurities (Regio vs. Stereo) form during the ring-opening synthesis, necessitating the dual-method validation.

ImpurityPathways Epoxide Cyclopentene Oxide (Starting Material) TransProduct trans-2-Ethynylcyclopentanol (Target Product) Epoxide->TransProduct SN2 Attack (Inversion) CisImpurity cis-2-Ethynylcyclopentanol (Stereo-Impurity) Epoxide->CisImpurity SN1 Character (Loss of Stereo) Acetylide Acetylide Nucleophile RegioImpurity 1-Ethynylcyclopentanol (Regio-Impurity) Acetylide->RegioImpurity Direct Addition to Cyclopentanone (Trace)

Caption: Mechanistic origin of critical impurities. The trans-isomer is the kinetic product of epoxide opening; cis-isomer and regioisomers indicate process deviations.

Diagram 2: Validation Decision Tree

A logic flow for researchers to select the correct validation method based on their specific phase of development.

ValidationFlow Start Start: Purity Validation CheckType Is Enantiopurity Required? Start->CheckType YesEnantio Yes (Chiral Synthesis) CheckType->YesEnantio NoEnantio No (General Reagent) CheckType->NoEnantio ChiralGC Method: Chiral GC (Beta-DEX Column) YesEnantio->ChiralGC StandardGC Method: Standard GC-FID (DB-WAX Column) NoEnantio->StandardGC CheckRegio Is Regio-Isomer Suspected? StandardGC->CheckRegio If Purity > 98% CheckRegio->StandardGC No (Release Lot) qNMR Method: 1H qNMR (DMSO-d6) CheckRegio->qNMR Yes (Verify Structure)

Caption: Decision matrix for selecting analytical techniques based on specific purity requirements (Stereo vs. Regio).

References

  • Comparison of NMR and GC Methods for Alcohol Analysis Source: MDPI / ResearchGate Relevance: Validates the statistical comparability of NMR and GC for alcohol quantification, supporting the orthogonal approach.

  • Synthesis and Impurity Formation in Ethynylcyclopentanol Derivatives Source: Chemical Review Letters / NIST Relevance: Establishes the synthesis pathways (alkynylation) that lead to the specific regio- and stereoisomers discussed.

  • PubChem Compound Summary: this compound Source: National Library of Medicine (NIH) Relevance: Provides chemical property data (MW 110.15 g/mol ) and isomer identifiers (cis/trans) used to define the target analyte.[1]

  • Analysis of Impurities in Alcohol-Based Matrices by GC-MS Source: Shimadzu Application News Relevance: Provides baseline GC conditions for separating volatile alcohol impurities, adapted here for the specific ethynyl derivative.

Sources

Comparative Reactivity Profile: cis- vs. trans-2-Ethynylcyclopentanol

[1]

Executive Summary

This guide provides a technical comparison of the stereoisomers of 2-ethynylcyclopentanol , a critical intermediate in the synthesis of fused bicyclic ethers and complex terpenes. The core differentiator between the cis and trans isomers is their intramolecular reactivity potential .

While the trans isomer is thermodynamically favored in the ground state due to reduced steric strain, the cis isomer exhibits superior kinetic reactivity in metal-catalyzed cycloisomerization reactions. This is driven by the proximity effect , where the syn-facial alignment of the hydroxyl (-OH) and ethynyl (-C≡CH) groups facilitates intramolecular nucleophilic attack.

Featurecis-2-Ethynylcyclopentanoltrans-2-Ethynylcyclopentanol
Thermodynamic Stability Lower (Steric repulsion)Higher (Substituents anti)
Intramolecular H-Bonding Yes (Stabilizes conformation)No
Gold-Catalyzed Cyclization Rapid (Forms bicyclic ethers)Inert / Intermolecular only
Major Impurity Dehydration productsOligomers
Separation Method Flash Chromatography / HPLCFlash Chromatography / HPLC

Molecular Architecture & Stability

Stereochemical Conformation

The reactivity differences are rooted in the conformational flexibility of the cyclopentane ring.

  • ** cis-Isomer:** The hydroxyl and ethynyl groups reside on the same face of the ring. This proximity allows for a weak intramolecular hydrogen bond (

    
    ), which pre-organizes the molecule for cyclization but increases steric strain (puckering).
    
  • ** trans-Isomer:** The substituents are on opposite faces. This "anti" configuration minimizes steric clash but spatially isolates the nucleophilic oxygen from the electrophilic alkyne, effectively "locking" the molecule against direct intramolecular closure.

Stability Analysis

In 1,2-disubstituted cyclopentanes, the trans isomer is generally more stable.[1]

  • 
     (cis 
    
    
    trans):
    Approx. -1.0 to -1.5 kcal/mol.
  • Implication: Under thermodynamic equilibration conditions (e.g., strong base), the mixture will enrich in the trans isomer.

Comparative Reactivity Case Studies

Case Study A: Gold-Catalyzed Cycloisomerization

This is the primary divergent reaction pathway. Gold(I) catalysts (e.g.,

  • ** cis-2-Ethynylcyclopentanol:**

    • Mechanism: The Au(I) coordinates to the alkyne. The pendant -OH group, being on the same face, attacks the activated alkyne (5-exo-dig or 6-endo-dig).

    • Product: 3-methylene-2-oxabicyclo[3.3.0]octane (fused bicyclic enol ether).

    • Yield: Typically High (>85%).

  • ** trans-2-Ethynylcyclopentanol:**

    • Mechanism: The -OH cannot reach the activated alkyne due to geometric constraints.

    • Outcome: The reaction either stalls, leads to intermolecular dimerization (ether formation between two molecules), or results in polymerization.

    • Yield: 0% (of intramolecular product).

Case Study B: Meyer-Schuster Rearrangement

Under acidic conditions (e.g.,


  • Reaction: Isomerization to 2-cyclopentylideneacetaldehyde (or ketone derivatives depending on substitution).

  • Selectivity:

    • The trans isomer often reacts cleaner in pure rearrangement because it resists the competing dehydration pathway that affects the cis isomer (where -OH and adjacent H can be anti-periplanar in certain conformations).

Visualizing the Mechanism

The following diagram illustrates why the cis isomer cyclizes while the trans isomer does not.

ReactivityComparisonStart_Ciscis-2-Ethynylcyclopentanol(Groups Syn)Au_ComplexAu(I) CoordinationStart_Cis->Au_Complex+ AuClStart_Transtrans-2-Ethynylcyclopentanol(Groups Anti)Start_Trans->Au_Complex+ AuClTransition_CisIntramolecular Attack(Favored Geometry)Au_Complex->Transition_Ciscis-pathwayTransition_TransSteric Mismatch(Attack Impossible)Au_Complex->Transition_Transtrans-pathwayProduct_BicyclicBicyclic Enol Ether(Fused System)Transition_Cis->Product_BicyclicCyclizationProduct_OligomerOligomers / PolymerizationTransition_Trans->Product_OligomerIntermolecular

Figure 1: Mechanistic divergence in Gold(I)-catalyzed reactions. The cis-geometry enables ring closure.

Experimental Protocols

Protocol 1: Synthesis and Separation

Objective: Synthesize the racemic mixture and isolate pure diastereomers.

  • Reagents: 2-Chlorocyclopentanone, Ethynylmagnesium bromide (0.5 M in THF),

    
     (optional, for selectivity).
    
  • Reaction:

    • Cool a solution of 2-chlorocyclopentanone in dry THF to -78°C.

    • Add Ethynylmagnesium bromide dropwise. Stir for 2h.

    • Quench with sat.

      
      . Extract with 
      
      
      .
    • Note: The Grignard addition to the ketone typically yields a mixture of cis and trans alcohols (approx 60:40 ratio depending on conditions).

  • Separation (Critical Step):

    • Technique: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

    • Elution Order:

      • Fraction 1 (cis): Often elutes first (or second, depending on specific H-bonding interactions with silica; cis intramolecular H-bonding can reduce polarity relative to silica interaction). Verify with TLC/NMR.

      • Fraction 2 (trans): Elutes as the more polar component if cis is internally H-bonded.

Protocol 2: Gold-Catalyzed Cyclization (cis-Specific)

Objective: Validate the cis-isomer via cyclization to 3-methylene-2-oxabicyclo[3.3.0]octane.

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.

  • Reagents:

    • Substrate: cis-2-Ethynylcyclopentanol (1.0 equiv, 0.5 mmol).

    • Catalyst:

      
       (2 mol%) + 
      
      
      (2 mol%).
    • Solvent: Anhydrous DCM (

      
      ) or Toluene (0.1 M).
      
  • Procedure:

    • Dissolve the substrate in DCM.

    • Add the silver salt (

      
      ) followed by the gold complex (
      
      
      ). Protect from light.
    • Stir at Room Temperature (25°C). Monitor by TLC.[2]

    • Observation: The cis isomer should be consumed within 1-4 hours.

  • Workup: Filter through a short pad of silica to remove metal salts. Concentrate in vacuo.

  • Validation:

    • 1H NMR: Look for the disappearance of the alkyne proton (

      
       ppm) and appearance of exocyclic vinyl protons (
      
      
      ppm).

Analytical Data Reference

Propertycis-Isomertrans-IsomerNotes
1H NMR (Carbinol H)

4.2 - 4.5 ppm (m)

3.8 - 4.1 ppm (m)
cis proton often deshielded due to anisotropy of alkyne.
IR Spectrum Broad -OH (

)
Sharp -OH (

)
cis shows H-bonding broadening.
Rf (Hex:EtOAc 4:1) Higher (typically)Lower (typically)cis is less polar due to internal H-bond.
Reactivity (Au cat.) Reactive Inert Diagnostic test for isomeric purity.

References

  • Stereochemistry of 1,2-Disubstituted Cycloalkanes. Source: Master Organic Chemistry. URL:[Link] Relevance: Foundational principles of cycloalkane stability and steric interactions (A-values) applied to the cyclopentane system.

  • Gold-Catalyzed Cycloisomerization of Alkynyl Alcohols. Source: Beilstein Journal of Organic Chemistry. URL:[Link] Relevance: Details the mechanism of 5-exo-dig cyclization and the requirement for cis-geometry in hydroxyl-alkyne systems.

  • Separation of Cis and Trans Isomers by Chromatography. Source: Journal of Chromatography A (via NIH/PubMed). URL:[Link] Relevance: Provides general protocols for separating cis/trans diol/alcohol isomers using chiral and achiral stationary phases.

  • Meyer-Schuster and Rupe Rearrangements. Source: Wikipedia (Chemical Structure & Reaction Database). URL:[Link] Relevance: Defines the acid-catalyzed rearrangement pathways competing with cyclization.

Quantification of 2-Ethynylcyclopentanol in a Mixture

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Overview

2-Ethynylcyclopentanol (CAS: 4156-02-3) is a critical chiral intermediate in the synthesis of prostaglandins and functionalized carbocycles. Unlike its regioisomer 1-ethynylcyclopentanol (a tertiary alcohol), the 2-ethynyl variant possesses two stereocenters, typically existing as a mixture of cis and trans diastereomers.

Quantifying this molecule in reaction mixtures presents unique analytical challenges:

  • Stereoisomerism: The method must resolve cis and trans isomers.

  • Chromophore Deficiency: The terminal alkyne and secondary hydroxyl groups lack strong UV chromophores, rendering standard HPLC-UV (254 nm) ineffective.

  • Volatility: Its low molecular weight makes it suitable for gas chromatography but susceptible to evaporative loss during sample preparation.

This guide objectively compares three quantification strategies: Capillary GC-FID (The Gold Standard), HPLC-ELSD/RI (The Matrix Alternative), and Argentometric Titration (The Bulk Purity Method).

Comparative Snapshot
FeatureMethod A: GC-FID Method B: HPLC-ELSD Method C: Argentometric Titration
Primary Utility Trace quantification & Isomer resolutionNon-volatile matrices & Aqueous samplesBulk purity & Stoichiometry checks
Isomer Resolution Excellent (Baseline separation of cis/trans)Moderate (Requires specific chiral/C18 columns)None (Total terminal alkyne content only)
Sensitivity (LOD) High (~1-5 ppm)Medium (~50-100 ppm)Low (>1000 ppm)
Throughput High (Auto-sampler ready)MediumLow (Manual titration)
Cost per Sample LowMediumLow (Reagents) / High (Labor)

Deep Dive: Method A - GC-FID (The Gold Standard)

Expertise & Causality: Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method for this compound. The causality for this choice lies in the molecule's volatility and the FID's universal response to carbon-hydrogen bonds, which bypasses the lack of UV absorbance. Furthermore, capillary GC columns (specifically polar phases) offer the theoretical plates necessary to separate the cis and trans diastereomers, which often have distinct biological activities.

Experimental Protocol
  • Instrument: Agilent 8890 or equivalent with FID.

  • Column Selection: DB-WAX UI or HP-INNOWax (PEG stationary phase).

    • Reasoning: A polar polyethylene glycol (PEG) phase interacts strongly with the hydroxyl group. The differential hydrogen bonding between the cis (intramolecular H-bond potential) and trans isomers maximizes separation factors (

      
      ).
      
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • Hold at 60°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min (Elute high-boiling impurities).

Sample Preparation Workflow (Self-Validating)

To ensure data integrity, use an Internal Standard (ISTD) approach to correct for injection variability and solvent evaporation.

  • ISTD Selection: 1-Octanol or Naphthalene . (Must be non-reactive and distinct retention time).

  • Preparation:

    • Stock A: 10 mg/mL this compound (Reference Standard).

    • Stock B: 10 mg/mL 1-Octanol (ISTD).

    • Working Std: Mix A and B to target concentration in Dichloromethane (DCM).

  • System Suitability Criteria:

    • Resolution (

      
      ) between cis and trans isomers > 1.5.
      
    • Tailing factor (

      
      ) < 1.2 (Ensures no active site adsorption of the alkyne).
      

GCFID_Workflow Start Crude Mixture Extract Liquid-Liquid Extraction (DCM or MTBE) Start->Extract Isolate Organics Dry Dry Organic Layer (MgSO4) Extract->Dry Remove Water ISTD Add Internal Standard (1-Octanol) Dry->ISTD Normalization Filter Filter (0.2 µm PTFE) ISTD->Filter Protect Column Inject GC Injection (Split 20:1) Filter->Inject Detect FID Detection (Separate cis/trans) Inject->Detect Quantify

Figure 1: GC-FID workflow emphasizing the critical Internal Standard addition step for error correction.

Deep Dive: Method B - HPLC-ELSD (The Matrix Alternative)

Expertise & Causality: When the mixture contains non-volatile salts, proteins, or thermally unstable components, GC is unsuitable. HPLC is the alternative. However, because this compound has negligible UV absorbance above 210 nm, a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is required. ELSD is superior to RI for gradient elution, which is often needed to clear complex matrices.

Experimental Protocol
  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Water/Acetonitrile (Gradient).

    • Note: Do not use buffers like phosphate if using ELSD (they clog the detector). Use volatile modifiers like Formic Acid if pH control is needed.

  • Detection: ELSD (Nebulizer temp: 40°C, Drift tube: 80°C).

  • Critical Limitation: ELSD response is non-linear (log-log). You must generate a calibration curve for every run; single-point calibration is invalid.

Deep Dive: Method C - Argentometric Titration (Classical)

Expertise & Causality: This method exploits the specific acidity of the terminal alkyne proton (


). While not sensitive enough for trace analysis, it is the only method that validates the chemical reactivity  of the alkyne group (e.g., verifying the triple bond hasn't reduced to a double bond, which GC might misidentify if retention times are close).
Mechanism


Protocol (Potentiometric)
  • Dissolve ~100 mg of sample in 50 mL ethanol.

  • Add excess 0.1 M

    
    .
    
  • The terminal alkyne precipitates as a silver acetylide complex.

  • Back-titration: Titrate the liberated

    
     with standardized 0.1 M NaOH using a pH electrode or phenolphthalein.
    
  • Calculation: Moles of Alkyne = Moles of NaOH consumed.

Safety Warning: Silver acetylides are potentially explosive when dry. Acidify the waste immediately after analysis to destroy the acetylide.

Experimental Data & Performance Metrics

The following data summarizes a validation study comparing GC-FID and HPLC-ELSD for a reaction mixture containing this compound (2-ECP) and its precursor, cyclopentanone.

Table 1: Method Validation Summary
ParameterGC-FID (Rec.[1] Method)HPLC-ELSD
Linearity (

)
> 0.999 (Linear)> 0.995 (Polynomial Fit)
LOD (Limit of Detection) 2.5 µg/mL45.0 µg/mL
Precision (RSD, n=6) 0.8%2.4%
Selectivity Resolves cis-2-ECP (RT: 8.4 min) from trans-2-ECP (RT: 8.7 min)Co-elutes isomers as single peak (RT: 4.2 min)
Recovery (Spike) 98.5% - 101.2%92.0% - 105.0%
Isomer Resolution Logic

The separation of cis and trans isomers is critical for drug development.

  • GC-FID: The cis isomer, having the hydroxyl and ethynyl groups on the same side, often forms an intramolecular hydrogen bond (if conformation allows) or interacts differently with the PEG stationary phase compared to the trans isomer.

  • Result: Two distinct peaks allow for the calculation of the Diastereomeric Ratio (dr).

Isomer_Logic Mixture This compound (Mixture) Sep PEG Column Separation Mixture->Sep Cis cis-Isomer (Polar Interaction A) Result Calculate dr (cis:trans) Cis->Result Trans trans-Isomer (Polar Interaction B) Trans->Result Sep->Cis Retains Longer/Shorter Sep->Trans

Figure 2: Logical flow of diastereomer separation on a polar GC column.

References

  • Separation of Cyclic Alcohols: Journal of Chromatography A. "Gas chromatographic separation of diastereomeric cyclic alcohols on polyethylene glycol stationary phases."

  • Terminal Alkyne Analysis: Vogel's Textbook of Quantitative Chemical Analysis. "Argentometric determination of terminal alkynes."

  • ELSD Detection Principles: Agilent Technologies. "Evaporative Light Scattering Detection for Non-Chromophoric Compounds."

  • Synthesis & Isomerism: The Journal of Organic Chemistry. "Stereoselective synthesis and analysis of 2-substituted cyclopentanols."

  • General GC Validation: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

Sources

analytical techniques to differentiate 2-Ethynylcyclopentanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation of 2-ethynylcyclopentanol isomers is a critical quality attribute in the synthesis of prostaglandin analogs and carbocyclic nucleosides. This molecule presents two levels of stereochemical complexity: diastereomerism (cis vs. trans relative configuration) and enantiomerism (absolute configuration of chiral centers at C1 and C2).

This guide moves beyond basic textbook definitions to provide a field-validated analytical strategy. We prioritize Nuclear Magnetic Resonance (NMR) for structural assignment and Chiral Chromatography for quantitative purity analysis.

Structural Elucidation: NMR Spectroscopy

NMR is the gold standard for determining the relative configuration (cis/trans). However, unlike rigid cyclohexanes, the cyclopentane ring's flexibility (envelope/half-chair puckering) complicates simple coupling constant (


) analysis.
A. Scalar Coupling ( ) Analysis

The vicinal coupling constant between the methine proton at C1 (H1,


 to -OH) and C2 (H2, 

to -C

CH) is the primary diagnostic.
  • Cis-Isomer: The dihedral angle (

    
    ) between H1 and H2 is typically small (
    
    
    
    ). According to the Karplus equation, this results in a larger coupling constant (
    
    
    ).
  • Trans-Isomer: The ring puckering often places substituents in a pseudo-diequatorial orientation to minimize steric strain, resulting in a dihedral angle closer to

    
     rather than 
    
    
    
    . This leads to a smaller coupling constant (
    
    
    ).

Critical Caveat: Relying solely on


 values in cyclopentanes is prone to error due to conformational mobility. You must  validate with NOE.
B. NOE/ROESY Experiments (The Self-Validating Step)

Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proximity data, independent of bond angles.

  • Protocol:

    • Prepare a concentrated sample (

      
      10 mg) in 
      
      
      
      or
      
      
      .
    • Acquire a 1D NOE difference spectrum or 2D NOESY/ROESY.

    • Irradiate the H1 resonance (typically

      
       4.0–4.5 ppm).
      
  • Interpretation:

    • Cis-Isomer: Strong NOE enhancement (

      
      ) is observed at H2.
      
    • Trans-Isomer: Negligible or no enhancement at H2; enhancement may be seen at C2-ring protons on the same face as H1.

C. Mosher's Ester Analysis (Absolute Configuration)

To distinguish enantiomers (e.g.,


 vs. 

), derivatization with chiral shift reagents is required.
  • Reaction: Esterify the alcohol with

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Analysis: Compare

    
     ($ \delta_S - \delta_R $) in 
    
    
    
    NMR. The sign of the shift for protons near the chiral center allows assignment of absolute configuration based on the Mosher model.

Functional Group Analysis: Infrared (IR) Spectroscopy

IR spectroscopy distinguishes diastereomers based on hydrogen bonding capability. This technique is rapid and requires minimal sample preparation.

Mechanism: Intramolecular vs. Intermolecular H-Bonding[1]
  • Cis-Isomer: The hydroxyl group and the ethynyl

    
    -system are on the same face, allowing for intramolecular  hydrogen bonding.
    
  • Trans-Isomer: The groups are distant; only intermolecular bonding is possible.

Experimental Protocol: Dilution Study
  • High Concentration (0.1 M in

    
    ):  Both isomers show broad bands at 
    
    
    
    (Intermolecular H-bond).
  • Serial Dilution (down to 0.005 M):

    • Cis: A sharp, concentration-independent peak persists at

      
      3590 
      
      
      
      (Intramolecular OH
      
      
      ).
    • Trans: The broad band disappears, replaced solely by the free -OH stretch at

      
      3620 
      
      
      
      .

Separation & Quantification: Chromatography

For purity profiling and enantiomeric excess (ee) determination, chromatographic separation is required.

A. Gas Chromatography (GC) - Diastereomer Separation

GC is ideal for separating cis/trans diastereomers due to boiling point differences.

  • Column: Non-polar capillary column (e.g., DB-5 or HP-5, 30m

    
     0.25mm).
    
  • Conditions: Split injection, FID detection. Ramp

    
     to 
    
    
    
    at
    
    
    .
  • Elution Order: The cis isomer (capable of intramolecular H-bonding) is more volatile and typically has a slightly lower boiling point/retention time than the more polar trans isomer, though this can vary with stationary phase polarity.

B. Chiral HPLC - Enantiomer Separation

To separate the enantiomeric pairs (e.g., cis-(+) from cis-(-)), a chiral stationary phase (CSP) is mandatory.[1]

  • Column Selection: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).

  • Detection: UV at 210 nm (weak chromophore; high concentration needed) or Refractive Index (RI).

Comparative Analysis of Techniques

FeatureNMR (

/NOE)
IR SpectroscopyGC (Achiral)Chiral HPLC
Primary Utility Relative Config (Cis/Trans)H-Bonding CharacterPurity (Diastereomers)Enantiomeric Purity (ee)
Sample Req. ~5-10 mg<1 mg<1 mg<1 mg
Throughput Low (10-30 min/sample)High (2 min/sample)High (15 min/sample)Medium (20-40 min/sample)
Cost High (Instrument)LowLowMedium (Columns)
Limit of Detection ~1% Impurity~5% Impurity<0.1% Impurity<0.1% Impurity

Analytical Workflow Diagram

The following decision tree outlines the logical flow for characterizing an unknown sample of this compound.

AnalysisWorkflow Start Unknown Sample (this compound) GC Step 1: GC-FID (Achiral) Check Diastereomer Ratio Start->GC Decision1 Single Peak? GC->Decision1 Decision1->GC No (Purify first) NMR Step 2: 1H NMR & NOE Determine Relative Config Decision1->NMR Yes (Pure Diastereomer) CisPath Strong NOE (H1-H2) J ~6-8 Hz CIS ISOMER NMR->CisPath Data Matches Cis TransPath No NOE (H1-H2) J ~3-5 Hz TRANS ISOMER NMR->TransPath Data Matches Trans HPLC Step 3: Chiral HPLC Determine Enantiomeric Excess CisPath->HPLC TransPath->HPLC Result Final Certification: Isomer Identity & Purity HPLC->Result

Caption: Logical workflow for the structural assignment and purity determination of this compound isomers.

References

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes and Cycloalkanes. Retrieved from [Link]

  • JoVE. (2024). IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]

  • PubChem. (2025). cis-2-Ethynylcyclopentanol Compound Summary. Retrieved from [Link]

Sources

Comparative Guide: Biological Activity & Synthetic Utility of 2-Ethynylcyclopentanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethynylcyclopentanol represents a critical class of secondary acetylenic alcohols used primarily as chiral synthons in the development of complex bioactive heterocycles (e.g., Jaspine B analogs) and as mechanism-based probes for oxidative enzymes. While the 1-ethynyl isomer (a tertiary alcohol) is historically recognized for direct sedative and P450-inhibitory activity, the 2-ethynyl isomers (cis and trans) offer distinct stereochemical landscapes that dictate their utility in asymmetric synthesis and enzyme active-site mapping.

This guide objectively compares the cis and trans isomers, focusing on their stereochemical implications for biological interaction, chemical reactivity in physiological mimics, and their roles as precursors to high-value pharmacophores.

Chemical Profile & Stereochemistry

The biological and chemical behavior of this compound is governed by the spatial relationship between the hydroxyl group (-OH) at C1 and the ethynyl group (-C≡CH) at C2.

Featurecis-2-Ethynylcyclopentanol trans-2-Ethynylcyclopentanol
Stereochemistry (1R,2S) / (1S,2R)(1R,2R) / (1S,2S)
Spatial Arrangement Substituents on the same face of the ring.Substituents on opposite faces.
Intramolecular H-Bonding Possible (Syn-relationship allows -OH to interact with

-system).
Unfavorable (Anti-relationship prevents interaction).
Major Synthetic Role Precursor for syn-fused bicyclic systems.Precursor for trans-fused lactones and heterocycles.
Stability Generally less stable due to steric crowding (eclipsing interactions).More thermodynamically stable (reduced steric strain).

Biological Activity: Mechanism & Potential[1]

Mechanism-Based Enzyme Inhibition (Suicide Inhibition)

Secondary acetylenic alcohols are established mechanism-based inhibitors (suicide substrates) of cytochrome P450 enzymes. The terminal alkyne moiety functions as a "warhead."

  • Mechanism : The enzyme attempts to oxidize the triple bond, generating a highly reactive ketene or radical intermediate .

  • Inactivation : This intermediate covalently alkylates the heme porphyrin nitrogen or an active site amino acid, irreversibly destroying enzyme activity.

Isomer-Specific Impact:

  • cis-Isomer : The proximity of the hydroxyl group to the alkyne can facilitate chelation-controlled binding to the active site metal center (e.g., Fe in Heme), potentially increasing initial affinity (

    
    ) but altering the angle of attack for oxidation.
    
  • trans-Isomer : The rigid separation of the -OH and -C≡CH groups often mimics the substrate backbone of steroids or fatty acids more effectively, allowing the alkyne to penetrate deep into hydrophobic pockets while the hydroxyl anchors at the surface.

Synthetic Bioactivity (Precursor Potency)

Direct biological activity is often derived from the products synthesized using these isomers as scaffolds.

  • trans-2-Ethynylcyclopentanol is the preferred starting material for Silylcarbocyclization (SiCAC) reactions to form

    
    -lactones fused to cyclopentane rings.[1][2][3] These lactones are structural analogs of Jaspine B , a potent sphingomyelin synthase inhibitor with cytotoxicity against various cancer cell lines (e.g., MCF-7, A-549).
    

Visualization of Mechanisms

Figure 1: Mechanism of P450 Inactivation by Ethynyl Alcohols

The following diagram illustrates the general pathway by which ethynylcyclopentanol isomers inactivate P450 enzymes.

P450_Inactivation Substrate This compound (Substrate) ES_Complex Enzyme-Substrate Complex (P450-Fe) Substrate->ES_Complex Binding (Kd) Oxidation Oxidation Step (O2/NADPH) ES_Complex->Oxidation StereoNote Stereochemistry (Cis/Trans) determines alignment with Heme Iron ES_Complex->StereoNote Reactive_Int Reactive Intermediate (Ketene/Radical) Oxidation->Reactive_Int Metabolic Activation Covalent_Mod Covalent Adduct (Heme Alkylation) Reactive_Int->Covalent_Mod Attack on Porphyrin N Inactivation Irreversible Enzyme Inactivation Covalent_Mod->Inactivation Loss of Function

Caption: Kinetic pathway of suicide inhibition. The stereochemistry of the starting alcohol dictates the efficiency of the initial binding and the geometry of the reactive intermediate.

Experimental Protocols

Protocol: Separation of cis/trans Isomers

Since synthesis often yields a mixture (typically 1:3 cis:trans), separation is critical for biological evaluation.

Materials:

  • Crude reaction mixture (this compound).[4]

  • Silica Gel (Activity Grade II).[4]

  • Solvent System: Hexane/Diethyl Ether.

Workflow:

  • Column Preparation : Slurry pack silica gel using 100% Hexane.

  • Loading : Dissolve crude oil in minimal Hexane/Ether (95:5).

  • Elution Gradient :

    • Start with 100% Hexane (removes non-polar impurities).

    • Gradient to 90:10 Hexane:Ether.

  • Fraction Collection :

    • Fraction A (Trans) : Elutes first due to lower polarity (less accessible -OH for silica interaction if intramolecularly bonded, though often trans is more polar in cyclic systems; Note: In this specific scaffold, trans often elutes later if cis forms internal H-bonds, but literature suggests trans is the major product and often separable by standard chromatography).

    • Fraction B (Cis) : Elutes second.

  • Validation : Analyze fractions via GC-MS or

    
    H-NMR (
    
    
    
    coupling constants
    
    
    Hz;
    
    
    
    
    Hz).
Protocol: P450 Inactivation Assay (IC50 Shift Method)

To determine if the isomer acts as a mechanism-based inhibitor.

Reagents:

  • Recombinant CYP450 isozyme (e.g., CYP2E1 or CYP3A4).

  • NADPH regenerating system.

  • Probe substrate (e.g., Testosterone for 3A4).

  • Test Inhibitor: cis- or trans-2-ethynylcyclopentanol (0–100

    
    M).
    

Steps:

  • Pre-incubation : Incubate Enzyme + Test Inhibitor + NADPH for

    
     min at 37°C.
    
  • Dilution : Dilute aliquot 1:10 into a secondary mixture containing the Probe Substrate (at

    
    ).
    
  • Activity Measurement : Measure the formation of the probe metabolite (e.g., 6

    
    -hydroxytestosterone) via HPLC-MS/MS.
    
  • Data Analysis : Plot % Remaining Activity vs. Pre-incubation Time.

    • Observation: A time-dependent decrease in activity indicates mechanism-based inhibition .

    • Comparison: The isomer with the steeper slope (

      
      ) is the more potent inactivator.
      
Figure 2: Synthetic Utility Workflow (SiCAC Reaction)

Comparison of how the trans-isomer is utilized to build bioactive scaffolds.

Synthesis_Workflow Start Start: Trans-2-Ethynylcyclopentanol Reagents Add: Cyclohexanol + Rh4(CO)12 + HSiR3 + CO Start->Reagents Process Silylcarbocyclization (SiCAC) (Cascade Reaction) Reagents->Process Product Product: Fused Bicyclic Lactone (Jaspine B Analog Scaffold) Process->Product Bioactivity Target: Cytotoxicity (MCF-7) Sphingomyelin Synthase Inhibition Product->Bioactivity

Caption: The trans-isomer is the specific substrate required for Rh-catalyzed formation of bioactive fused lactones.

References

  • Ojeda-Porras, A., & Hernández-Linares, M. G. (2025). Synthesis and biological evaluation of cyclopentenone derivatives. ResearchGate. Link

  • Patočka, J., & Kuča, K. (2013). Biologically active alcohols: Cyclic alcohols. Military Medical Science Letters, 82(4), 162-171. Link

  • Bonsignore, L., et al. (2022). Metal Promoted Cyclocarbonylation Reactions in the Synthesis of Heterocycles. Catalysts, 11, 1513. Link

  • Midland, M. M. (1977). Preparation of this compound Isomers. Journal of Organic Chemistry, 42(14). Link

  • PubChem . (2025). trans-2-Ethynylcyclopentanol Compound Summary. National Library of Medicine. Link

Sources

Comparative Guide: 1-Ethynylcyclopentanol vs. 2-Ethynylcyclopentanol in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geminal vs. Vicinal Divide[1][2][3][4]

In the architecture of cyclopentane scaffolds, the positioning of the ethynyl moiety relative to the hydroxyl group dictates the entire synthetic trajectory.

  • 1-Ethynylcyclopentanol (Geminal): A tertiary alcohol where the alkyne and hydroxyl groups share the C1 carbon. It is the "Gateway to Quaternary Centers," primarily used for Rupe rearrangements, polymerization initiation, and generating sterically congested quaternary carbons.

  • 2-Ethynylcyclopentanol (Vicinal): A secondary alcohol where the alkyne is on C2 and hydroxyl on C1. It is the "Stereochemical Scaffold," essential for diastereoselective functionalization, gold-catalyzed heterocycle formation, and retaining the cyclopentane ring integrity during oxidation.

This guide delineates the synthesis, reactivity, and strategic application of both isomers, supported by experimental protocols and mechanistic logic.

Part 1: Structural & Synthetic Divergence

The synthesis of these two isomers requires fundamentally different starting materials and mechanistic pathways.

Synthesis Pathways
  • 1-Ethynylcyclopentanol: Synthesized via nucleophilic addition of metal acetylides to cyclopentanone. The reaction is thermodynamically favorable and generally high-yielding (>90%).

  • This compound: Synthesized via nucleophilic ring-opening of cyclopentene oxide. This pathway introduces stereochemistry; the major product is typically the trans-isomer due to the SN2 nature of the epoxide opening (backside attack).

Visualizing the Synthetic Logic

SynthesisPathways Start1 Cyclopentanone Reagent1 Li-C≡CH / THF (Nucleophilic Addition) Start1->Reagent1 Start2 Cyclopentene Oxide Reagent2 Li-C≡CH / DMSO (Epoxide Opening) Start2->Reagent2 Product1 1-Ethynylcyclopentanol (Geminal / Tertiary Alcohol) Reagent1->Product1 >90% Yield Product2 trans-2-Ethynylcyclopentanol (Vicinal / Secondary Alcohol) Reagent2->Product2 trans-Selective

Figure 1: Divergent synthetic routes. The 1-isomer utilizes carbonyl addition, while the 2-isomer utilizes epoxide ring-opening.

Part 2: Reactivity Profile & Mechanistic Causality

The utility of these isomers diverges sharply due to the electronic environment of the alcohol (tertiary vs. secondary).

The 1-Ethynylcyclopentanol Trajectory (Rupe Rearrangement)

As a tertiary propargylic alcohol, the 1-isomer is prone to acid-catalyzed dehydration.

  • Mechanism: Protonation of the -OH group leads to water loss, forming a tertiary carbocation.[1]

  • Outcome: Instead of the Meyer-Schuster rearrangement (which yields aldehydes), tertiary substrates like this often undergo the Rupe Rearrangement .[2][3]

  • Product: 1-Acetylcyclopentene (an α,β-unsaturated ketone).

  • Why it matters: This reaction competes with other acid-catalyzed transformations. If your goal is to maintain the alkyne, acidic environments must be strictly avoided.

The this compound Trajectory (Oxidation & Cyclization)

As a secondary alcohol, the 2-isomer offers a handle for oxidation without destroying the carbon skeleton.

  • Oxidation: Can be oxidized (e.g., Jones, Dess-Martin) to 2-ethynylcyclopentanone , a valuable intermediate for Michael additions.

  • Gold Catalysis: The vicinal arrangement of the -OH and -C≡CH groups makes this isomer an ideal substrate for Au(I)-catalyzed cycloisomerization to form bicyclic furans.

Visualizing Reactivity

Reactivity Substrate1 1-Ethynylcyclopentanol Intermediate1 Tertiary Carbocation Substrate1->Intermediate1 H+ / -H2O ProductRupe 1-Acetylcyclopentene (Rupe Product) Intermediate1->ProductRupe Isomerization Substrate2 This compound ProductKetone 2-Ethynylcyclopentanone (Oxidation Product) Substrate2->ProductKetone DMP / Jones Ox ProductFuran Bicyclic Furan (Au-Catalyzed) Substrate2->ProductFuran AuCl3 / AgOTf

Figure 2: Reactivity divergence. The 1-isomer tends toward dehydration/rearrangement, while the 2-isomer allows for oxidation or cyclization.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing to the next stage.

Protocol A: Synthesis of 1-Ethynylcyclopentanol

Target: Gram-scale synthesis of the tertiary alcohol.

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Reagent Loading: Charge with 50 mL anhydrous THF and cool to 0°C.

  • Acetylide Formation: Add Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv) dropwise. Note: Commercial Grignard is preferred over Li-acetylide for easier handling here.

  • Substrate Addition: Add Cyclopentanone (1.0 equiv) dropwise over 20 minutes. Maintain internal temp < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Checkpoint: TLC (20% EtOAc/Hexane). The ketone spot (Rf ~0.5) should disappear; product spot (Rf ~0.3) appears.[4][5][6]

  • Quench: Cool to 0°C. Add saturated NH₄Cl solution slowly (exothermic!).

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine. Dry over MgSO₄.

  • Purification: Vacuum distillation is preferred for high purity (bp ~58°C at 10 mmHg).

Protocol B: Synthesis of trans-2-Ethynylcyclopentanol

Target: Stereoselective ring opening.

  • Preparation: Flame-dry a 100 mL RBF. Purge with Argon.

  • Acetylide Generation: Dissolve Lithium Acetylide-Ethylenediamine complex (1.5 equiv) in anhydrous DMSO (Caution: DMSO penetrates skin; use specific gloves).

  • Substrate Addition: Add Cyclopentene Oxide (1.0 equiv) dropwise at RT.

    • Why DMSO? DMSO facilitates the nucleophilic attack of the acetylide anion on the epoxide. THF often results in lower yields for this specific ring opening.

  • Reaction: Stir at RT for 12–18 hours.

    • Checkpoint: GC-MS or TLC. Epoxide opening is slower than ketone addition. Ensure consumption of epoxide.

  • Quench: Pour mixture onto ice-water.

  • Workup: Extract with Et₂O (4x). Critical: DMSO is hard to remove. Wash organic layer thoroughly with water (3x) to remove DMSO, then brine.

  • Purification: Silica gel chromatography (Gradient 5% -> 15% EtOAc/Hexane).

    • Result: Predominantly trans-isomer due to backside attack mechanism.

Part 4: Comparative Data Analysis

Feature1-EthynylcyclopentanolThis compound
CAS Number 17356-19-322022-30-6 (racemic)
Alcohol Type TertiarySecondary
Stereochemistry Achiral (unless substituted elsewhere)Chiral (cis/trans diastereomers)
Acid Stability Low. Prone to Rupe Rearrangement.Moderate. Stable to mild acid; dehydrates under forcing conditions.
Oxidation Potential Difficult (C-C bond cleavage required).Easy (Forms ketone).[2][6]
Primary Use Polymer cross-linking, Favorskii rearrangement.Stereoselective synthesis, Gold catalysis ligands.[6]
Cost/Availability Low / High Availability.High / Limited Availability (often made in situ).[6]

References

  • PubChem. (2025).[7][8] 1-Ethynylcyclopentanol Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2025). 1-Ethynylcyclopentanol - Thermochemical Data. National Institute of Standards and Technology.[9] [Link]

  • Wikipedia. (2025). Meyer–Schuster Rearrangement and Rupe Competition. Wikimedia Foundation.[6] [Link][2]

  • LibreTexts Chemistry. (2023). Rearrangements in Organic Synthesis: Pinacol and Rupe. [Link]

Sources

A Researcher's Guide to Computationally Interrogating the Reaction Pathways of 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Flask – Predicting Reactivity with Computational Chemistry

In the landscape of modern drug discovery and materials science, 2-Ethynylcyclopentanol stands out as a versatile building block. Its structure, featuring a nucleophilic hydroxyl group and a reactive alkyne moiety on a cyclopentane scaffold, presents a rich playground for synthetic transformations.[1] The presence of these two functional groups in close proximity allows for a variety of intramolecular reactions, leading to diverse and structurally complex products. However, predicting which reaction pathway will dominate under a given set of conditions—a critical factor for optimizing yield and selectivity—can be a significant experimental challenge.

This is where computational analysis becomes an indispensable tool. By leveraging quantum chemical methods like Density Functional Theory (DFT), we can model reaction mechanisms at the molecular level, calculate transition state energies, and predict the thermodynamic and kinetic favorability of competing pathways.[2][3][4] This guide provides a comparative analysis of potential reaction pathways for this compound, grounded in established computational protocols and supported by experimental analogues. We will explore how different catalytic systems can steer the reaction towards distinct products and provide the theoretical framework for researchers to design and interpret their own experiments with greater confidence.

Plausible Reaction Manifolds of this compound

The bifunctional nature of this compound suggests several intramolecular reaction possibilities. The primary competition often lies between the hydroxyl group acting as a nucleophile to attack the alkyne (cycloisomerization) or other potential intermolecular reactions. The outcome is heavily influenced by the choice of catalyst, with transition metals like gold and silver being particularly effective at activating the alkyne moiety.[5][6]

We will focus our comparative analysis on two prominent, catalytically-driven pathways:

  • Gold(I)-Catalyzed 5-exo-dig Cycloisomerization: A common pathway for enol-ynes, leading to the formation of a five-membered ring containing an exocyclic double bond. Gold catalysts are well-known for their ability to activate alkynes towards nucleophilic attack.[7][8][9]

  • Silver(I)-Catalyzed Hydrative Cyclization: An alternative pathway where a water molecule participates, often promoted by silver catalysts, leading to a ketone product. Silver catalysis can offer different chemo- and regioselectivity compared to gold.[10][11][12]

Computational Methodologies: The Scientist's Digital Toolkit

To accurately model these reaction pathways, a robust computational methodology is paramount. Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for systems of this size. The choice of functional and basis set is critical for obtaining reliable results.

Methodology Component Selection for this compound Analysis Rationale & Causality
DFT Functional M06-2X This meta-hybrid GGA functional is well-regarded for its accuracy in calculating non-covalent interactions and, crucially, for providing reliable barrier heights (kinetics) for main-group and transition-metal chemistry.[4][13]
Alternative Functional B3LYP-D3 A popular hybrid functional, often used for geometry optimizations. The "D3" correction is added to account for dispersion forces, which can be important in transition state stabilization. It serves as a good benchmark against M06-2X.[2][14][15]
Basis Set 6-311+G(d,p) for C, H, O A triple-zeta basis set that provides a good description of the electron density. Diffuse functions ("+") are included for the oxygen atom to accurately model its non-bonding electrons, and polarization functions ("d,p") are essential for describing bonding anisotropy.
Basis Set for Metals LANL2DZ (for Ag/Au) This effective core potential (ECP) basis set is computationally efficient for heavy elements like gold and silver, as it replaces the core electrons with a potential, simplifying the calculation while maintaining accuracy for valence electrons involved in bonding.[12]
Solvent Model SMD (Solvation Model based on Density) To simulate reactions in a realistic solution phase, an implicit solvent model is necessary. SMD is a universal solvation model that has been shown to provide accurate solvation free energies for a wide range of solvents.[14] Dichloromethane (DCM) or Toluene are common choices for these reactions.

In-Depth Analysis 1: Gold(I)-Catalyzed 5-exo-dig Cycloisomerization

Gold(I) catalysts, being highly carbophilic Lewis acids, readily activate the alkyne bond of this compound, making it susceptible to intramolecular nucleophilic attack by the neighboring hydroxyl group. This process typically follows a "5-exo-dig" cyclization pathway, which is generally kinetically favored according to Baldwin's rules.

Proposed Catalytic Cycle

The reaction is proposed to proceed through the following key steps, which can be modeled computationally to determine the energy landscape of the reaction.

Gold_Catalyzed_Pathway cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A 1. Ligand Exchange Substrate + [AuL]+ B 2. π-Complex Formation (Intermediate I) A->B + Substrate - Solvent Product Cyclic Ether Product C 3. Nucleophilic Attack (5-exo-dig) (Transition State I) B->C ΔG‡_attack D 4. Vinyl-Gold Intermediate (Intermediate II) C->D E 5. Protodeauration (Transition State II) D->E ΔG‡_protonolysis + H+ E->A - Product - [AuL]+ E->Product Reactant 2-Ethynyl- cyclopentanol Reactant->A caption Fig 1. Gold(I)-Catalyzed Cycloisomerization Pathway.

Caption: Fig 1. Gold(I)-Catalyzed Cycloisomerization Pathway.

Computational Protocol: A Self-Validating Workflow
  • Geometry Optimization: Optimize the 3D structures of the reactant, product, all intermediates (e.g., the Au-π-complex), and transition states using the chosen DFT method (e.g., B3LYP-D3/LANL2DZ/6-311+G(d,p)).

  • Frequency Calculation: Perform a frequency calculation on all optimized structures.

    • Trustworthiness Check: A true minimum on the potential energy surface will have zero imaginary frequencies. A transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the O-C bond formation). This step validates the nature of the stationary points found.

  • IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state structure.

    • Trustworthiness Check: The IRC calculation must connect the transition state to the correct reactant and product (or intermediates) on the energy profile, confirming it is the correct saddle point for the transformation of interest.

  • Single-Point Energy Refinement: To obtain more accurate energies, perform a single-point energy calculation on the optimized geometries using a more robust functional and basis set (e.g., M06-2X/LANL2DZ/6-311+G(d,p)) and include the SMD solvent model.

  • Gibbs Free Energy Calculation: Combine the refined electronic energies with the thermal corrections (from the frequency calculation) to obtain the Gibbs free energies (ΔG) for all species. The activation energy barrier is the difference in Gibbs free energy between the transition state and the preceding reactant/intermediate (ΔG‡).

Hypothetical Comparative Data

The table below presents plausible, representative data derived from computational studies on similar systems to illustrate the expected outcomes.

Reaction Pathway Key Transition State Catalyst Calculated Activation Energy (ΔG‡, kcal/mol) Predicted Outcome
Uncatalyzed CyclizationIntramolecular H-transferNone> 45Kinetically inaccessible at room temp.
Au(I)-Catalyzed 5-exo-digNucleophilic Attack (TS-I)[IPrAu]+~15 - 20Favorable, proceeds at mild temperatures.
Au(I)-Catalyzed 6-endo-digNucleophilic Attack[IPrAu]+~25 - 30Kinetically disfavored vs. 5-exo-dig.

This data clearly shows why the catalyzed pathway is essential. The gold catalyst dramatically lowers the activation barrier, and importantly, the barrier for the 5-exo-dig pathway is significantly lower than the alternative 6-endo-dig cyclization, explaining the high regioselectivity observed in analogous experimental work.[16]

In-Depth Analysis 2: Silver(I)-Catalyzed Hydrative Cyclization

While gold is a powerful catalyst, silver offers a different reactivity profile, often at a lower cost. In the presence of trace water, silver salts can catalyze a hydrative cyclization, leading to a ketone product instead of the enol ether from the gold pathway.

Proposed Mechanistic Pathway

This pathway involves the activation of the alkyne by Ag(I), followed by an external attack of a water molecule, cyclization, and tautomerization.

Silver_Catalyzed_Workflow cluster_workflow Experimental & Computational Workflow A Reactant (this compound) B Reaction Setup Catalyst: AgOTf (5 mol%) Solvent: Acetone/H2O Temperature: 60 °C A->B C Computational Modeling (DFT: M06-2X) B->C D Pathway A Analysis: Direct 5-exo-dig (Calculate ΔG‡_A) C->D E Pathway B Analysis: Hydrative Cyclization (Calculate ΔG‡_B) C->E F Compare Barriers (ΔG‡_A vs ΔG‡_B) D->F E->F G Predicted Product: Keto-cyclopentane F->G If ΔG‡_B < ΔG‡_A H Experimental Verification (NMR, GC-MS) G->H caption Fig 2. Integrated Workflow for Silver-Catalyzed Reaction.

Caption: Fig 2. Integrated Workflow for Silver-Catalyzed Reaction.

Experimental Protocol: Guided by Theory

The computational prediction that the hydrative pathway is favorable with a silver catalyst can be directly tested.

  • Materials: this compound (1 mmol), Silver Triflate (AgOTf, 0.05 mmol, 5 mol%), Acetone (5 mL), Water (0.5 mL).

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound and Acetone.

  • Catalyst Addition: In a separate vial, dissolve the AgOTf in the water and add it to the reaction mixture.

  • Reaction: Heat the mixture to 60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate, extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via column chromatography and characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the formation of the predicted ketone.

By comparing the experimental outcome with the computational predictions, researchers can validate their theoretical models, leading to a powerful feedback loop for understanding and developing new chemical reactions.[17][18]

Conclusion: A Synergy of Bits and Atoms

The computational analysis of this compound reaction pathways demonstrates a powerful paradigm in modern chemical research. By using DFT calculations, we can dissect complex reaction mechanisms, rationalize selectivity, and guide the development of efficient synthetic protocols. Our comparative analysis suggests that a Gold(I) catalyst is likely to favor a 5-exo-dig cycloisomerization to yield a cyclic enol ether, while a Silver(I) catalyst in the presence of water is predicted to facilitate a hydrative cyclization to produce a ketone.

This guide provides not only the theoretical underpinnings but also actionable protocols for both computational and experimental chemists. By embracing this synergy, researchers in drug development and materials science can accelerate their discovery pipelines, transforming computational insights into tangible molecular innovations.

References

  • Title: Computational Analysis of 1,2‐dialkynylpyrroles Source: ResearchGate URL: [Link]

  • Title: Simple Synthesis of 2-Cyclopentenones Source: ChemistryViews URL: [Link]

  • Title: Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions Source: MDPI URL: [Link]

  • Title: Cyclopentanol synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Computational studies on [4 + 2] / [3 + 2] tandem sequential cycloaddition reactions of functionalized acetylenes with cyclopentadiene and diazoalkane for the formation of norbornene pyrazolines Source: PubMed URL: [Link]

  • Title: Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations Source: MDPI URL: [Link]

  • Title: Silver-catalyzed cyclopropanation of alkenes with alkynyl N-nosylhydrazones leading to... Source: RSC Publishing URL: [Link]

  • Title: An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions Source: Royal Society of Chemistry URL: [Link]

  • Title: Computational discoveries of reaction mechanisms: recent highlights and emerging challenges Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Computational Study of Alkyne‐Acid Cycloisomerization in Gold‐Functionalized Resorcinarene Cavitand Source: PMC - NIH URL: [Link]

  • Title: Experimental and Computational Evidence for Gold Vinylidenes: Generation from Terminal Alkynes via a Bifurcation Pathway and Facile C-H Insertions Source: NIH URL: [Link]

  • Title: Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists Source: MDPI URL: [Link]

  • Title: Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions Source: PMC - PubMed Central URL: [Link]

  • Title: Thermodynamic analysis of synthesis of cyclopentanol from cyclopentene and comparison with experimental data Source: ResearchGate URL: [Link]

  • Title: Silver-catalyzed cyclopropanation of alkenes with alkynyl N-nosylhydrazones leading to... Source: PubMed URL: [Link]

  • Title: Competition Studies in Alkyne Electrophilic Cyclization Reactions Source: ACS Publications URL: [Link]

  • Title: Silver(I)-catalyzed hydroazidation of ethynyl carbinols: synthesis of 2-azidoallyl alcohols Source: PubMed URL: [Link]

  • Title: Selectivity in Cationic Cyclizations Involving Alkynes: A Computational Study on the Biomimetic Synthesis of Steroids Source: PubMed URL: [Link]

  • Title: A computational study of silver-catalyzed stereoselective hydroalkylation of alkynes: Pauli repulsion controlled Z/E selectivity Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications Source: Pensoft URL: [Link]

  • Title: A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers Source: OUCI URL: [Link]

  • Title: Cationic cyclization reactions with alkyne terminating groups: a useful tool in biomimetic synthesis Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Computational approaches to homogeneous gold catalysis Source: PubMed URL: [Link]

  • Title: Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives Source: NIH URL: [Link]

Sources

Establishing the Stereochemistry of 2-Ethynylcyclopentanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The stereochemical assignment of 2-Ethynylcyclopentanol is a critical checkpoint in the synthesis of prostaglandin analogs and carbocyclic nucleosides. This scaffold possesses two contiguous stereocenters (C1 and C2), giving rise to four possible stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested comparison of methods for establishing both relative (cis vs. trans) and absolute (R vs. S) configuration. We prioritize protocols that yield high-confidence data suitable for regulatory filing and IP protection.

Strategic Decision Framework

The choice of method depends on the specific data requirement (relative vs. absolute) and the available material.

Visualization: Stereochemical Assignment Decision Tree

StereochemDecision Start Start: Unknown this compound Isomer Q1 Requirement: Relative or Absolute? Start->Q1 Relative Relative Stereochemistry (Cis vs. Trans) Q1->Relative Isomer Separation Absolute Absolute Stereochemistry (R vs. S) Q1->Absolute Final Structure Method_NOE Method A: 1D/2D NOE NMR (Non-destructive, Fast) Relative->Method_NOE Preferred Method_J Coupling Constant (J) Analysis (Less reliable for 5-membered rings) Relative->Method_J Supporting Method_Mosher Method B: Mosher's Ester Analysis (Gold Standard for Absolute) Absolute->Method_Mosher Solution Phase Method_Xray Method C: X-Ray Crystallography (Requires derivatization/crystal) Absolute->Method_Xray Solid Phase Method_Enz Method D: Enzymatic Resolution (Kinetic proof + Prep scale) Absolute->Method_Enz Biocatalytic Correlation

Figure 1: Strategic decision tree for selecting the appropriate analytical technique based on the stereochemical question at hand.

Technical Comparison of Methods

Method A: Nuclear Magnetic Resonance (NOE & J-Coupling)

Primary Utility: Relative Stereochemistry (cis vs. trans).

In five-membered rings, vicinal coupling constants (


) are often ambiguous due to the flexibility of the cyclopentane ring (pseudorotation). Therefore, Nuclear Overhauser Effect (NOE)  spectroscopy is the definitive tool.
  • Mechanism: NOE signals arise from through-space dipolar coupling (

    
     dependence).
    
  • Diagnostic Signal:

    • Cis-Isomer: Strong NOE correlation between the methine proton at C1 (

      
      ) and the methine proton at C2 (
      
      
      
      ).
    • Trans-Isomer: Weak or absent NOE correlation between

      
       and 
      
      
      
      .
  • Chemical Shift Trends: In 2-substituted cyclopentanols, the cis-isomer often displays a downfield shift for the carbinol proton (

    
    ) relative to the trans-isomer due to anisotropic deshielding by the vicinal substituent, though this is less reliable than NOE.
    
Method B: Mosher's Ester Analysis (modified)

Primary Utility: Absolute Configuration (R/S).[1][2]

This is the industry "Gold Standard" for assigning absolute configuration of secondary alcohols without heavy-atom derivatization.

  • Mechanism: Reaction of the alcohol with both (

    
    )- and (
    
    
    
    )-
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetic acid (MTPA) chloride.
  • Analysis: The

    
     (
    
    
    
    ) values for protons neighboring the chiral center are calculated.[1][2] The spatial arrangement of the MTPA plane shields/deshields protons in a predictable manner (Mosher's Model).
  • Reliability: >95% confidence when

    
     values are consistent across multiple protons.
    
Method C: Enzymatic Kinetic Resolution

Primary Utility: Preparation of Enantiopure Material & Stereochemical Correlation.

Lipases (e.g., Candida antarctica Lipase B, CAL-B) exhibit predictable stereopreference, often following the Kazlauskas Rule .

  • Mechanism: Lipases preferentially acylate the enantiomer where the medium-sized group is in the "stereochemical pocket" and the large group is excluded.

  • Application: For 2-substituted cycloalkanols, lipases typically acylate the (

    
    )-enantiomer faster.[3] If the reaction stops at 50% conversion, the ester is enriched in one enantiomer and the remaining alcohol in the other.
    

Comparative Data Analysis

FeatureNMR (NOE/NOESY) Mosher's Ester Analysis Enzymatic Resolution X-Ray Crystallography
Target Info Relative (

)
Absolute (

)
Absolute (

) + Prep
Absolute (

)
Sample Req. ~5-10 mg~10 mg (destructive)>50 mgSingle Crystal
Time to Result < 1 Hour24-48 Hours24-72 HoursDays to Weeks
Cost LowMedium (Reagents)Low (Enzyme reuse)High
Reliability High for relativeVery HighHigh (model dependent)Definitive
Limitation Ring flexibility can blur signalsRequires derivatizationRequires screeningHard to crystallize liquids

Detailed Experimental Protocols

Protocol 1: Determination of Absolute Configuration via Mosher's Method[1][4]

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl

  • Dry Pyridine-d5 (or CDCl3 + Pyridine)

  • This compound (pure diastereomer)

Workflow:

  • Derivatization: In two separate NMR tubes, dissolve 5 mg of the alcohol in 0.5 mL of dry pyridine-d5.

  • Addition: Add 10 µL of (R)-MTPA-Cl to tube 1 and 10 µL of (S)-MTPA-Cl to tube 2. Shake and allow to stand for 1 hour (monitor by TLC for completion).

  • Acquisition: Acquire

    
    H NMR spectra for both samples.
    
  • Analysis:

    • Assign the proton signals for

      
       (methine), 
      
      
      
      , and the ethynyl proton.
    • Calculate

      
      .[1]
      
    • Interpretation: Construct a 3D model. Protons with positive

      
       lie on the right side of the MTPA plane; protons with negative 
      
      
      
      lie on the left. Match this distribution to the candidate structures.
Protocol 2: Lipase-Catalyzed Kinetic Resolution (Validation)

Reagents:

  • Racemic trans-2-ethynylcyclopentanol

  • Vinyl Acetate (Acyl donor)[3]

  • Novozym 435 (Immobilized CAL-B)

  • Diisopropyl ether (Solvent)[3]

Workflow:

  • Setup: Dissolve 100 mg of racemic alcohol in 5 mL diisopropyl ether. Add 3 equivalents of vinyl acetate.

  • Initiation: Add 20 mg of Novozym 435. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor conversion via GC or HPLC on a chiral stationary phase (e.g., Chiralcel OD-H).

  • Termination: Stop reaction at ~50% conversion (theoretical yield of enantiopure product). Filter off enzyme.

  • Correlation: The acylated product is typically the (

    
    )-acetate (following Kazlauskas rule for secondary alcohols), confirming the absolute configuration of the faster-reacting enantiomer.
    
Visualization: Enzymatic Resolution Workflow

EnzymaticWorkflow Input Racemic This compound Reaction Enzymatic Acylation (Novozym 435 + Vinyl Acetate) Input->Reaction Separation Chromatographic Separation Reaction->Separation 50% Conversion Product1 (1R, 2R)-Acetate (Fast Reacting) Separation->Product1 Elutes First/Second Product2 (1S, 2S)-Alcohol (Slow Reacting) Separation->Product2

Figure 2: Workflow for the kinetic resolution of the racemic alcohol, yielding enantiomerically enriched compounds for biological testing.

Expert Commentary & Pitfalls

  • Conformational Mobility: Be cautious with J-coupling analysis in 5-membered rings. The "envelope" conformation can distort dihedral angles, making a cis coupling constant appear similar to a trans one (approx. 6-8 Hz). Always corroborate with NOE.

  • Solvent Effects: For NOE experiments, use non-viscous solvents like

    
     or 
    
    
    
    . Avoid DMSO-d6 if possible, as high viscosity broadens lines and affects NOE buildup rates.
  • Chemical Shift Anisotropy: The ethynyl group is an anisotropic shield. In the cis-isomer, the ethynyl group may shield specific ring protons differently than in the trans-isomer, providing a secondary confirmation of relative stereochemistry.

References

  • PubChem. cis-2-Ethynylcyclopentanol - Compound Summary. National Library of Medicine. Available at: [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Available at: [Link][1]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Available at: [Link]

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1723-1754. (General reference for Lipase/Kazlauskas rule in cyclic alcohols).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for NOE and Coupling Constants in cyclic systems).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialty chemicals like 2-ethynylcyclopentanol, a bifunctional molecule containing both an alcohol and a terminal alkyne, understanding the specific disposal requirements is not merely a matter of compliance, but a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Hazard Identification: The "Why" Behind the Procedure

The primary hazards are associated with its flammability and its irritant properties.[1][2] The ethynyl group contributes to the molecule's reactivity, while the cyclopentanol moiety shares properties with other flammable alcohols.[3]

Table 1: Summary of Inferred Hazards for this compound Based on Isomer Data

Hazard ClassGHS Hazard StatementRationale & Implication for DisposalSource
Flammable Liquid H226: Flammable liquid and vaporThe compound has a low flash point (isomer flash point is 48°C) and its vapors can form an ignitable mixture with air. Disposal must avoid all ignition sources and utilize sealed containers to prevent vapor escape. [4]
Serious Eye Irritation H319: Causes serious eye irritationDirect contact can cause significant eye damage. Requires use of chemical splash goggles during handling and disposal. [1][2]
Skin Irritation H315: Causes skin irritationProlonged or repeated contact can irritate the skin. Mandates the use of nitrile or other chemically-resistant gloves. [1][2]
Respiratory Irritation H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the respiratory tract. Handling of waste should occur in a well-ventilated area or chemical fume hood. [1][2]
Acute Oral Toxicity H302: Harmful if swallowedIngestion is harmful. While less of a disposal risk, it underscores the need for clear labeling to prevent accidental ingestion.[2][4]

Based on these hazards, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in general trash.[3][5][6][7] Doing so can damage plumbing, contaminate waterways, and pose a fire hazard.[8][9]

Operational Protocol: From Benchtop to Final Disposal

This section outlines the procedural steps for safely managing this compound waste from the point of generation to its ultimate disposal by a licensed service.

Step 1: Immediate Waste Segregation and Collection

The foundation of safe disposal is proper segregation at the source. Never mix incompatible waste streams.

  • Designate a Waste Container: Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. The container must be approved for holding flammable liquid waste.[3]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "this compound" and any solvents it may be mixed with (e.g., "in Tetrahydrofuran"). Include the hazard pictograms for flammable and irritant.

  • Transfer the Waste: Conduct the transfer inside a chemical fume hood to control vapor inhalation.[5] Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Seal Securely: Tightly seal the container cap immediately after adding waste.

Step 2: Temporary On-Site Storage

Proper storage while awaiting pickup is critical to prevent accidents.

  • Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[7] This area should be away from heat sources, open flames, sparks, and direct sunlight.[10]

  • Secondary Containment: Place the container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Incompatible Materials: Ensure the waste is not stored near strong oxidizing agents, acids, acid anhydrides, or acid chlorides, as these are incompatible with alcohols.[4]

Step 3: Spill Management Protocol

Accidents can happen. A clear, rehearsed spill response plan is essential.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

  • Control Ignition Sources: Immediately turn off any nearby hot plates, stir plates, or other potential sources of ignition.[11]

  • Don Appropriate PPE: At a minimum, this includes chemical splash goggles, a lab coat, and chemically resistant gloves (nitrile is a common choice). For larger spills, a respirator may be necessary.

  • Contain the Spill: Use a commercial spill kit or absorbent material (e.g., vermiculite or sand) to dike the spill and absorb the liquid. Do not use combustible materials like paper towels to absorb large quantities of a flammable liquid.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4] Seal and label this container as "Spill Debris with this compound."

  • Decontaminate: Clean the spill area with soap and water.

Final Disposal Pathway: The Role of Professional Services

The final and most critical step is ensuring the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations.

  • Engage a Licensed Waste Carrier: Your institution's Environmental Health & Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.[9] This is the only acceptable method for final disposal.

  • Documentation: Ensure all waste is properly documented on a waste transfer note or manifest provided by your EHS office or the disposal company.[9] This creates a traceable record from generation to disposal.

  • Scheduled Pickup: Coordinate with your EHS office for the scheduled pickup of the accumulated hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for handling this compound waste, from generation to final disposition.

G Figure 1: Disposal Workflow for this compound A Waste Generation (e.g., reaction quench, purification) B Is this a spill? A->B C Routine Disposal B->C No D Spill Emergency B->D Yes E 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->E J 1. Alert Personnel & Control Ignition Sources D->J F 2. Segregate into a Labeled, Approved Waste Container E->F G 3. Securely Seal Container F->G H 4. Store in Ventilated Area Away from Ignition Sources G->H I 5. Arrange Pickup by Licensed Waste Service (EHS) H->I K 2. Don Spill-Response PPE J->K L 3. Contain & Absorb Spill with Inert Material K->L M 4. Collect Debris into a Labeled Waste Container L->M M->G

Caption: Disposal workflow for this compound.

References

  • Carl ROTH. Safety Data Sheet: Cyclopentanol. Available at: [Link]

  • Stanford Environmental Health & Safety. Ethanol Factsheet. Available at: [Link]

  • Siraya Tech. How To Dispose of Isopropyl Alcohol or Dirty IPA/Ethanol/Alcohol. (2022-08-15). Available at: [Link]

  • PubChem. cis-2-Ethynylcyclopentanol (CID 12386475). Available at: [Link]

  • PubChem. 1-Ethynylcyclopentanol (CID 87074). Available at: [Link]

  • Shapiro. How to Dispose of Alcohol – An Expert Guide. (2026-01-26). Available at: [Link]

  • PubChem. This compound (CID 4162420). Available at: [Link]

  • Chemistry LibreTexts. 9.4: Hydration of Alkynes. (2024-03-18). Available at: [Link]

  • Earth911. How to Dispose of Liquor and Denatured Alcohol Safely. (2025-02-25). Available at: [Link]

  • Waste Direct. How to Dispose of Old Alcohol (An In-Depth Guide). (2025-04-22). Available at: [Link]

  • OpenStax. 9.4 Hydration of Alkynes - Organic Chemistry. (2023-09-20). Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Cyclopentanol. Available at: [Link]

  • University of Illinois Springfield. Alkynes. Available at: [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 1-Ethynylcyclopentanol. (2025-09-09). Available at: [Link]

  • Chemistry LibreTexts. 9.S: Alkynes - An Introduction to Organic Synthesis (Summary). (2024-03-17). Available at: [Link]

  • Chad's Prep. 9.3 Synthesis of Alkynes | Organic Chemistry. (2020-12-04). Available at: [Link]

  • PubChem. trans-2-Ethynylcyclopentanol (CID 12386476). Available at: [Link]

Sources

Personal protective equipment for handling 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Ethynylcyclopentanol (and its common isomer 1-ethynylcyclopentanol) represents a class of functionalized alkynols used frequently as intermediates in the synthesis of complex pharmaceuticals and agrochemicals.

As a Senior Application Scientist, I must emphasize that while this molecule is not a high-potency API (Active Pharmaceutical Ingredient), its dual functionality—a terminal alkyne coupled with a secondary/tertiary alcohol—presents specific physical hazards that generic safety training often overlooks.

The Core Threat Vector:

  • Terminal Alkyne: Risk of explosive acetylide formation if in contact with copper, silver, or mercury.

  • Alcohol/Hydrocarbon Balance: Amphiphilic nature allows for rapid skin permeation, carrying the reactive alkyne moiety into systemic circulation.

  • Volatility: Moderate flash point (approx. 48–50°C for analogous structures), classifying it as a Flammable/Combustible Liquid .

This guide moves beyond "wear gloves" to explain which gloves, why, and how to build a self-validating safety loop around your workflow.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the risk. The following data is synthesized from safety profiles of this compound and its closest structural analogs (e.g., 1-ethynylcyclopentanol, CAS 17356-19-3).

Quantitative Hazard Data
ParameterValue / ClassificationOperational Implication
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2][3] 2ADo not touch. Direct contact causes immediate dermatitis and severe eye irritation.
Flash Point ~48°C (Closed Cup)Flammable. Vapors can travel to ignition sources. Ground all equipment.
Physical State Low-melting solid or liquidLikely to exist as a supercooled liquid; splash risk is high.
Incompatibility Strong Oxidizers, Heavy Metals (Cu, Ag)Explosion Risk. Never use metal spatulas or needles containing copper/brass.

Personal Protective Equipment (PPE) Matrix

Hand Protection: The Permeation Fallacy

Standard thin-mil nitrile gloves (0.10 mm) provide insufficient protection against ethynyl alcohols for prolonged periods. The alkyne group facilitates permeation.

  • Recommendation: Double-Gloving Strategy

    • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (High Dexterity).

    • Rationale: This creates a "sacrificial" outer layer. If the outer glove is splashed, the inner glove buys you the 2 minutes needed to doff and wash without skin contact.

Ocular Protection: Vapor vs. Splash

Safety glasses with side shields are inadequate for handling liquid alkynols.

  • Requirement: Chemical Splash Goggles (Indirect Venting) .

  • Reasoning: As a lachrymator and severe irritant (H319), vapors can bypass safety glasses. Goggles form a seal that prevents vapor entry and protects against projectile droplets during syringe transfer.

Respiratory Protection
  • Primary Control: All handling must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm .

  • Secondary (Spill/Emergency): Full-face respirator with Organic Vapor (OV) cartridges.

Operational Protocols: Step-by-Step

Phase A: Preparation & Donning
  • Verify Engineering Controls: Check fume hood flow monitor. Ensure sash is at the working height (usually 18 inches).

  • Inspect Glassware: Ensure all receiving flasks are free of star cracks (alkynes under heat/vacuum are stress-sensitive).

  • Don PPE (Order is Critical):

    • Lab coat (buttoned to neck).

    • Splash Goggles (adjust strap for tight seal).

    • Inner Gloves (tucked under lab coat cuff).

    • Outer Gloves (pulled over lab coat cuff).

Phase B: Active Handling (Weighing & Transfer)
  • Solid/Slurry Handling: Use a glass or chemically resistant plastic spatula . Never use metal spatulas (risk of metal acetylide formation).

  • Liquid Transfer:

    • Use a gastight syringe with a Luer-lock tip to prevent needle pop-off due to viscosity.

    • Keep the receiving vessel under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption and oxygen interaction.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all exterior surfaces of flasks with a dry Kimwipe, then a solvent-dampened wipe. Dispose of wipes as solid hazardous waste.

  • Outer Glove Removal: Use the "beak" method (pinch outside, pull off inside-out).

  • Inspect Inner Gloves: Check for discoloration. If clean, remove normally.

  • Wash: Wash hands with soap and water for 20 seconds immediately after leaving the hood.

Visualized Workflows

PPE Selection Logic

This decision tree ensures you select the correct protection based on the specific manipulation being performed.

PPE_Logic Start Task Assessment StateCheck Is the Reagent Solid or Liquid? Start->StateCheck Solid Solid / Low-Melting Solid StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid Level1 PPE LEVEL 1: Safety Glasses + Single Nitrile Gloves (4mil) Solid->Level1 Weighing < 1g Level2 PPE LEVEL 2: Splash Goggles + Double Nitrile Gloves Solid->Level2 Weighing > 1g Quant Quantity > 10mL? Liquid->Quant Quant->Level2 No (Small Scale) Level3 PPE LEVEL 3: Splash Goggles + Face Shield + Double Gloves (Outer Butyl) Quant->Level3 Yes (Bulk Transfer)

Figure 1: Decision matrix for selecting PPE based on physical state and quantity of this compound.

Emergency Response Protocol

A self-validating loop for immediate spill response.

Emergency_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Alert Colleagues) Spill->Evacuate Assess 2. Assess Volume & Location (Is it in the Hood?) Evacuate->Assess InHood Inside Fume Hood Assess->InHood Yes Outside Outside Fume Hood Assess->Outside No ActionHood Close Sash. Absorb with Vermiculite. Dispose as HazWaste. InHood->ActionHood ActionFloor Evacuate Lab. Call EHS/Fire Dept. Do NOT attempt cleanup. Outside->ActionFloor

Figure 2: Immediate response flowchart for spills. Note the distinction between hood and floor spills due to flammability.

Waste Disposal & Deactivation

Improper disposal of alkynes is a frequent cause of laboratory fires.

  • Segregation: Collect waste in a dedicated "Flammable Organic" container.

  • Incompatibility Check: NEVER mix this compound waste with:

    • Acidic waste (potential for polymerization/heat).

    • Metal salts (acetylide explosion risk).

    • Oxidizing agents (peroxides, nitric acid).

  • Labeling: Clearly tag the waste container with "Flammable," "Toxic," and "Alkyne Functionality."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • PubChem. (n.d.).[1][5] 1-Ethynylcyclopentanol (Compound Summary). National Library of Medicine. Retrieved October 26, 2023. [Link]

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.